2'-O-MOE-rC
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H58N5O10P/c1-34(2)54(35(3)4)65(62-30-14-28-50)64-44-42(63-47(45(44)60-32-31-57-5)53-29-27-43(52-48(53)56)51-46(55)36-15-10-8-11-16-36)33-61-49(37-17-12-9-13-18-37,38-19-23-40(58-6)24-20-38)39-21-25-41(59-7)26-22-39/h8-13,15-27,29,34-35,42,44-45,47H,14,30-33H2,1-7H3,(H,51,52,55,56)/t42-,44-,45-,47-,65?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFVTVZPQIFRAU-NXPFYNPLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCCOC)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1OCCOC)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H58N5O10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901101806 | |
| Record name | Cytidine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-(2-methoxyethyl)-, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901101806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
908.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251647-54-8 | |
| Record name | Cytidine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-(2-methoxyethyl)-, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=251647-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cytidine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-(2-methoxyethyl)-, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901101806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2'-O-methoxyethyl-ribocytidine: A Deep Dive into a Cornerstone of Antisense Technology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-methoxyethyl-ribocytidine (2'-MOE-C) is a chemically modified nucleoside that has become a cornerstone in the development of antisense oligonucleotide (ASO) therapeutics. As a "second-generation" modification, it builds upon the foundational phosphorothioate (PS) backbone modification to impart superior properties to ASOs, including enhanced nuclease resistance, increased binding affinity to target RNA, and a favorable pharmacokinetic and safety profile.[1] This technical guide provides a comprehensive overview of 2'-MOE-C, detailing its physicochemical properties, its role in the mechanism of action of ASOs, relevant experimental protocols, and its impact on the field of nucleic acid therapeutics.
Core Properties of 2'-O-methoxyethyl-ribocytidine
The defining feature of 2'-MOE-C is the presence of a methoxyethyl group attached to the 2' position of the ribose sugar. This modification significantly alters the properties of the nucleoside and, by extension, the oligonucleotide into which it is incorporated.
Physicochemical Characteristics
2'-O-(2-Methoxyethyl)-cytidine is a cytidine derivative used as a building block for synthesizing cross-linking oligonucleotides.[2] It is also utilized as a texturizing agent in food products.[2][3] Key chemical properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C12H19N3O6 | [3][4] |
| Molecular Weight | 301.3 g/mol | [3][4] |
| CAS Number | 223777-16-0 | [2][3] |
| IUPAC Name | 4-amino-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidin-2-one | [4] |
| Storage Temperature | -20°C | [3] |
Impact on Oligonucleotide Properties
The incorporation of 2'-MOE modifications into an oligonucleotide chain confers several advantageous properties that are critical for therapeutic applications. These properties are often evaluated in comparison to unmodified oligonucleotides and other modifications like 2'-O-methyl (2'-OMe) and Locked Nucleic Acid (LNA).
| Property | Description | Quantitative Data | References |
| Nuclease Resistance | The 2'-MOE group provides steric hindrance, protecting the phosphodiester backbone from degradation by endo- and exonucleases. | 2'-MOE modified oligonucleotides exhibit a half-life of >72 hours in 10% fetal bovine serum. | [5] |
| Binding Affinity | The 2'-MOE modification pre-organizes the sugar pucker into an RNA-like C3'-endo conformation, which is favorable for binding to complementary RNA targets. This leads to the formation of more stable duplexes. | The melting temperature (Tm) of a duplex increases by approximately 0.9 to 1.6 °C for each 2'-MOE modification. | [6] |
| Pharmacokinetics | 2'-MOE modification, especially when combined with a phosphorothioate backbone, leads to favorable distribution to tissues like the liver and kidneys and a longer tissue half-life.[7] | 2'-MOE modified ASOs are metabolized slowly by endo- and exonucleases with minimal renal excretion of the parent drug (<1%-3%).[6] | [6][7] |
| Toxicity | 2'-MOE modifications generally exhibit a good safety profile.[1] For instance, 2'-MOE gapmers have a better safety profile than those with LNA modifications, which can be associated with hepatotoxicity.[6] | An analysis of over 2,600 human subjects treated with 16 different 2'-MOE ASOs showed no class-generic effect on platelet numbers.[3][8] | [1][3][6][8] |
Mechanism of Action in Antisense Oligonucleotides
2'-MOE-C is most commonly utilized in the "wings" of gapmer ASOs. This strategic placement is crucial for their primary mechanism of action: the RNase H-mediated degradation of target mRNA.
The Role of Gapmer Design
A gapmer ASO is a chimeric oligonucleotide consisting of a central "gap" of deoxynucleotides, which is flanked by "wings" of modified nucleosides, such as 2'-MOE.[9]
-
2'-MOE Wings: The wings, containing 2'-MOE-C and other 2'-MOE-modified nucleosides, provide nuclease resistance and high binding affinity to the target mRNA.[9]
-
DNA Gap: The central DNA gap is essential for recruiting and activating the cellular enzyme RNase H.[9]
RNase H-Mediated Cleavage Pathway
The primary mechanism by which 2'-MOE gapmer ASOs elicit their therapeutic effect is through the targeted degradation of mRNA via RNase H.
Caption: RNase H-mediated cleavage of target mRNA by a 2'-MOE gapmer ASO.
The process begins with the 2'-MOE gapmer ASO binding to its complementary target mRNA sequence. This hybridization event forms a DNA-RNA heteroduplex in the gap region, which is a substrate for RNase H.[4] RNase H then cleaves the RNA strand of the hybrid, leading to the degradation of the mRNA by cellular exonucleases.[4] This prevents the translation of the mRNA into protein, effectively silencing the target gene.
Experimental Protocols
Synthesis of 2'-O-methoxyethyl-ribocytidine Phosphoramidite
The synthesis of 2'-MOE-C phosphoramidite is a multi-step chemical process that is a prerequisite for its incorporation into oligonucleotides. While detailed, proprietary protocols exist, the general synthetic route is well-established.
A common approach involves the conversion of 2'-O-(2-methoxyethyl)uridine to its corresponding cytidine derivative.[2] This can be achieved through a process involving 4-nitrophenylation.[2] The synthesis of the 2'-O-methoxyethyl uridine precursor can be accomplished via a Lewis-acid-catalyzed ring opening of a protected 2,2'-anhydrouridine with 2-methoxyethanol. The resulting 2'-O-methoxyethyl uridine can then be converted to the cytidine analog. Subsequent protection of the 5'-hydroxyl group with a dimethoxytrityl (DMT) group and phosphitylation of the 3'-hydroxyl group yields the final 2'-O-methoxyethyl-ribocytidine phosphoramidite, ready for use in solid-phase oligonucleotide synthesis.
Solid-Phase Synthesis of 2'-MOE Oligonucleotides
The incorporation of 2'-MOE-C into an oligonucleotide is achieved through automated solid-phase synthesis using the phosphoramidite method.[10]
Caption: General workflow for solid-phase synthesis of a 2'-MOE modified oligonucleotide.
The synthesis proceeds in a 3' to 5' direction on a solid support. Each cycle of nucleotide addition consists of four main steps:
-
Deblocking (Detritylation): The DMT protecting group is removed from the 5'-hydroxyl of the growing oligonucleotide chain.
-
Coupling: The 2'-MOE-C phosphoramidite (or another desired phosphoramidite) is activated and coupled to the free 5'-hydroxyl group.
-
Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.
This cycle is repeated until the desired sequence is synthesized.
Purification and Analysis of 2'-MOE Oligonucleotides
Following synthesis, the crude oligonucleotide is cleaved from the solid support and deprotected. Purification is then performed to isolate the full-length product from shorter failure sequences and other impurities.
High-Performance Liquid Chromatography (HPLC) is the most common method for purifying modified oligonucleotides.[5]
-
Reverse-Phase HPLC (RP-HPLC): This technique separates oligonucleotides based on their hydrophobicity.[2] The presence of the DMT group (if "DMT-on" synthesis is performed) or hydrophobic modifications like fluorescent dyes can significantly aid in the separation of the full-length product.[11]
-
Anion-Exchange HPLC (AEX-HPLC): This method separates oligonucleotides based on the number of phosphate groups, providing good resolution for shorter oligonucleotides.[11]
After purification, the identity and purity of the 2'-MOE oligonucleotide are typically confirmed by mass spectrometry and analytical HPLC or capillary electrophoresis.
Conclusion
2'-O-methoxyethyl-ribocytidine has proven to be a highly valuable modification in the field of antisense technology. Its ability to confer enhanced nuclease resistance, increased binding affinity, and favorable pharmacokinetic properties has been instrumental in the development of several approved ASO drugs. The well-established synthetic and purification protocols for incorporating 2'-MOE-C into oligonucleotides have made it a reliable and widely used tool for researchers and drug developers. As the field of nucleic acid therapeutics continues to evolve, the foundational role of 2'-MOE modifications is likely to persist, providing a robust platform for the creation of next-generation gene-silencing therapies.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 3. SYNTHESIS OF 2′-O-PHOTOCAGED RIBONUCLEOSIDE PHOSPHORAMIDITES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 6. Oligonucleotide Purification Methods for Your Research | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 10. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 11. labcluster.com [labcluster.com]
An In-Depth Technical Guide to 2'-O-Methoxyethyl-ribocytidine (2'-O-MOE-rC): Chemical Structure, Properties, and Experimental Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Second-generation antisense oligonucleotides (ASOs) have emerged as a powerful therapeutic modality, offering enhanced efficacy and safety profiles over their predecessors. A cornerstone of this advancement is the incorporation of chemically modified nucleotides, among which 2'-O-methoxyethyl (2'-O-MOE) modifications are prominent. This technical guide provides a comprehensive overview of 2'-O-methoxyethyl-ribocytidine (2'-O-MOE-rC), a key component of many successful ASO therapies. We will delve into its chemical structure, unique properties, and the experimental protocols essential for its characterization and evaluation.
Chemical Structure and Synthesis of this compound
The defining feature of this compound is the presence of a methoxyethyl group attached to the 2'-hydroxyl position of the ribose sugar. This modification significantly alters the sugar pucker, favoring an RNA-like C3'-endo conformation. This structural bias is crucial for the enhanced properties of 2'-O-MOE modified oligonucleotides.[1][2][3]
The synthesis of this compound phosphoramidite, the building block for oligonucleotide synthesis, is a multi-step process that begins with a protected cytidine ribonucleoside. Key steps involve the selective alkylation of the 2'-hydroxyl group with 2-methoxyethyl bromide, followed by the introduction of a dimethoxytrityl (DMT) protecting group at the 5'-hydroxyl position and a phosphoramidite group at the 3'-hydroxyl position.
Core Properties of 2'-O-MOE Modified Oligonucleotides
The 2'-O-MOE modification imparts several advantageous properties to antisense oligonucleotides, making them highly effective therapeutic agents. These properties are summarized in the table below.
| Property | Description | Quantitative Data |
| Increased Nuclease Resistance | The 2'-O-MOE group sterically hinders the approach of nucleases, the enzymes responsible for degrading nucleic acids in the body. This leads to a significantly longer half-life of the ASO in biological fluids and tissues.[2][4] | Half-life of >72 hours in 10% fetal bovine serum.[5] |
| Enhanced Binding Affinity | The C3'-endo sugar pucker pre-organizes the oligonucleotide backbone into an A-form helix, which is the preferred conformation for binding to target RNA. This results in a higher melting temperature (Tm) of the ASO-RNA duplex, indicating stronger and more stable binding.[1][2][3] | ΔTm of +0.9 to +1.6 °C per modification compared to an unmodified DNA:RNA duplex.[1][2] |
| Favorable Pharmacokinetics | 2'-O-MOE ASOs exhibit excellent pharmacokinetic properties, including broad tissue distribution and a long tissue half-life. This allows for less frequent dosing regimens. | Tissue half-life can be greater than 10-fold higher than first-generation phosphorothioate DNA ASOs.[6] |
| Reduced Immune Stimulation | Compared to first-generation phosphorothioate ASOs, 2'-O-MOE modifications have been shown to reduce the stimulation of the innate immune system, leading to an improved safety profile.[6] | Substantially reduced immune stimulation in mice compared to phosphorothioate DNA ASOs.[6] |
Mechanism of Action: RNase H-Mediated Cleavage
A prevalent mechanism of action for 2'-O-MOE modified ASOs is the recruitment of Ribonuclease H (RNase H), an endogenous enzyme that specifically cleaves the RNA strand of an RNA:DNA heteroduplex. To achieve this, 2'-O-MOE ASOs are often designed as "gapmers".[3][7] These chimeric oligonucleotides consist of a central "gap" of deoxynucleotides, which is flanked by "wings" of 2'-O-MOE modified nucleotides.[3] The 2'-O-MOE wings provide nuclease resistance and high binding affinity, while the DNA gap forms a substrate for RNase H upon hybridization to the target mRNA, leading to its degradation and subsequent downregulation of the encoded protein.
Caption: RNase H-mediated cleavage of target mRNA by a 2'-O-MOE gapmer ASO.
Experimental Protocols
Melting Temperature (Tm) Analysis
This protocol determines the thermal stability of the duplex formed between a 2'-O-MOE modified oligonucleotide and its complementary RNA target.
Methodology:
-
Sample Preparation:
-
Dissolve the 2'-O-MOE oligonucleotide and its complementary RNA strand in an annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0).
-
The final concentration of each oligonucleotide should be 1.5 µM.[8]
-
-
Annealing:
-
Measurement:
-
Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.
-
Monitor the absorbance at 260 nm while increasing the temperature from 20°C to 95°C at a rate of 1°C/minute.[8]
-
-
Data Analysis:
-
The melting temperature (Tm) is determined as the temperature at which 50% of the duplex has dissociated, which corresponds to the midpoint of the absorbance transition.
-
Caption: Workflow for determining the melting temperature (Tm) of an ASO:RNA duplex.
Nuclease Resistance Assay
This protocol assesses the stability of 2'-O-MOE modified oligonucleotides against exonuclease degradation using snake venom phosphodiesterase (SVPD).
Methodology:
-
Oligonucleotide Labeling:
-
Label the 5'-end of the 2'-O-MOE oligonucleotide and a control unmodified DNA oligonucleotide with 32P using T4 polynucleotide kinase.
-
-
Digestion Reaction:
-
Incubate the labeled oligonucleotides (e.g., 10 µg) with SVPD (e.g., 0.04 Units) in a suitable digestion buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, 4 mM MgCl2, pH 7.5) at 37°C.[9]
-
-
Time Course Analysis:
-
Take aliquots of the reaction at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Stop the reaction by adding an equal volume of a loading buffer containing a denaturant (e.g., 7 M urea) and a tracking dye.[5]
-
-
Gel Electrophoresis:
-
Separate the digestion products on a denaturing polyacrylamide gel.
-
-
Visualization and Quantification:
-
Visualize the bands by autoradiography.
-
Quantify the percentage of intact oligonucleotide remaining at each time point to determine the degradation rate.
-
Cell-Based Assay for Antisense Activity
This protocol outlines a general procedure to evaluate the efficacy of 2'-O-MOE ASOs in reducing the expression of a target gene in cultured cells.
Methodology:
-
Cell Culture:
-
Culture a relevant human cell line (e.g., HUVEC) in appropriate media.[1]
-
-
Transfection:
-
Transfect the cells with the 2'-O-MOE ASO using a suitable transfection reagent (e.g., Lipofectin).[1]
-
Include a negative control ASO with a scrambled sequence.
-
Perform a dose-response experiment by transfecting with a range of ASO concentrations.
-
-
Incubation:
-
Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for ASO uptake and target mRNA degradation.
-
-
RNA Isolation and Analysis:
-
Isolate total RNA from the cells.
-
Quantify the target mRNA levels using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
Normalize the target mRNA levels to a housekeeping gene (e.g., G3PDH).[1]
-
-
Data Analysis:
-
Calculate the percentage of target mRNA reduction for each ASO concentration compared to the scrambled control.
-
Determine the IC50 (the concentration at which 50% of the target mRNA is reduced).
-
In Vitro RNase H Cleavage Assay
This protocol determines the ability of a 2'-O-MOE gapmer ASO to induce RNase H-mediated cleavage of a target RNA.
Methodology:
-
Substrate Preparation:
-
Synthesize a target RNA oligonucleotide, which can be labeled (e.g., with a fluorescent dye at the 5'-end) for visualization.
-
-
Duplex Formation:
-
Anneal the 2'-O-MOE gapmer ASO with the target RNA in an annealing buffer (e.g., 200 mM KCl, 2 mM EDTA, pH 7.5) by heating to 90°C for 2 minutes and then slowly cooling to room temperature.[8]
-
-
Cleavage Reaction:
-
Incubate the ASO:RNA duplex with recombinant human RNase H1 in a reaction buffer (e.g., 750 mM KCl, 500 mM Tris-HCl, 30 mM MgCl2, 100 mM DTT, pH 8.3) at 37°C for a defined period (e.g., 30 minutes).[8]
-
-
Analysis:
-
Terminate the reaction by adding EDTA.[8]
-
Separate the cleavage products by denaturing polyacrylamide gel electrophoresis.
-
Visualize the cleavage products (if labeled) and quantify the extent of cleavage.
-
Purification and Characterization
The purity and integrity of synthetic 2'-O-MOE modified oligonucleotides are critical for their therapeutic application.
Purification
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase (RP) HPLC is a common method for purifying 2'-O-MOE oligonucleotides. A C8 or C18 column is typically used with a mobile phase gradient of acetonitrile in a buffer such as triethylammonium bicarbonate.[10] Anion-exchange (AEX) HPLC can also be employed, which separates oligonucleotides based on their charge.[11]
Characterization
-
Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are used to confirm the molecular weight of the synthesized oligonucleotide, verifying its composition.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 31P NMR can provide detailed structural information, confirming the identity and purity of the 2'-O-MOE modified oligonucleotide.[14][15]
Evaluating Off-Target Effects
A critical aspect of ASO drug development is the assessment of potential off-target effects.
Methodology:
-
In Silico Analysis:
-
Use bioinformatics tools to search for potential off-target sequences in the human transcriptome that have complementarity to the ASO sequence, allowing for a certain number of mismatches.
-
-
In Vitro Screening:
-
Treat a relevant human cell line with the 2'-O-MOE ASO.
-
Perform whole-transcriptome analysis (e.g., RNA-sequencing) to identify any unintended changes in gene expression.[16]
-
Validate potential off-target effects by RT-qPCR.
-
Caption: Workflow for the evaluation of potential off-target effects of ASOs.
Conclusion
The 2'-O-MOE modification has been instrumental in the development of second-generation antisense oligonucleotides, conferring a combination of high nuclease resistance, enhanced binding affinity, and a favorable safety profile. The experimental protocols detailed in this guide provide a robust framework for the synthesis, characterization, and evaluation of this compound containing ASOs. A thorough understanding and application of these methodologies are essential for advancing the development of novel and effective oligonucleotide-based therapeutics.
References
- 1. Fully modified 2′ MOE oligonucleotides redirect polyadenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of off-target effects of gapmer antisense oligonucleotides using human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of fully 2'-modified oligoribonucleotide hetero- and homoduplex hybridization and nuclease sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of phosphodiesterase I-based protocols for the detection of multiply damaged sites in DNA: the detection of abasic, oxidative and alkylative tandem damage in DNA oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. ymc.co.jp [ymc.co.jp]
- 12. Characterization of synthetic oligonucleotides containing biologically important modified bases by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biopharmaspec.com [biopharmaspec.com]
- 14. Advances in the Specificity of Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy Based Structural Characterisation Methods for Synthetic Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NMR characterization of oligonucleotides and peptides | Bruker [bruker.com]
- 16. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Power of 2'-O-Methoxyethyl Modification: A Deep Dive into the Mechanism of Action of Enhanced Oligonucleotides
For Immediate Release
In the rapidly evolving landscape of nucleic acid therapeutics, the 2'-O-methoxyethyl (2'-O-MOE) modification has emerged as a cornerstone for enhancing the efficacy and drug-like properties of oligonucleotides. This in-depth technical guide elucidates the core mechanisms through which 2'-O-MOE modifications exert their effects, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this critical technology. From boosting binding affinity and conferring exceptional nuclease resistance to enabling precise gene silencing through RNase H-mediated degradation, the 2'-O-MOE modification has proven instrumental in the success of several approved antisense oligonucleotide (ASO) therapies.
Enhanced Binding Affinity and Structural Pre-organization
The 2'-O-MOE modification, a second-generation advancement in oligonucleotide chemistry, involves the addition of a methoxyethyl group at the 2' position of the ribose sugar.[1][2] This seemingly subtle alteration has profound consequences for the oligonucleotide's structural and functional properties. A key effect is the pre-organization of the sugar pucker into a C3'-endo conformation, which is characteristic of an A-form duplex geometry.[1][3] This conformational preference is energetically favorable for binding to target RNA, which also adopts an A-form helix.
The result is a significant increase in the thermodynamic stability of the oligonucleotide-RNA duplex. This enhanced binding affinity is quantitatively measured by the change in melting temperature (Tm), with each 2'-O-MOE modification contributing to an increase of approximately 0.9 to 1.6 °C.[1] This heightened affinity not only ensures more stable binding to the target but also contributes to improved specificity, as mismatched sequences are more easily discriminated.[1]
Superior Nuclease Resistance: A Shield Against Degradation
A major hurdle in the development of oligonucleotide therapeutics is their susceptibility to degradation by cellular nucleases. The 2'-O-MOE modification provides a robust solution to this challenge by sterically hindering the approach of these enzymes. The methoxyethyl group at the 2' position effectively shields the phosphodiester backbone from nuclease attack, significantly extending the half-life of the oligonucleotide in biological fluids and tissues.[4][5] This increased stability is crucial for achieving sustained therapeutic effects in vivo.
The "Gapmer" Strategy: Harnessing RNase H for Gene Silencing
One of the most powerful applications of 2'-O-MOE modifications is in the design of "gapmer" antisense oligonucleotides.[6][7] These chimeric molecules consist of a central "gap" of deoxynucleotides (DNA) flanked by "wings" of 2'-O-MOE-modified nucleotides.[6][7] This ingenious design leverages the strengths of both chemistries. The 2'-O-MOE wings provide high binding affinity and nuclease resistance, while the central DNA gap, upon hybridization with the target mRNA, creates a DNA-RNA heteroduplex that is a substrate for the endogenous enzyme Ribonuclease H (RNase H).[6][7]
RNase H specifically recognizes and cleaves the RNA strand of a DNA-RNA hybrid, leading to the degradation of the target mRNA and subsequent downregulation of the encoded protein.[7] This mechanism provides a highly efficient and specific means of gene silencing.
Steric Blockade: An Alternative Mechanism of Action
In addition to the RNase H-dependent mechanism, fully 2'-O-MOE-modified oligonucleotides can act via a steric-blocking mechanism. By binding to a specific site on a pre-mRNA or mRNA, these oligonucleotides can physically obstruct the binding of cellular machinery involved in processes such as splicing or translation.[8] For example, ASOs can be designed to block splice sites, thereby modulating the splicing pattern of a target gene and leading to the production of a different protein isoform. This approach is exemplified by the approved drug Nusinersen (Spinraza), which corrects the splicing of the SMN2 gene.[1]
Favorable Pharmacokinetic Profile
The chemical properties conferred by the 2'-O-MOE modification also translate to favorable pharmacokinetic characteristics. These oligonucleotides exhibit good tissue distribution and a prolonged half-life, allowing for less frequent dosing.[9] The phosphorothioate backbone, often used in conjunction with 2'-O-MOE modifications, further enhances their stability and promotes binding to plasma proteins, which can influence their distribution and clearance.[10]
Quantitative Data Summary
To provide a clear overview of the impact of 2'-O-MOE modifications, the following tables summarize key quantitative data from various studies.
| Parameter | Value | Reference |
| Binding Affinity (ΔTm per modification) | +0.9 to 1.6 °C | |
| Nuclease Resistance | Significantly increased half-life compared to unmodified oligonucleotides | [4][5] |
Table 1: Key Performance Metrics of 2'-O-MOE Modifications.
Experimental Protocols
A detailed understanding of the experimental methods used to characterize 2'-O-MOE oligonucleotides is crucial for researchers in the field. Below are outlines of key experimental protocols.
Solid-Phase Oligonucleotide Synthesis
The synthesis of 2'-O-MOE modified oligonucleotides is typically performed using automated solid-phase phosphoramidite chemistry.[10][11][12]
Methodology:
-
Support Functionalization: The synthesis begins with the first nucleoside attached to a solid support, typically controlled pore glass (CPG).
-
DMT Deprotection: The acid-labile 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside.
-
Coupling: The next 2'-O-MOE phosphoramidite is activated and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.
-
Iteration: The cycle of deprotection, coupling, capping, and oxidation is repeated until the desired sequence is synthesized.
-
Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed.
-
Purification: The final product is purified, typically by chromatography, to yield the full-length oligonucleotide.
Nuclease Stability Assay
The resistance of 2'-O-MOE oligonucleotides to nuclease degradation can be assessed using in vitro assays with exonucleases.[13]
Methodology:
-
Oligonucleotide Preparation: The 2'-O-MOE modified oligonucleotide and an unmodified control are prepared at a known concentration.
-
Enzyme Incubation: The oligonucleotides are incubated with a 3'→5' exonuclease (e.g., snake venom phosphodiesterase, SVP) or a 5'→3' exonuclease (e.g., bovine spleen phosphodiesterase, BSP) in a suitable buffer at 37°C.
-
Time Course Sampling: Aliquots are taken at various time points (e.g., 0, 30, 60, 120 minutes).
-
Analysis: The degradation of the oligonucleotides over time is analyzed by methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). The percentage of intact oligonucleotide at each time point is quantified to determine the degradation rate and half-life.
RNase H Cleavage Assay
The ability of a 2'-O-MOE gapmer ASO to induce RNase H-mediated cleavage of its target RNA is evaluated using an in vitro cleavage assay.[14][15]
Methodology:
-
Substrate Preparation: A target RNA molecule, often radiolabeled or fluorescently tagged, is synthesized.
-
Hybridization: The 2'-O-MOE gapmer ASO is annealed to the target RNA to form a DNA-RNA heteroduplex.
-
RNase H Addition: Recombinant RNase H is added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C for a defined period.
-
Analysis: The cleavage products are separated by gel electrophoresis and visualized by autoradiography or fluorescence imaging. The extent of cleavage is quantified to determine the efficiency of the ASO in mediating RNase H activity.
Visualizing the Mechanisms
To further illustrate the concepts described, the following diagrams, generated using the DOT language, depict key signaling pathways and experimental workflows.
Caption: Core advantages of 2'-O-MOE modification.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. csb.vanderbilt.edu [csb.vanderbilt.edu]
- 5. academic.oup.com [academic.oup.com]
- 6. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improvements in the Tolerability Profile of 2′-O-Methoxyethyl Chimeric Antisense Oligonucleotides in Parallel with Advances in Design, Screening, and Other Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alfachemic.com [alfachemic.com]
- 11. Manual Oligonucleotide Synthesis Using the Phosphoramidite Method | Springer Nature Experiments [experiments.springernature.com]
- 12. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 13. Enhanced Stability of DNA Oligonucleotides with Partially Zwitterionic Backbone Structures in Biological Media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
The Guardian Molecule: A Technical Guide to 2'-O-Methoxyethyl-ribocytidine (2'-O-MOE-rC) and its pivotal role in enhancing nuclease resistance
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oligonucleotide therapeutics, the quest for stability is paramount. Unmodified oligonucleotides are swiftly degraded by endogenous nucleases, a critical hurdle for their clinical application. Among the arsenal of chemical modifications developed to overcome this challenge, 2'-O-methoxyethyl (2'-O-MOE) stands out as a cornerstone of second-generation antisense technology. This in-depth technical guide explores the multifaceted role of 2'-O-methoxyethyl-ribocytidine (2'-O-MOE-rC) in conferring robust nuclease resistance to oligonucleotides, a property that has paved the way for several FDA-approved drugs.[1]
The Mechanism of Enhanced Nuclease Resistance
The enhanced stability of 2'-O-MOE modified oligonucleotides stems from a combination of steric hindrance and conformational pre-organization. The 2'-hydroxyl group of the ribose sugar is a primary site for nuclease attack. The substitution of this hydroxyl group with a bulky 2'-O-methoxyethyl moiety sterically shields the phosphodiester backbone from enzymatic cleavage by both endonucleases and exonucleases.[1][2]
Furthermore, the 2'-O-MOE modification favors a C3'-endo sugar pucker conformation, which is characteristic of an A-form RNA-like duplex.[1] This pre-organization of the sugar moiety enhances the binding affinity of the oligonucleotide to its target RNA and promotes the formation of a stable A-form duplex. This conformation is inherently more resistant to nuclease degradation compared to the B-form DNA-like duplex.
Caption: Mechanism of this compound nuclease resistance.
Quantitative Analysis of Nuclease Resistance
The superior stability of 2'-O-MOE modified oligonucleotides has been demonstrated in numerous studies. While direct side-by-side comparisons in comprehensive tables are not always readily available in single publications, a synthesis of the literature provides a clear picture of their enhanced stability.
Table 1: Comparative Stability of Oligonucleotides in Serum
| Oligonucleotide Modification | Half-life in 10% Fetal Bovine Serum (FBS) | Reference |
| Unmodified Oligodeoxynucleotide | Degraded within 24 hours | [3] |
| Phosphorothioate (S-ODN) | > 72 hours | [3] |
| 2'-O-Methyl (2'-OMe) with Phosphorothioate | > 72 hours | [3] |
| 2'-O-Methoxyethyl (2'-O-MOE) with Phosphorothioate | > 72 hours (qualitatively superior to 2'-OMe) | [1] |
Table 2: In Vivo Pharmacokinetic Properties
| Oligonucleotide Modification | Apparent Terminal Elimination Half-life (Humans) | Reference |
| 2'-O-MOE Antisense Oligonucleotides (ASOs) | 2 - 4 weeks | [4] |
The "Gapmer" Design: Balancing Stability and Efficacy
A significant application of 2'-O-MOE modifications is in the design of "gapmer" antisense oligonucleotides (ASOs). These chimeric constructs consist of a central "gap" of deoxynucleotides, which is capable of recruiting RNase H to cleave the target mRNA. This central gap is flanked by "wings" of 2'-O-MOE modified nucleotides.[5] The 2'-O-MOE wings provide nuclease resistance and enhance binding affinity, while the DNA gap maintains the therapeutic mechanism of action.
Caption: 2'-O-MOE Gapmer ASO structure and mechanism.
Experimental Protocols
Protocol 1: Serum Stability Assay
This protocol outlines a general method for assessing the stability of oligonucleotides in serum.
1. Materials:
- Oligonucleotide of interest (e.g., 2'-O-MOE modified, unmodified control)
- Human or Fetal Bovine Serum (FBS)
- Phosphate-Buffered Saline (PBS)
- Proteinase K
- Urea
- Loading dye
- Polyacrylamide gel (denaturing)
- TBE buffer
- Nucleic acid stain (e.g., SYBR Gold)
- Incubator (37°C)
- Gel electrophoresis apparatus and power supply
- Gel imaging system
2. Method:
- Prepare a stock solution of the oligonucleotide in nuclease-free water.
- In separate microcentrifuge tubes, mix the oligonucleotide with serum (e.g., 50-90% serum in PBS) to a final desired concentration.
- Incubate the reactions at 37°C.
- At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), remove an aliquot of the reaction and stop the degradation by adding Proteinase K and incubating at 55°C for 30 minutes, followed by the addition of a urea-containing loading dye.
- Analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).
- Stain the gel with a suitable nucleic acid stain.
- Visualize the gel using an imaging system and quantify the intensity of the full-length oligonucleotide band at each time point.
- Calculate the half-life of the oligonucleotide by plotting the percentage of intact oligonucleotide versus time.
Protocol 2: 3'-Exonuclease (Snake Venom Phosphodiesterase - SVPD) Assay
This protocol provides a method for evaluating the stability of oligonucleotides against a specific 3'-exonuclease.
1. Materials:
- Oligonucleotide of interest (radiolabeled or fluorescently labeled for detection)
- Snake Venom Phosphodiesterase (SVPD)
- Reaction buffer (e.g., Tris-HCl with MgCl2)
- Stop solution (e.g., EDTA in formamide)
- Polyacrylamide gel (denaturing)
- TBE buffer
- Autoradiography film or fluorescence scanner
2. Method:
- Set up the reaction by combining the labeled oligonucleotide, reaction buffer, and nuclease-free water.
- Initiate the reaction by adding SVPD.
- Incubate the reaction at 37°C.
- At specific time points, remove aliquots and quench the reaction by adding the stop solution.
- Analyze the degradation products by denaturing PAGE.
- Visualize the results by autoradiography or fluorescence scanning. The disappearance of the full-length oligonucleotide band and the appearance of shorter degradation products indicate nuclease activity.
- Quantify the amount of full-length oligonucleotide remaining at each time point to determine the degradation kinetics.
"Start" [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Oligo_Prep" [label="Prepare Oligonucleotide Solutions\n(2'-O-MOE and Controls)", fillcolor="#F1F3F4"];
"Incubation" [label="Incubate with Nuclease Source\n(e.g., Serum, SVPD) at 37°C", fillcolor="#FBBC05", fontcolor="#202124"];
"Time_Points" [label="Collect Aliquots at\nVarious Time Points", fillcolor="#F1F3F4"];
"Quench" [label="Stop Reaction\n(e.g., Proteinase K, EDTA)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Analysis" [label="Analyze by Denaturing PAGE", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Visualization" [label="Visualize and Quantify\n(e.g., Staining, Autoradiography)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Data_Analysis" [label="Determine Half-life and\nDegradation Kinetics", fillcolor="#5F6368", fontcolor="#FFFFFF"];
"End" [label="End", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Oligo_Prep";
"Oligo_Prep" -> "Incubation";
"Incubation" -> "Time_Points";
"Time_Points" -> "Quench";
"Quench" -> "Analysis";
"Analysis" -> "Visualization";
"Visualization" -> "Data_Analysis";
"Data_Analysis" -> "End";
}
Caption: Workflow for a typical nuclease stability assay.
Conclusion
The 2'-O-methoxyethyl modification, particularly of cytidine, represents a significant advancement in the field of oligonucleotide therapeutics. By imparting exceptional nuclease resistance and enhancing binding affinity, this compound has been instrumental in the development of stable and effective antisense drugs. The strategic incorporation of this modification, as exemplified in the gapmer design, allows for a fine balance between stability and biological activity. The experimental protocols provided herein offer a framework for researchers to evaluate and compare the stability of novel oligonucleotide constructs, furthering the development of the next generation of nucleic acid-based medicines.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. synoligo.com [synoligo.com]
- 3. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lack of QT Prolongation for 2′-O-Methoxyethyl-Modified Antisense Oligonucleotides Based on Retrospective Exposure/Response Analysis of Ten Phase 1 Dose-Escalation Placebo-Controlled Studies in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, biophysical properties and biological activity of second generation antisense oligonucleotides containing chiral phosphorothioate linkages - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of 2'-O-Methoxyethyl (2'-O-MOE) Modification on Antisense Oligonucleotide Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antisense oligonucleotides (ASOs) represent a powerful therapeutic modality for targeting the genetic basis of diseases. Their efficacy, however, is intrinsically linked to their stability in biological systems. Unmodified oligonucleotides are susceptible to rapid degradation by nucleases, limiting their therapeutic potential. Chemical modifications are therefore crucial to enhance their stability and pharmacokinetic properties. Among the most successful and widely adopted second-generation modifications is the 2'-O-methoxyethyl (2'-O-MOE) modification of the ribose sugar. This in-depth technical guide explores the profound impact of the 2'-O-MOE modification, specifically focusing on 2'-O-MOE-ribocytidine (2'-O-MOE-rC), on the stability of ASOs. We will delve into the quantitative improvements in thermal stability and nuclease resistance, provide detailed experimental methodologies for assessing these parameters, and visualize key experimental workflows.
The 2'-O-MOE modification involves the substitution of the 2'-hydroxyl group of the ribose sugar with a 2-methoxyethyl group. This chemical alteration confers several advantageous properties to ASOs, including increased binding affinity to target RNA, enhanced resistance to nuclease degradation, and a favorable pharmacokinetic profile.[1][2][3] These attributes have led to the successful development of several FDA-approved ASO drugs incorporating 2'-O-MOE modifications.[2]
Quantitative Impact of 2'-O-MOE Modification on ASO Stability
The introduction of 2'-O-MOE modifications into an ASO has a quantifiable positive effect on its stability. These effects are primarily observed in two key areas: increased thermal stability (melting temperature, Tm) and enhanced resistance to nuclease-mediated degradation.
Thermal Stability (Melting Temperature, Tm)
The melting temperature (Tm) of an ASO-RNA duplex is a critical parameter that reflects the stability of the hybrid. A higher Tm indicates a stronger and more stable binding between the ASO and its target RNA. The 2'-O-MOE modification has been shown to significantly increase the Tm of ASO-RNA duplexes.
| Modification | Change in Tm per Modification (°C) | Reference |
| 2'-O-MOE | +0.9 to +2.0 | [2][4] |
| 2'-O-Methyl (2'-OMe) | Similar to 2'-O-MOE | [2] |
| 2'-Fluoro (2'-F) | +2.5 | [2] |
Table 1: Comparison of the change in melting temperature (Tm) per modification for different 2'-sugar modifications.
The increase in Tm conferred by the 2'-O-MOE modification is attributed to the pre-organization of the sugar pucker into an RNA-like C3'-endo conformation, which is favorable for A-form duplex geometry.[2] This conformational rigidity enhances the thermodynamic stability of the nucleic acid duplex.[2]
Nuclease Resistance
One of the most significant advantages of the 2'-O-MOE modification is the substantial increase in resistance to degradation by nucleases, which are abundant in biological fluids and tissues.[1][2] This enhanced stability is crucial for maintaining the therapeutic concentration of the ASO in vivo.
| ASO Chemistry | Stability in Rat Duodenum (8 hours) | Reference |
| Phosphorothioate (PS) ODN | Only chain-shortened metabolites recovered | [5][6] |
| Partially Modified 2'-O-MOE PS ASO | ~50% remained intact | [5][6] |
| Fully Modified 2'-O-MOE PS ASO | Completely stable, no measurable metabolites | [5][6] |
Table 2: In vivo presystemic stability of different ASO chemistries following intraduodenal administration in rats.
The steric hindrance provided by the 2'-O-methoxyethyl group protects the phosphodiester backbone from nuclease attack.[7] This protection is significantly greater than that offered by first-generation phosphorothioate (PS) modifications alone.
In Vivo Half-Life
The enhanced nuclease resistance and favorable protein binding characteristics of 2'-O-MOE modified ASOs translate to a significantly longer half-life in vivo compared to unmodified or first-generation ASOs.[2]
| ASO Type | Elimination Half-Life | Species | Reference |
| Phosphodiester Oligonucleotide | ~5 minutes | Monkey | [8] |
| Phosphorothioate (S-Oligonucleotide) | 35 to 50 hours | Animal models | [8] |
| 2'-O-MOE Modified ASO | Multiple days (tissue) | Multiple species | [9] |
| 25-mer hybrid 2'-O-methyl/PS ASO | 52.02 hours (plasma) | Rats | [10] |
Table 3: Comparison of in vivo elimination half-lives of different ASO types.
The prolonged tissue half-life of 2'-O-MOE ASOs allows for less frequent dosing, which is a significant advantage for patient compliance and convenience.[2][9]
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the stability of 2'-O-MOE modified ASOs.
Determination of Melting Temperature (Tm)
Principle: The melting temperature (Tm) is determined by monitoring the change in absorbance of an ASO-RNA duplex at 260 nm as the temperature is increased. As the duplex denatures into single strands, the absorbance increases (hyperchromic effect). The Tm is the temperature at which 50% of the duplex has denatured.[11]
Materials:
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
-
ASO and complementary RNA oligonucleotides
-
Melting buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)
Procedure:
-
Oligonucleotide Preparation: Dissolve the ASO and its complementary RNA target in the melting buffer to a final concentration of 1-5 µM each.
-
Annealing: Mix equal volumes of the ASO and RNA solutions. Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation.
-
Spectrophotometer Setup: Set the spectrophotometer to monitor absorbance at 260 nm. Set the temperature program to ramp from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled rate (e.g., 1°C/minute).
-
Data Acquisition: Place the cuvette containing the annealed duplex into the spectrophotometer and start the temperature ramp. Record the absorbance at regular temperature intervals.
-
Data Analysis: Plot the absorbance at 260 nm versus temperature. The resulting curve will be sigmoidal. The Tm is the temperature at the midpoint of the transition, which can be determined by finding the peak of the first derivative of the melting curve.[11]
Nuclease Degradation Assay
Principle: This assay assesses the stability of ASOs in the presence of nucleases. The degradation of the ASO over time is monitored by techniques such as gel electrophoresis or liquid chromatography-mass spectrometry (LC-MS). Snake venom phosphodiesterase (SVPD), a 3'-exonuclease, is commonly used for in vitro stability studies.
Materials:
-
ASO samples (2'-O-MOE modified and controls)
-
Snake Venom Phosphodiesterase (SVPD)
-
Digestion buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, 4 mM MgCl2, pH 7.5)
-
Polyacrylamide gel electrophoresis (PAGE) system or LC-MS system
-
Staining agent for nucleic acids (e.g., SYBR Gold) or appropriate LC-MS reagents
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the ASO (e.g., 5 µM), SVPD (e.g., 0.04 U), and digestion buffer. Prepare a control reaction without the enzyme.
-
Incubation: Incubate the reactions at 37°C. Collect aliquots at different time points (e.g., 0, 1, 4, 8, 24 hours).
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., EDTA to chelate Mg2+) or by heat inactivation (e.g., 95°C for 5 minutes).
-
Analysis by PAGE:
-
Mix the samples with a loading dye.
-
Load the samples onto a denaturing polyacrylamide gel.
-
Run the gel at a constant voltage.
-
Stain the gel with a fluorescent dye and visualize the bands under a gel documentation system. The disappearance of the full-length ASO band and the appearance of smaller fragments indicate degradation.
-
-
Analysis by LC-MS:
-
Inject the samples into an LC-MS system equipped with an appropriate column for oligonucleotide analysis.
-
Analyze the chromatograms and mass spectra to identify and quantify the full-length ASO and its degradation products over time.
-
In Vivo Pharmacokinetic Study in Rats
Principle: This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of a 2'-O-MOE modified ASO in a rodent model. Plasma and tissue concentrations of the ASO are measured over time following administration.
Materials:
-
2'-O-MOE modified ASO
-
Sprague-Dawley rats (or other appropriate strain)
-
Dosing vehicles (e.g., sterile saline)
-
Blood collection supplies (e.g., EDTA tubes)
-
Tissue homogenization equipment
-
Analytical method for ASO quantification (e.g., hybridization-based ELISA, LC-MS/MS)
Procedure:
-
Dosing: Administer the ASO to the rats via the desired route (e.g., intravenous bolus or subcutaneous injection) at a specific dose (e.g., 10 mg/kg).
-
Sample Collection:
-
Plasma: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 5 min, 30 min, 1, 2, 4, 8, 24, 48, 72 hours) into EDTA tubes. Centrifuge the blood to separate the plasma and store it at -80°C.
-
Tissues: At the end of the study, euthanize the animals and harvest relevant tissues (e.g., liver, kidney, spleen, heart, lung). Rinse the tissues, blot them dry, weigh them, and store them at -80°C until analysis.
-
-
Sample Processing:
-
Plasma: Plasma samples may require protein precipitation or solid-phase extraction (SPE) to isolate the ASO before analysis.
-
Tissues: Homogenize the tissue samples in a suitable buffer. The ASO can then be extracted from the homogenate using methods like SPE.
-
-
ASO Quantification: Quantify the concentration of the full-length ASO in the processed plasma and tissue samples using a validated analytical method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to analyze the concentration-time data and determine key parameters such as clearance, volume of distribution, and elimination half-life.
Visualizations
Experimental Workflow: ASO Stability Assessment
References
- 1. A Workflow for Transcriptome-Wide Assessment of Antisense Oligonucleotide Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. marinbio.com [marinbio.com]
- 3. lcms.cz [lcms.cz]
- 4. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]
- 5. In vivo and in vitro studies of antisense oligonucleotides – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 7. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oligonucleotide Melting Temperature [sigmaaldrich.com]
- 9. aliribio.com [aliribio.com]
- 10. The evolution and structure of snake venom phosphodiesterase (svPDE) highlight its importance in venom actions | eLife [elifesciences.org]
- 11. files.core.ac.uk [files.core.ac.uk]
The Dawn of a New Therapeutic Era: A Technical Guide to 2'-O-Methoxyethyl Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic intervention is undergoing a paradigm shift, with oligonucleotide-based drugs emerging as a powerful modality to target the genetic basis of diseases. Among the chemical modifications that have propelled this field forward, the 2'-O-methoxyethyl (2'-O-MOE) modification stands out as a cornerstone of modern antisense technology. This in-depth technical guide explores the therapeutic potential of 2'-O-MOE modified oligonucleotides, providing a comprehensive overview of their mechanism of action, key experimental methodologies, and a summary of their performance characteristics.
The 2'-O-MOE Modification: Enhancing Therapeutic Properties
The 2'-O-MOE modification is a second-generation chemical alteration applied to the ribose sugar of nucleotides.[1] This modification replaces the 2'-hydroxyl group with a 2'-O-methoxyethyl group, conferring a range of advantageous properties to antisense oligonucleotides (ASOs).[2] These enhancements have been pivotal in the development of several approved ASO drugs and numerous candidates in clinical trials.[2]
The primary benefits of the 2'-O-MOE modification include:
-
Increased Nuclease Resistance: The 2'-O-MOE group provides steric hindrance, protecting the oligonucleotide from degradation by endo- and exonucleases, thereby extending its half-life in biological systems.[2][3]
-
Enhanced Binding Affinity: This modification pre-organizes the sugar moiety into an RNA-like C3'-endo conformation, which increases the binding affinity of the ASO to its target mRNA.[2] This enhanced affinity translates to improved potency.
-
Improved Specificity: 2'-O-MOE modified ASOs exhibit a greater loss of affinity in the presence of mismatched bases compared to unmodified oligonucleotides, leading to higher specificity for the intended target and reducing off-target effects.[2]
-
Favorable Pharmacokinetic Profile: The modification enhances binding to plasma proteins, which reduces renal clearance and facilitates distribution to various tissues.[4]
-
Reduced Immunostimulatory Effects: Compared to first-generation phosphorothioate (PS) oligonucleotides, 2'-O-MOE modifications can help mitigate the innate immune responses often associated with unmodified oligonucleotides.[1]
Mechanism of Action: The "Gapmer" Design and RNase H-Mediated Degradation
The most common and effective design for 2'-O-MOE modified ASOs is the "gapmer" configuration.[3][5] This chimeric design consists of a central "gap" of 8-10 deoxynucleotides flanked by "wings" of 2'-O-MOE modified nucleotides.[5] This architecture is crucial for its mechanism of action, which relies on the ubiquitous enzyme Ribonuclease H (RNase H).[6]
Here's a step-by-step breakdown of the process:
-
Hybridization: The 2'-O-MOE ASO, introduced into a cell, binds with high specificity to its complementary sequence on the target messenger RNA (mRNA).
-
RNase H Recruitment: The DNA-RNA heteroduplex formed in the central "gap" region is recognized and bound by RNase H.[6] The 2'-O-MOE wings do not support RNase H activity and serve to protect the ASO from degradation and enhance target affinity.[3]
-
mRNA Cleavage: RNase H selectively cleaves the RNA strand of the heteroduplex, leading to the degradation of the target mRNA.[6]
-
Gene Silencing: The degradation of the mRNA prevents its translation into a functional protein, effectively silencing the expression of the target gene.
-
ASO Recycling: The ASO is released from the cleaved mRNA and can go on to bind and initiate the degradation of additional target mRNA molecules.
This mechanism provides a powerful and specific means of downregulating the production of disease-causing proteins.
Quantitative Data Summary
The following tables summarize key quantitative data for 2'-O-MOE modified oligonucleotides, providing a comparative overview of their performance characteristics.
Table 1: Binding Affinity and Nuclease Resistance
| Modification | ΔTm per Modification (°C) vs. DNA/RNA | Nuclease Resistance (Relative to Unmodified) | Reference(s) |
| 2'-O-MOE | +0.9 to +1.6 | High | [2] |
| 2'-O-Methyl (2'-OMe) | Similar to 2'-O-MOE | Moderate | [2] |
| Unmodified Phosphorothioate (PS) | -0.5 | Low | [7] |
| Locked Nucleic Acid (LNA) | +3 to +8 | Very High | [8] |
Table 2: In Vivo Efficacy of a 2'-O-MOE ASO Targeting PTEN mRNA in Mice
| Treatment Group | Dose (mg/kg) | Liver PTEN mRNA Reduction (%) | Spleen PTEN mRNA Reduction (%) | Reference(s) |
| Saline Control | - | 0 | 0 | [9] |
| 2'-O-MOE ASO | 4.5 | ~25 | ~15 | [9] |
| 2'-O-MOE ASO | 9 | ~50 | ~30 | [9] |
| 2'-O-MOE ASO | 18 | ~75 | ~50 | [9] |
| 2'-O-MOE ASO | 36 | >80 | ~60 | [9] |
Table 3: Comparative Hepatotoxicity of ASO Modifications in Mice
| ASO Modification | Dose (mg/kg/week) | Serum ALT (U/L) | Liver Weight (% of Body Weight) | Histopathological Findings | Reference(s) |
| Saline Control | - | 20-40 | 4-5 | Normal | [8] |
| 2'-O-MOE | 50 | 30-50 | 4-5 | Minimal to no changes | [8] |
| LNA | 50 | >1000 | >7 | Moderate to severe hepatocellular degeneration and necrosis | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and evaluation of 2'-O-MOE modified oligonucleotides.
Solid-Phase Synthesis of 2'-O-MOE Oligonucleotides
Objective: To synthesize a 2'-O-MOE modified oligonucleotide using an automated solid-phase synthesizer.
Materials:
-
2'-O-MOE phosphoramidites (A, C, G, T/U)
-
DNA phosphoramidites (for the gap region)
-
Controlled pore glass (CPG) solid support
-
Standard oligonucleotide synthesis reagents (activator, capping reagents, oxidizing agent, deblocking agent)
-
Ammonia solution
-
HPLC purification system
Protocol:
-
Synthesizer Setup: Program the automated DNA/RNA synthesizer with the desired oligonucleotide sequence, specifying the positions for 2'-O-MOE and DNA phosphoramidites.
-
Synthesis Cycle: The synthesis proceeds through a series of automated steps for each nucleotide addition:
-
Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group.
-
Coupling: Addition of the next phosphoramidite to the growing chain.
-
Capping: Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.
-
Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.
-
-
Cleavage and Deprotection: After the final synthesis cycle, cleave the oligonucleotide from the CPG support and remove the remaining protecting groups by incubation in concentrated ammonia at an elevated temperature.
-
Purification: Purify the full-length oligonucleotide from shorter failure sequences using reverse-phase or ion-exchange high-performance liquid chromatography (HPLC).
-
Desalting and Quantification: Desalt the purified oligonucleotide and quantify its concentration using UV spectrophotometry at 260 nm.
In Vitro Evaluation of ASO Activity
Objective: To determine the efficacy of a 2'-O-MOE ASO in reducing target mRNA levels in cultured cells.
Materials:
-
Cultured cells expressing the target gene
-
2'-O-MOE ASO and a scrambled control ASO
-
Transfection reagent (e.g., Lipofectamine)
-
Cell culture medium and supplements
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix and primers for the target gene and a housekeeping gene
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Dilute the ASO (and control) and the transfection reagent separately in serum-free medium.
-
Combine the diluted ASO and transfection reagent and incubate to allow complex formation.
-
Add the ASO-lipid complexes to the cells and incubate for the desired duration (typically 24-72 hours).
-
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions with primers for the target gene and a housekeeping gene (for normalization).
-
Perform qPCR and analyze the data to determine the relative expression of the target mRNA in ASO-treated cells compared to control-treated cells.
-
In Vivo Efficacy Study in a Mouse Model
Objective: To evaluate the in vivo efficacy and tolerability of a 2'-O-MOE ASO in a relevant mouse model.
Materials:
-
Appropriate mouse model of the disease
-
2'-O-MOE ASO and a saline or control ASO solution
-
Syringes and needles for administration (e.g., subcutaneous or intravenous)
-
Anesthesia and surgical tools (if required)
-
Tissue collection and processing reagents
Protocol:
-
Animal Acclimation and Grouping: Acclimate the mice to the facility and randomly assign them to treatment and control groups.
-
ASO Administration: Administer the ASO to the treatment group via the chosen route (e.g., subcutaneous injection) at the predetermined dose and frequency. Administer the control solution to the control group.
-
Monitoring: Monitor the animals regularly for any signs of toxicity, including changes in body weight, behavior, and overall health.
-
Tissue Collection: At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, kidney, tumor) for analysis.
-
Pharmacodynamic Analysis: Extract RNA from the tissues and perform qPCR to quantify the reduction in target mRNA levels.
-
Pharmacokinetic Analysis: Analyze plasma and tissue samples to determine the concentration and distribution of the ASO.
-
Toxicology Assessment: Perform histopathological analysis of key organs to assess any potential toxicity.
Signaling Pathways and Logical Relationships
The primary signaling pathway influenced by RNase H-dependent 2'-O-MOE ASOs is the central dogma of molecular biology, specifically the flow of genetic information from DNA to protein. By intercepting and promoting the degradation of mRNA, these ASOs effectively block a critical step in gene expression.
Conclusion
2'-O-MOE modified oligonucleotides represent a mature and highly effective platform for the development of antisense therapeutics. Their enhanced stability, binding affinity, and favorable safety profile have overcome many of the challenges associated with earlier generations of antisense drugs. The "gapmer" design, coupled with the RNase H mechanism of action, provides a robust and specific means of silencing disease-causing genes. As our understanding of the underlying biology of diseases continues to grow, the therapeutic potential of 2'-O-MOE oligonucleotides is poised to expand, offering new hope for patients with a wide range of genetic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. eu.idtdna.com [eu.idtdna.com]
- 4. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. microsynth.com [microsynth.com]
- 6. researchgate.net [researchgate.net]
- 7. Peptide Conjugates of a 2′-O-Methoxyethyl Phosphorothioate Splice-Switching Oligonucleotide Show Increased Entrapment in Endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
The Role of 2'-O-Methoxyethyl Ribonucleosides in Molecular Biology: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the landscape of molecular biology and therapeutic development, the ability to modulate gene expression with precision is paramount. Antisense oligonucleotides (ASOs) have emerged as a powerful tool for achieving this, and their efficacy is largely dependent on the chemical modifications of their structure. Among the most significant of these are the second-generation modifications, exemplified by the 2'-O-methoxyethyl (2'-O-MOE) substitution on ribonucleosides like cytidine (rC). This modification has become a cornerstone of modern ASO design, conferring a unique combination of properties that enhance stability, binding affinity, and safety.
This technical guide provides an in-depth exploration of the basic research applications of 2'-O-MOE-modified oligonucleotides. We will delve into the core properties that make this modification advantageous, present quantitative data on its performance, provide detailed experimental protocols for its use, and visualize the key mechanisms and workflows involved.
Core Properties of 2'-O-MOE Modification
The 2'-O-MOE modification involves the addition of a methoxyethyl group to the 2' position of the ribose sugar.[1][2][3] This seemingly subtle alteration has profound effects on the oligonucleotide's behavior:
-
Enhanced Nuclease Resistance: Unmodified oligonucleotides are rapidly degraded by nucleases in biological fluids. The 2'-O-MOE modification provides steric hindrance, protecting the phosphodiester backbone from nuclease attack and significantly extending the half-life of the ASO in plasma and tissues from minutes to days.[4][5]
-
Increased Binding Affinity: The 2'-O-MOE modification pre-organizes the sugar moiety into a C3'-endo conformation, which is favorable for forming stable A-form duplexes with target RNA molecules.[2][6] This results in a higher binding affinity and thermodynamic stability of the ASO-RNA heteroduplex.[2]
-
Reduced Toxicity: Compared to first-generation phosphorothioate (PS) modifications, which can cause non-specific protein binding and associated toxicity, 2'-O-MOE ASOs generally exhibit a more favorable safety profile with fewer off-target effects.[3][7]
Mechanism of Action: The RNase H Gapmer Strategy
One of the most effective applications of 2'-O-MOE modifications is in the design of "gapmer" ASOs.[3] ASOs composed entirely of 2'-O-MOE nucleotides will bind to their target RNA but will not induce its degradation, acting as steric blockers.[3] To harness the cell's natural machinery for RNA degradation, a gapmer is constructed. This chimeric design consists of:
-
A central "gap" of 8-10 standard DNA nucleotides.
-
Flanking "wings" on the 5' and 3' ends composed of 2'-O-MOE modified nucleotides.[8]
When this gapmer ASO binds to its complementary mRNA target, the DNA-RNA heteroduplex formed by the central gap becomes a substrate for the endogenous enzyme RNase H1.[9][10] RNase H1 selectively cleaves the RNA strand of the duplex, leading to the destruction of the target mRNA and subsequent downregulation of protein expression.[8] The 2'-O-MOE wings serve to increase binding affinity and protect the ASO from degradation.[3]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. sg.idtdna.com [sg.idtdna.com]
- 4. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 2'-O-Methoxy-ethyl (MOE) | Oligowiki [oligowizard.com]
- 7. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifesciences.danaher.com [lifesciences.danaher.com]
- 9. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
The Rise of Second-Generation Antisense Oligonucleotides: A Technical Deep Dive into 2'-O-Methoxyethyl (2'-O-MOE) Modification
For Researchers, Scientists, and Drug Development Professionals
The advent of antisense oligonucleotide (ASO) technology has opened new frontiers in the targeted therapy of a wide range of diseases. First-generation ASOs, while promising, were hampered by limitations such as susceptibility to nuclease degradation and lower binding affinity to their target RNA. The development of second-generation modifications, prominently featuring the 2'-O-methoxyethyl (2'-O-MOE) moiety, has significantly overcome these hurdles, leading to a new class of potent and durable therapeutics. This technical guide provides an in-depth exploration of 2'-O-MOE ASOs, covering their mechanism of action, key experimental methodologies, and a summary of their enhanced properties.
Introduction to 2'-O-MOE Modification
The 2'-O-MOE modification is a chemical alteration at the 2' position of the ribose sugar in an oligonucleotide.[1] This modification replaces the hydroxyl group with a methoxyethyl group, conferring several advantageous properties upon the ASO.[1][2] These enhancements include increased resistance to nuclease degradation, higher binding affinity for target RNA, and a favorable toxicity profile.[2][3] The 2'-O-MOE modification is a hallmark of second-generation ASOs and has been integral to the success of several FDA-approved drugs.[1][4]
Mechanism of Action of 2'-O-MOE ASOs
2'-O-MOE modified ASOs primarily exert their therapeutic effects through two distinct mechanisms: RNase H-mediated degradation of target mRNA and steric hindrance to modulate RNA processing.
RNase H-Mediated Degradation
The most common mechanism for 2'-O-MOE ASOs designed to downregulate gene expression is through the recruitment of RNase H.[2][5] This is achieved using a "gapmer" design, where a central block of deoxynucleotides (the "gap") is flanked by 2'-O-MOE modified nucleotides (the "wings").[2][6] The 2'-O-MOE wings provide high binding affinity and nuclease resistance, while the DNA gap forms a DNA:RNA heteroduplex upon binding to the target mRNA.[6][7] This heteroduplex is a substrate for RNase H1, an endogenous enzyme that selectively cleaves the RNA strand, leading to the degradation of the target mRNA and subsequent reduction in protein expression.[7][8]
Caption: RNase H-mediated degradation pathway of a 2'-O-MOE gapmer ASO.
Steric Blockade and Splicing Modulation
When fully modified with 2'-O-MOE, ASOs do not typically induce RNase H activity.[5] Instead, these ASOs can act as steric blockers. By binding to specific sequences on a pre-mRNA, they can physically obstruct the access of splicing machinery components.[2][5] This can be used to modulate alternative splicing, for instance, to exclude an exon containing a premature stop codon or to include a missing exon, thereby restoring the production of a functional protein.[9][10] This mechanism is particularly valuable for treating diseases caused by splicing defects.[9]
Caption: Mechanism of splicing modulation by a steric-blocking 2'-O-MOE ASO.
Quantitative Data and Performance Metrics
The incorporation of 2'-O-MOE modifications significantly enhances the biophysical and pharmacological properties of ASOs compared to their unmodified or first-generation counterparts.
| Property | Unmodified DNA | Phosphorothioate (PS) | 2'-O-MOE (PS backbone) | Rationale for Improvement |
| Nuclease Resistance | Very Low | Moderate | High | The 2'-O-MOE group provides steric hindrance, protecting the phosphodiester backbone from nuclease attack.[1][2] |
| Binding Affinity (Tm) | Baseline | Decreased | Increased | The 2'-O-MOE modification locks the sugar pucker in a C3'-endo conformation, pre-organizing the ASO for binding to RNA, thus increasing duplex stability.[3][5] |
| In Vivo Potency | Low | Moderate | High | The combination of high nuclease resistance and enhanced binding affinity leads to improved potency in animal models.[11][12] |
| Toxicity | Low | Moderate-High | Low-Moderate | The 2'-O-MOE modification can reduce non-specific protein binding and associated toxicities compared to PS-only ASOs.[2][13] |
Key Experimental Protocols
This section outlines the methodologies for key experiments used in the development and characterization of 2'-O-MOE ASOs.
Synthesis of 2'-O-MOE Phosphoramidites
The synthesis of 2'-O-MOE ASOs relies on the availability of the corresponding phosphoramidite building blocks.
Methodology:
-
Starting Material: The synthesis typically begins with a protected ribonucleoside.
-
Alkylation: The 2'-hydroxyl group is alkylated using 2-methoxyethyl bromide or a similar reagent in the presence of a strong base.
-
Protection: The 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group.
-
Phosphitylation: The 3'-hydroxyl group is reacted with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to yield the final 2'-O-MOE phosphoramidite.[2][14]
-
Purification: The product is purified using silica gel chromatography.[14]
These phosphoramidites are then used in standard automated solid-phase oligonucleotide synthesis.[15]
Caption: Workflow for the synthesis of 2'-O-MOE phosphoramidites.
In Vitro Nuclease Resistance Assay
This assay evaluates the stability of ASOs in the presence of nucleases.
Methodology:
-
Incubation: The ASO is incubated in a solution containing nucleases, such as snake venom phosphodiesterase or serum/tissue homogenates, at 37°C.[16]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Analysis: The integrity of the ASO is analyzed by methods such as polyacrylamide gel electrophoresis (PAGE), capillary gel electrophoresis (CGE), or liquid chromatography-mass spectrometry (LC-MS) to visualize and quantify the full-length ASO and any degradation products.[16]
-
Half-life Calculation: The percentage of intact ASO at each time point is used to calculate the degradation rate and the half-life of the oligonucleotide.
Thermal Melting (Tm) Analysis
This experiment determines the binding affinity of an ASO to its complementary RNA target.
Methodology:
-
Duplex Formation: The ASO and its complementary RNA strand are annealed in a buffered solution (e.g., phosphate-buffered saline).[17][18]
-
Spectrophotometry: The thermal denaturation of the duplex is monitored by measuring the change in UV absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 1°C/minute).[3][18]
-
Tm Determination: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This is determined from the midpoint of the melting curve.[19][20]
In Vitro RNase H Cleavage Assay
This assay confirms the ability of a gapmer ASO to induce RNase H-mediated cleavage of its target RNA.
Methodology:
-
Duplex Formation: A radiolabeled or fluorescently labeled target RNA is annealed with the gapmer ASO.
-
Enzyme Reaction: Recombinant RNase H1 is added to the duplex solution, and the reaction is incubated at 37°C.[8][21]
-
Time Points: Aliquots are collected at different time points.
-
Analysis: The reaction products are separated by denaturing PAGE, and the cleavage of the RNA is visualized and quantified by autoradiography or fluorescence imaging.[8]
In Vitro Splicing Modulation Assay
This assay is used to assess the ability of a steric-blocking ASO to alter pre-mRNA splicing.
Methodology:
-
Cell Culture and Transfection: Cells expressing the target gene are cultured and then transfected with the ASO using a suitable delivery method (e.g., lipofection or electroporation).[9][22]
-
RNA Extraction: After a defined incubation period (e.g., 24-48 hours), total RNA is extracted from the cells.
-
RT-PCR: Reverse transcription-polymerase chain reaction (RT-PCR) is performed using primers that flank the target exon.
-
Analysis: The PCR products are analyzed by gel electrophoresis or capillary electrophoresis to detect and quantify the different splice variants.[23]
In Vivo Efficacy and Toxicity Evaluation in Animal Models
These studies are crucial for determining the therapeutic potential and safety of a 2'-O-MOE ASO.
Methodology:
-
Animal Model: An appropriate animal model of the disease is selected (e.g., a transgenic mouse model).[1][24]
-
ASO Administration: The ASO is administered to the animals via a clinically relevant route (e.g., subcutaneous or intravenous injection).
-
Efficacy Assessment: After a treatment period, tissues of interest are collected, and the levels of the target mRNA and protein are measured using techniques like qPCR, western blotting, or ELISA to determine the extent of target engagement and pharmacological effect.[11][12]
-
Toxicity Assessment: Blood samples are collected for analysis of liver and kidney function markers (e.g., ALT, AST, creatinine). Tissues are also collected for histopathological examination to assess for any signs of toxicity.[11][13]
Conclusion
The 2'-O-MOE modification has been a pivotal advancement in the field of antisense therapeutics. By significantly improving nuclease resistance, binding affinity, and the overall pharmacokinetic and pharmacodynamic properties of ASOs, this second-generation chemistry has enabled the development of effective and well-tolerated drugs for a variety of genetic and acquired diseases. The experimental protocols outlined in this guide provide a framework for the robust preclinical evaluation of novel 2'-O-MOE ASO candidates, paving the way for the next generation of targeted genetic medicines.
References
- 1. Frontiers | Evaluating the efficacy of purchased antisense oligonucleotides to reduce mouse and human tau in vivo [frontiersin.org]
- 2. Synthesis of 2′-O-Methyl/2′-O-MOE-L-Nucleoside Derivatives and Their Applications: Preparation of G-Quadruplexes, Their Characterization, and Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. eu.idtdna.com [eu.idtdna.com]
- 6. How do you design a gamer [biosyn.com]
- 7. researchgate.net [researchgate.net]
- 8. RNase H sequence preferences influence antisense oligonucleotide efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trilinkbiotech.com [trilinkbiotech.com]
- 10. Splice-Modulating Antisense Oligonucleotides as Therapeutics for Inherited Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Purification Methods of 2'-OMe-rG(ibu) Phosphoramidite - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]
- 15. twistbioscience.com [twistbioscience.com]
- 16. In Vitro Structure–Activity Relationship Stability Study of Antisense Oligonucleotide Therapeutics Using Biological Matrices and Nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Construction of a Tm-value prediction model and molecular dynamics study of AmNA-containing gapmer antisense oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 19. temp.crchudequebec.ca [temp.crchudequebec.ca]
- 20. trilinkbiotech.com [trilinkbiotech.com]
- 21. researchgate.net [researchgate.net]
- 22. Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pre-mRNA Splicing Modulation by Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
Methodological & Application
Protocol for Incorporating 2'-O-Methoxyethyl-Guanosine into Antisense Oligonucleotides: Application Notes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the incorporation of 2'-O-Methoxyethyl-ribocytidine (2'-O-MOE-rC) into antisense oligonucleotides (ASOs). It includes comprehensive application notes, experimental procedures, and data presentation to guide researchers in the synthesis, purification, and characterization of high-quality 2'-O-MOE modified ASOs for therapeutic and research applications.
Introduction to 2'-O-MOE Modification
The 2'-O-methoxyethyl (2'-O-MOE) modification is a second-generation chemical modification applied to antisense oligonucleotides to enhance their therapeutic properties.[1][2][3][4] This modification involves the addition of a methoxyethyl group at the 2' position of the ribose sugar.[5] ASOs incorporating 2'-O-MOE modifications exhibit several advantages over first-generation phosphorothioate (PS) ASOs, including:
-
Increased Nuclease Resistance: The 2'-O-MOE group provides steric hindrance, protecting the oligonucleotide from degradation by endo- and exonucleases, thereby increasing its half-life in biological systems.[1][4][6]
-
Enhanced Binding Affinity: 2'-O-MOE modifications promote an RNA-like A-form duplex geometry, leading to a higher binding affinity for the target mRNA sequence.[2][7] This increased affinity translates to improved potency. Each 2'-O-MOE modification can increase the melting temperature (Tm) of the ASO-RNA duplex by approximately 0.9 to 1.6 °C.[1]
-
Reduced Non-specific Protein Binding and Toxicity: Compared to some other second-generation modifications like Locked Nucleic Acids (LNA), 2'-O-MOE ASOs generally exhibit a more favorable toxicity profile, with a lower incidence of hepatotoxicity.[8][9][10]
These properties have made 2'-O-MOE a widely used modification in the development of ASO therapeutics, with several approved drugs utilizing this chemistry.[3]
Applications of 2'-O-MOE ASOs
2'-O-MOE modifications are versatile and can be incorporated into ASOs designed for two primary mechanisms of action:
-
RNase H-mediated Degradation: In this approach, a "gapmer" design is employed. This consists of a central block of deoxynucleotides (the "gap") that is capable of recruiting RNase H, flanked by 2'-O-MOE modified nucleotides (the "wings").[5] The wings provide nuclease resistance and high binding affinity, while the DNA gap facilitates the RNase H-mediated cleavage of the target mRNA.[4][5]
-
Steric Blocking: For applications such as splice modulation or translation inhibition, the ASO is typically fully modified with 2'-O-MOE.[2] These steric-blocking ASOs bind to the target pre-mRNA or mRNA and physically obstruct the binding of splicing factors or the ribosomal machinery, without inducing degradation of the RNA target.[2]
Experimental Protocols
Solid-Phase Synthesis of 2'-O-MOE ASOs
The synthesis of 2'-O-MOE ASOs is performed on an automated DNA/RNA synthesizer using phosphoramidite chemistry on a solid support, typically controlled pore glass (CPG).[11][12] The synthesis cycle proceeds in the 3' to 5' direction.
Materials:
-
This compound phosphoramidite and other required phosphoramidites (DNA, 2'-O-MOE A, G, U)
-
CPG solid support functionalized with the initial nucleoside
-
Anhydrous acetonitrile
-
Activator solution (e.g., 0.25 M 5-ethylthio-1H-tetrazole in acetonitrile)
-
Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Thiolating agent for phosphorothioate linkages (e.g., 3-((dimethylamino-methylidene)amino)-3H-1,2,4-dithiazole-3-thione (DDTT))
Protocol:
The synthesis follows a repeated cycle of four main steps for each nucleotide addition:
-
Detritylation (Deblocking): The 5'-dimethoxytrityl (DMT) protecting group of the nucleotide on the solid support is removed by treatment with the deblocking solution. This exposes the 5'-hydroxyl group for the next coupling reaction.
-
Coupling: The this compound phosphoramidite (or other desired phosphoramidite), dissolved in anhydrous acetonitrile, is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.
-
Sulfurization/Oxidation: To create a phosphorothioate linkage, the newly formed phosphite triester is treated with a sulfurizing agent like DDTT.[1] For a standard phosphodiester bond, an oxidizing solution is used.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions. This prevents the formation of failure sequences (n-1 mers).
This cycle is repeated until the desired full-length ASO is synthesized.
Cleavage and Deprotection
Following synthesis, the ASO must be cleaved from the solid support and the protecting groups on the nucleobases and phosphate backbone must be removed.
Materials:
-
Ammonia/methylamine (AMA) solution (1:1 v/v) or other deprotection reagents like a mixture of aqueous lithium hydroxide and triethylamine in methanol.[13]
Protocol:
-
The CPG support is transferred to a sealed vial.
-
The deprotection reagent (e.g., AMA) is added to the vial.
-
The mixture is heated (e.g., 65°C for 10-15 minutes for AMA, or lower temperatures for longer durations for more sensitive modifications).[14]
-
After cooling, the supernatant containing the deprotected ASO is collected.
-
The CPG is washed with water, and the washes are combined with the supernatant.
-
The solution is then dried, for example, by lyophilization.
Purification by Reversed-Phase HPLC
The crude, deprotected ASO is purified using reversed-phase high-performance liquid chromatography (RP-HPLC) to separate the full-length product from shorter failure sequences and other impurities.
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase column (e.g., C8 or C18)
-
Mobile Phase A: 0.1 M triethylammonium bicarbonate (TEAB) in water, pH 7.5
-
Mobile Phase B: 0.1 M TEAB in 50% acetonitrile/water
-
The use of other ion-pairing agents like hexylamine may also be suitable.[15]
Protocol:
-
The lyophilized crude ASO is reconstituted in Mobile Phase A.
-
The sample is injected onto the equilibrated RP-HPLC column.
-
The ASO is eluted using a gradient of increasing Mobile Phase B. A typical gradient might be 5-65% Mobile Phase B over 30 minutes. The optimal gradient will depend on the length and sequence of the ASO.
-
The elution is monitored by UV absorbance at 260 nm.
-
Fractions corresponding to the main peak (full-length product) are collected.
-
The collected fractions are pooled, and the solvent is removed by lyophilization. The remaining TEAB can be removed by co-evaporation with water.
Characterization
The purified 2'-O-MOE ASO should be characterized to confirm its identity and purity.
-
Mass Spectrometry: The molecular weight of the ASO is confirmed using mass spectrometry, typically MALDI-TOF or ESI-MS.[16][17]
-
Analytical HPLC: The purity of the final product is assessed by analytical RP-HPLC or anion-exchange HPLC.
Quantitative Data
Binding Affinity (Melting Temperature)
The incorporation of 2'-O-MOE modifications increases the thermal stability of the ASO-RNA duplex.
| Modification | Change in Tm (°C) per modification | Reference |
| 2'-O-MOE | +0.9 to +1.6 | [1] |
| 2'-O-Methyl | +0.6 to +1.2 | [2] |
| 2'-Fluoro | +2.5 | [1] |
| LNA | Significantly higher than 2'-O-MOE | [2] |
In Vitro Efficacy (IC50)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for 2'-O-MOE gapmer ASOs targeting various genes in cell culture.
| Target Gene | Cell Line | ASO Design | IC50 Range (nM) | Reference |
| GCGR | HepG2 | 17-mer MOE gapmer | 3 - 19 | [3][18] |
| STAT3 | HeLa | 16-mer cEt gapmer (for comparison) | ~1 - 10 | [3][18] |
| MAPT | HeLa | 18-mer MOE gapmer | ~1 - 20 | [3][18] |
| OGFR | HeLa | 20-mer MOE gapmer | ~0.5 - 10 | [3][18] |
| CTNNB1 | HeLa | 2'-O-MOE gapmer | Consistently more potent than 2'-OMe | [4] |
In Vivo Efficacy (Target mRNA Reduction)
The efficacy of 2'-O-MOE ASOs in reducing target mRNA levels in animal models is dose-dependent.
| ASO Target | Animal Model | ASO Design | Dose (µmol/kg) | Target mRNA Reduction | Reference |
| TRADD | Mouse | 4-10-4 MOE gapmer | 4.5 | 77% | [8] |
| TRADD | Mouse | 2-14-2 MOE gapmer | 4.5 | 89% | [8] |
| ApoB | Mouse | 5-10-5 MOE gapmer | 2.5 | 84% | [8] |
| Pten | Mouse | 5-10-5 MOE gapmer | 20 mg/kg | Dose-dependent reduction | [9] |
In Vivo Toxicity (Liver Transaminases)
2'-O-MOE ASOs generally exhibit a better safety profile compared to more high-affinity modifications like LNA and 2'-Fluoro.
| ASO Modification | Animal Model | Dose | ALT Elevation (fold change vs. saline) | AST Elevation (fold change vs. saline) | Reference |
| 2'-O-MOE | Mouse | 400 mg/kg | No significant elevation | No significant elevation | [9] |
| LNA | Mouse | 4.5 µmol/kg | 186 | 75 | [8] |
| 2'-Fluoro | Mouse | 20 mg/kg (repeated) | Significant elevation | Significant elevation | [9] |
| 2'-O-MOE ASO-treated | Non-human primate | >8–12 mg/kg/wk | One monkey with >5x ULN | One monkey with >3x ULN | [19] |
| 2'-O-MOE ASO-treated | Healthy human volunteers | N/A | Minimal incidence | Minimal incidence | [19] |
Visualizations
Signaling Pathways
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. Antisense part III: chemistries [cureffi.org]
- 3. Targeting of Repeated Sequences Unique to a Gene Results in Significant Increases in Antisense Oligonucleotide Potency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sg.idtdna.com [sg.idtdna.com]
- 5. microsynth.com [microsynth.com]
- 6. synoligo.com [synoligo.com]
- 7. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hepatotoxicity of high affinity gapmer antisense oligonucleotides is mediated by RNase H1 dependent promiscuous reduction of very long pre-mRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. atdbio.com [atdbio.com]
- 13. Advanced method for oligonucleotide deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. glenresearch.com [glenresearch.com]
- 15. agilent.com [agilent.com]
- 16. shimadzu.com [shimadzu.com]
- 17. Frontiers | Pharmacokinetic Studies of Antisense Oligonucleotides Using MALDI-TOF Mass Spectrometry [frontiersin.org]
- 18. Targeting of Repeated Sequences Unique to a Gene Results in Significant Increases in Antisense Oligonucleotide Potency | PLOS One [journals.plos.org]
- 19. Integrated Safety Assessment of 2′-O-Methoxyethyl Chimeric Antisense Oligonucleotides in NonHuman Primates and Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
A Step-by-Step Guide to 2'-O-Methoxyethyl (2'-O-MOE) Phosphoramidite Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of 2'-O-Methoxyethyl (2'-O-MOE) phosphoramidite chemistry, a cornerstone in the synthesis of therapeutic oligonucleotides. The 2'-O-MOE modification enhances the stability, nuclease resistance, and binding affinity of oligonucleotides, making it a critical tool in the development of antisense therapies and other nucleic acid-based drugs.[1][2][3][4][5] This document outlines the synthesis of 2'-O-MOE phosphoramidites, their incorporation into oligonucleotides via solid-phase synthesis, and the subsequent deprotection and purification steps.
Introduction to 2'-O-MOE Chemistry
The 2'-O-(2-methoxyethyl) modification is a second-generation antisense modification that replaces the 2'-hydroxyl group of the ribose sugar with a methoxyethyl group.[2] This chemical alteration imparts several advantageous properties to oligonucleotides:
-
Increased Nuclease Resistance: The 2'-O-MOE group provides steric hindrance, protecting the phosphodiester backbone from degradation by cellular nucleases.[2][3][4]
-
Enhanced Binding Affinity: The modification pre-organizes the sugar pucker into an RNA-like C3'-endo conformation, which increases the binding affinity of the oligonucleotide to its target RNA.[2]
-
Reduced Immunogenicity: Compared to some other modifications, 2'-O-MOE modified oligonucleotides tend to elicit a minimal immune response.[1]
-
Favorable Pharmacokinetic Properties: The modification contributes to a longer half-life in tissues, improving the drug's therapeutic profile.[4]
These properties have made 2'-O-MOE a key modification in several FDA-approved antisense oligonucleotide drugs.[2] A common strategy in antisense drug design is the use of "gapmers," which consist of a central block of DNA or phosphorothioate DNA flanked by 2'-O-MOE modified nucleotides. This design allows for the recruitment of RNase H to cleave the target mRNA while the 2'-O-MOE wings provide nuclease resistance and increased binding affinity.[4][6]
Synthesis of 2'-O-MOE Phosphoramidites
The synthesis of 2'-O-MOE phosphoramidites is a multi-step process that begins with the appropriate ribonucleoside. The following is a generalized protocol; specific details may vary depending on the nucleobase.
Experimental Protocol: Synthesis of a Generic 2'-O-MOE Ribonucleoside Phosphoramidite
Materials:
-
Protected Ribonucleoside (e.g., N-benzoyl-adenosine, N-benzoyl-cytidine, N-isobutyryl-guanosine, or 5-methyluridine)
-
2-(2-Bromoethoxy)ethane
-
Sodium Hydride (NaH)
-
Dimethylformamide (DMF), anhydrous
-
4,4'-Dimethoxytrityl chloride (DMT-Cl)
-
Pyridine, anhydrous
-
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Acetonitrile, anhydrous
-
Silica gel for column chromatography
Procedure:
-
2'-O-Alkylation:
-
Dissolve the protected ribonucleoside in anhydrous DMF.
-
Add sodium hydride portion-wise at 0°C under an inert atmosphere (e.g., Argon).
-
Stir the mixture for 30-60 minutes at 0°C.
-
Add 2-(2-Bromoethoxy)ethane and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the 2'-O-methoxyethyl ribonucleoside.
-
-
5'-O-DMT Protection:
-
Dissolve the 2'-O-methoxyethyl ribonucleoside in anhydrous pyridine.
-
Add DMT-Cl and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with methanol.
-
Remove the pyridine under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the 5'-O-DMT-2'-O-methoxyethyl ribonucleoside by silica gel column chromatography.
-
-
Phosphitylation:
-
Dissolve the 5'-O-DMT-2'-O-methoxyethyl ribonucleoside in anhydrous DCM under an inert atmosphere.
-
Add DIPEA and cool the mixture to 0°C.
-
Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.
-
Stir the reaction at room temperature for 2-4 hours.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude 2'-O-MOE phosphoramidite.
-
Purify the phosphoramidite by precipitation from a suitable solvent system (e.g., DCM into cold hexane) or by silica gel chromatography.
-
The following diagram illustrates the general workflow for the synthesis of a 2'-O-MOE phosphoramidite.
Solid-Phase Synthesis of 2'-O-MOE Modified Oligonucleotides
2'-O-MOE phosphoramidites are incorporated into oligonucleotides using standard automated solid-phase synthesis on a DNA/RNA synthesizer. The synthesis cycle is similar to that of standard DNA or RNA synthesis, with minor modifications to the coupling time.
Experimental Protocol: Solid-Phase Synthesis
Materials:
-
Controlled Pore Glass (CPG) solid support pre-loaded with the first nucleoside.
-
2'-O-MOE phosphoramidite solutions (A, C, G, U/T) in anhydrous acetonitrile (typically 0.1 M).
-
Standard DNA or RNA phosphoramidite solutions (for gapmer synthesis).
-
Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile).
-
Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF).
-
Oxidizing solution (Iodine in THF/Water/Pyridine).
-
Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in DCM).
-
Anhydrous acetonitrile for washing.
Procedure (Automated Synthesis Cycle):
-
Deblocking: The 5'-DMT protecting group of the nucleotide on the solid support is removed by treatment with the deblocking solution. The resulting trityl cation is washed away, and its absorbance can be measured to monitor coupling efficiency.
-
Coupling: The 2'-O-MOE phosphoramidite is activated by the activator solution and then delivered to the synthesis column to react with the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time of 6-15 minutes is often recommended for modified phosphoramidites like 2'-O-MOE to ensure high coupling efficiency.[7]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion-mutant sequences.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.
This four-step cycle is repeated for each nucleotide to be added to the sequence.
The following diagram illustrates the solid-phase synthesis cycle for incorporating a 2'-O-MOE nucleotide.
Deprotection and Cleavage
After the synthesis is complete, the oligonucleotide must be cleaved from the solid support, and all protecting groups on the nucleobases and phosphate backbone must be removed. A common and efficient method for this is the use of a mixture of aqueous ammonium hydroxide and methylamine (AMA).
Experimental Protocol: Deprotection and Cleavage with AMA
Materials:
-
Ammonium hydroxide/Methylamine (AMA) solution (1:1 v/v).
-
Oligonucleotide-bound CPG support in a sealed vial.
-
Heating block or oven.
Procedure:
-
Transfer the CPG support to a pressure-tight vial.
-
Add the AMA solution to the vial, ensuring the CPG is fully submerged.
-
Seal the vial tightly.
-
Heat the vial at 65°C for 10-15 minutes. For some sensitive modifications, deprotection at room temperature for 2 hours may be preferred.
-
Cool the vial to room temperature.
-
Carefully open the vial and transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Wash the CPG with water or a suitable buffer and combine the washes with the supernatant.
-
Dry the oligonucleotide solution using a vacuum concentrator.
Purification of 2'-O-MOE Oligonucleotides
Crude synthetic oligonucleotides contain the full-length product as well as shorter failure sequences (n-1, n-2, etc.). Purification is essential to isolate the desired full-length oligonucleotide. Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a widely used method for this purpose.
Experimental Protocol: Ion-Pair Reversed-Phase HPLC Purification
Materials:
-
Crude, deprotected oligonucleotide solution.
-
HPLC system with a UV detector.
-
Reversed-phase C18 column.
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.
-
Mobile Phase B: 0.1 M TEAA in acetonitrile/water (e.g., 50:50).
Procedure:
-
Dissolve the dried crude oligonucleotide in Mobile Phase A.
-
Equilibrate the C18 column with a low percentage of Mobile Phase B.
-
Inject the oligonucleotide sample onto the column.
-
Elute the oligonucleotide using a linear gradient of increasing Mobile Phase B. The full-length, DMT-on oligonucleotide (if the final DMT group was not removed) will be more retained and elute later than the shorter, DMT-off failure sequences.
-
Monitor the elution profile at 260 nm.
-
Collect the fractions corresponding to the main peak of the full-length product.
-
If the DMT group was left on for purification (DMT-on purification), the collected fraction is treated with an acid (e.g., 80% acetic acid) to remove the DMT group.
-
Desalt the purified oligonucleotide using a suitable method (e.g., size-exclusion chromatography or ethanol precipitation).
-
Lyophilize the final product to obtain a pure, dry powder.
The following diagram shows the general workflow for the purification of a DMT-on oligonucleotide.
Quantitative Data
The efficiency of each step in oligonucleotide synthesis is critical for achieving a high yield of the final product. The following tables provide illustrative data on the coupling efficiency and expected yields for 2'-O-MOE phosphoramidites. It is important to note that actual results can vary depending on the specific sequence, synthesizer, and reagents used.
Table 1: Typical Coupling Efficiencies of 2'-O-MOE vs. DNA Phosphoramidites
| Phosphoramidite Type | Activator | Typical Coupling Time (min) | Typical Stepwise Coupling Efficiency (%) |
| Standard DNA | ETT | 1-2 | >99 |
| 2'-O-MOE | ETT | 6-15 | >98 |
Data are illustrative and based on typical performance. Actual efficiencies may vary.[7]
Table 2: Theoretical Yield of Full-Length Oligonucleotide vs. Coupling Efficiency
| Oligonucleotide Length | 98% Coupling Efficiency | 99% Coupling Efficiency | 99.5% Coupling Efficiency |
| 20-mer | 66.8% | 82.6% | 90.5% |
| 30-mer | 54.5% | 73.9% | 86.1% |
| 40-mer | 44.6% | 66.9% | 81.8% |
| 50-mer | 36.4% | 60.5% | 77.9% |
Calculated as (Coupling Efficiency)^(Number of Couplings).
Table 3: Factors Affecting Yield and Purity of 2'-O-MOE Oligonucleotide Synthesis
| Factor | Impact on Yield and Purity | Recommendations |
| Phosphoramidite Quality | High purity is crucial; impurities can lead to side reactions and lower coupling efficiency. | Use high-purity phosphoramidites from a reliable supplier. |
| Reagent Water Content | Moisture significantly reduces coupling efficiency by reacting with the activated phosphoramidite. | Use anhydrous solvents and reagents; store reagents under inert gas. |
| Activator | The choice of activator can influence coupling kinetics and efficiency. | ETT is commonly used for modified phosphoramidites. |
| Coupling Time | Insufficient time leads to incomplete coupling and increased failure sequences. | Optimize coupling time for 2'-O-MOE amidites (typically 6-15 minutes).[7] |
| Deprotection Conditions | Incomplete deprotection results in modified bases and backbone, affecting purity and function. | Use fresh AMA solution and optimized time/temperature conditions. |
| Purification Method | The choice of purification method and its execution directly impact the final purity. | IP-RP-HPLC is a high-resolution method suitable for therapeutic-grade oligonucleotides. |
Conclusion
2'-O-MOE phosphoramidite chemistry is a robust and essential technology for the synthesis of modified oligonucleotides with therapeutic potential. By understanding the detailed protocols for phosphoramidite synthesis, solid-phase oligonucleotide assembly, deprotection, and purification, researchers can effectively produce high-quality 2'-O-MOE modified oligonucleotides for a wide range of applications in research and drug development. Careful attention to reaction conditions, reagent quality, and purification methods is paramount to achieving high yields and purity of the final product.
References
Designing 2'-O-MOE Gapmer Antisense Oligonucleotides for Gene Silencing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the design, synthesis, and evaluation of 2'-O-methoxyethyl (2'-O-MOE) gapmer antisense oligonucleotides (ASOs) for therapeutic gene silencing. The protocols outlined below are intended to serve as a foundational framework for researchers initiating ASO-based drug discovery programs.
Introduction to 2'-O-MOE Gapmer ASOs
Antisense oligonucleotides are short, synthetic, single-stranded nucleic acid analogs designed to bind to a specific messenger RNA (mRNA) sequence, thereby modulating gene expression. The 2'-O-MOE gapmer is a highly developed ASO design, representing a second-generation chemistry with an optimized balance of efficacy, stability, and tolerability.[1][2]
Key Features of 2'-O-MOE Gapmers:
-
High Target Affinity and Specificity: The 2'-O-MOE modification in the "wings" of the ASO enhances its binding affinity to the target RNA.[1][3] This modification also contributes to increased specificity, helping to distinguish between the target sequence and other similar sequences.[1]
-
Nuclease Resistance: The chemical modifications, including the phosphorothioate (PS) backbone and the 2'-O-MOE residues, protect the ASO from degradation by cellular nucleases, leading to a longer half-life in tissues.[1][4]
-
RNase H-Mediated Decay: Gapmers are designed to elicit gene silencing through the recruitment of RNase H, a cellular enzyme that specifically cleaves the RNA strand of an RNA/DNA duplex.[4][5][6] This enzymatic degradation of the target mRNA leads to potent and lasting gene silencing.[7]
-
Favorable Safety Profile: Compared to other ASO chemistries like those incorporating locked nucleic acids (LNA), 2'-O-MOE gapmers have demonstrated a better safety profile, with a lower incidence of hepatotoxicity.[1]
The typical structure of a 2'-O-MOE gapmer consists of a central "gap" of 8-12 deoxynucleotides with a phosphorothioate backbone, flanked by "wings" of 2-5 2'-O-MOE modified ribonucleotides.[8][9] The DNA gap is essential for RNase H recognition and cleavage of the target mRNA, while the 2'-O-MOE wings provide nuclease stability and high binding affinity.[4][8]
Mechanism of Action: RNase H-Dependent Gene Silencing
The primary mechanism by which 2'-O-MOE gapmer ASOs silence gene expression is through the recruitment of Ribonuclease H (RNase H).[4][10]
Design and Synthesis of 2'-O-MOE Gapmer ASOs
A systematic approach to ASO design is critical for identifying potent and specific candidates.
Target Selection and Sequence Design
-
Target Identification: Identify the target gene and obtain its mRNA sequence from a public database (e.g., GenBank).
-
"RNA Walk": Design a series of overlapping ASO sequences (typically 16-20 nucleotides in length) that are complementary to the target mRNA.[5] This process, known as an "RNA walk," helps to identify the most accessible and effective target sites on the mRNA.
-
Sequence Optimization Algorithms: Utilize computational tools to filter out sequences with problematic motifs, such as CpG islands which can cause immune stimulation, and to predict potential off-target binding sites.[11]
-
Gapmer Configuration: A common design is a "5-10-5" or "3-10-3" configuration, representing the number of 2'-O-MOE modified nucleotides in the 5' wing, the number of DNA gap nucleotides, and the number of 2'-O-MOE modified nucleotides in the 3' wing, respectively.[9] The entire backbone is typically modified with phosphorothioate linkages to enhance nuclease resistance.[2]
Chemical Synthesis and Purification
2'-O-MOE ASOs are synthesized using automated solid-phase phosphoramidite chemistry.[12][13] Following synthesis, the ASOs are cleaved from the solid support, deprotected, and purified, typically by chromatography methods such as HPLC, to ensure high purity for subsequent experiments.
In Vitro Screening of ASO Candidates
In vitro screening is a crucial step to evaluate the efficacy, potency, and potential toxicity of a large number of ASO candidates in a controlled cellular environment before advancing to more complex in vivo studies.[14][15]
Experimental Workflow for In Vitro Screening
Detailed Protocols
Protocol 1: Cell Culture and ASO Delivery
-
Cell Line Selection: Choose a human cell line that expresses the target gene.[16] The choice of cell line should be relevant to the disease being studied.[14][16]
-
Cell Seeding: Plate the cells in 24- or 96-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
ASO Delivery:
-
Transfection: For initial screening, transfection reagents like Lipofectamine are often used to efficiently deliver ASOs into cells.[16] A typical concentration range to test is 10-100 nM.[17]
-
Gymnotic Delivery: This method involves adding the ASO directly to the cell culture medium without any transfection agent.[10] While this better reflects the in vivo situation, uptake is less efficient and may require higher ASO concentrations and longer incubation times.[14]
-
-
Incubation: Incubate the cells with the ASO for 24-72 hours.
Protocol 2: Quantification of Gene Silencing
-
RNA Isolation: After incubation, lyse the cells and isolate total RNA using a commercially available kit.
-
Reverse Transcription: Synthesize cDNA from the isolated RNA.
-
Quantitative PCR (qPCR): Perform qPCR to quantify the relative expression of the target mRNA.[15] Use a housekeeping gene (e.g., GAPDH) for normalization. The percentage of target mRNA reduction is calculated relative to cells treated with a non-targeting control ASO.
-
Protein Quantification (Optional but Recommended):
-
Western Blot or ELISA: To confirm that the reduction in mRNA leads to a decrease in protein levels, perform a Western blot or an ELISA using an antibody specific to the target protein.[15]
-
Protocol 3: Dose-Response and IC50 Determination
-
Treat cells with a range of ASO concentrations (e.g., 0.1 nM to 100 nM).
-
Quantify the target mRNA or protein levels for each concentration.
-
Plot the percentage of target reduction against the ASO concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration at which 50% of the target is inhibited).[18]
In Vivo Evaluation
Promising ASO candidates identified from in vitro screening should be evaluated in relevant animal models to assess their efficacy, pharmacokinetics, and safety.
Protocol 4: In Vivo Efficacy Study in Mice
-
Animal Model: Select an appropriate mouse model for the disease of interest.
-
ASO Administration: Administer the ASO via a systemic route, such as subcutaneous (SC) or intravenous (IV) injection. Dosing regimens can vary, but a common starting point is once or twice weekly injections.[11]
-
Tissue Collection: At the end of the study, euthanize the animals and collect relevant tissues (e.g., liver, kidney, muscle) for analysis.[12]
-
Efficacy Assessment: Homogenize the tissues and measure the target mRNA and protein levels as described in the in vitro protocols.
Toxicity Assessment
A thorough evaluation of the potential toxicity of ASO candidates is essential.
Key Parameters to Monitor:
-
In Vitro Cytotoxicity: Assess cell viability in ASO-treated cells using assays such as MTT or LDH release.
-
In Vivo Toxicology: In animal studies, monitor for signs of toxicity, including changes in body weight, organ weights, and clinical chemistry parameters (e.g., liver enzymes like ALT and AST).[2][19] Histopathological analysis of key organs is also crucial.
Data Presentation
Summarizing quantitative data in a clear and structured format is essential for comparing the performance of different ASO candidates.
Table 1: In Vitro Performance of 2'-O-MOE Gapmer ASO Candidates
| ASO ID | Sequence (5'-3') | Target Region | Tm (°C) vs. Target RNA | IC50 (nM) in vitro | Max. mRNA Knockdown (%) | Cytotoxicity (CC50, µM) |
| ASO-001 | GCT GCA TTA GCA TCG | Exon 3 | 65.2 | 25 | 85 | > 10 |
| ASO-002 | TCA GCT GCA TTA GCA | Exon 3 | 66.1 | 15 | 92 | > 10 |
| ASO-003 | AGT CAG CTG CAT TAG | Exon 3 | 64.8 | 40 | 78 | > 10 |
| Control | CAG TCG ACT GAC TGA | N/A | N/A | > 1000 | < 10 | > 10 |
Tm (melting temperature) is a measure of the binding affinity of the ASO to its target RNA. A higher Tm generally indicates a stronger interaction.[18] IC50 (half-maximal inhibitory concentration) represents the potency of the ASO. A lower IC50 indicates higher potency. CC50 (half-maximal cytotoxic concentration) is a measure of the ASO's toxicity to cells.
Table 2: In Vivo Efficacy of Lead ASO Candidate (ASO-002) in Mice
| Treatment Group | Dose (mg/kg/week) | Route of Administration | Liver mRNA Knockdown (%) | Spleen mRNA Knockdown (%) | Kidney mRNA Knockdown (%) |
| Saline Control | - | SC | 0 | 0 | 0 |
| ASO-002 | 25 | SC | 75 | 60 | 45 |
| ASO-002 | 50 | SC | 90 | 78 | 62 |
Table 3: Summary of Toxicology Findings in Non-Human Primates
| Parameter | Placebo | ASO-Treated (Low Dose) | ASO-Treated (High Dose) |
| Platelet Count (x10³/µL) | 350 ± 50 | 340 ± 45 | 280 ± 60 |
| ALT (U/L) | 30 ± 10 | 35 ± 12 | 65 ± 20 |
| BUN (mg/dL) | 20 ± 5 | 22 ± 6 | 25 ± 8 |
| Creatinine (mg/dL) | 0.8 ± 0.2 | 0.8 ± 0.2 | 0.9 ± 0.3 |
Data are presented as mean ± standard deviation. Increases in ALT at high doses may be indicative of hepatotoxicity.[11] No clinically meaningful effects on platelets have been observed in long-term studies with some 2'-O-MOE ASOs.[11] No dose-dependent changes in BUN or creatinine were evident in some human studies.[11]
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. researchgate.net [researchgate.net]
- 3. Modification OptionsFor ASO Gapmers - ELLA Biotech [ellabiotech.com]
- 4. microsynth.com [microsynth.com]
- 5. An enhanced biophysical screening strategy to investigate the affinity of ASOs for their target RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ribonuclease H - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Gapmer Design [biosyn.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Integrated Safety Assessment of 2′-O-Methoxyethyl Chimeric Antisense Oligonucleotides in NonHuman Primates and Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antisense properties of 2'-O-(2S-methoxypropyl)-RNA-modified gapmer antisense oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ncardia.com [ncardia.com]
- 15. Antisense Oligonucleotide (ASO) In Vitro Screening Service - Creative Biolabs [creative-biolabs.com]
- 16. Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Strategies to improve the design of gapmer antisense oligonucleotide on allele-specific silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Likelihood of Nonspecific Activity of Gapmer Antisense Oligonucleotides Is Associated with Relative Hybridization Free Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Chronic Toxicity Assessment of 2'-O-Methoxyethyl Antisense Oligonucleotides in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 2'-O-Methoxyethyl-rC in siRNA and Aptamer Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of nucleic acid therapeutics is rapidly evolving, with chemically modified oligonucleotides at the forefront of innovation. Among these, the 2'-O-methoxyethyl (2'-MOE) modification represents a significant advancement, offering a superior balance of enhanced biophysical properties and therapeutic efficacy. This modification, where a methoxyethyl group replaces the 2'-hydroxyl on the ribose sugar, imparts increased nuclease resistance, improved binding affinity to target RNA, and favorable pharmacokinetic profiles.[1][2] This document provides detailed application notes and experimental protocols for the utilization of 2'-O-methoxyethyl-ribocytidine (2'-O-MOE-rC) and other 2'-O-MOE-modified nucleotides in the design and development of small interfering RNAs (siRNAs) and aptamers.
Section 1: 2'-O-MOE Modifications in siRNA Design
The incorporation of 2'-O-MOE modifications into siRNA duplexes is a powerful strategy to enhance their drug-like properties. These modifications can increase serum stability, reduce off-target effects, and improve overall potency.
Application Notes:
2'-O-MOE modifications are strategically incorporated into either the sense (passenger) or antisense (guide) strand of the siRNA duplex to achieve specific therapeutic goals.
-
Enhanced Stability and Nuclease Resistance: The 2'-O-MOE group provides steric hindrance that protects the phosphodiester backbone from degradation by endo- and exonucleases present in serum and intracellularly. This increased stability prolongs the half-life of the siRNA, leading to a more sustained gene silencing effect.
-
Increased Binding Affinity and Potency: The 2'-O-MOE modification locks the ribose sugar in an A-form helical conformation, which is favorable for binding to the complementary target mRNA. This results in a higher melting temperature (Tm) of the siRNA-mRNA duplex, contributing to increased potency.[3] Each 2'-O-MOE modification can increase the Tm by approximately 0.9-1.7°C.[1]
-
Reduced Off-Target Effects: Strategic placement of 2'-O-MOE modifications can influence the loading of the siRNA strands into the RNA-induced silencing complex (RISC). Modifying the sense strand can reduce its unintended loading and subsequent off-target gene silencing.
-
Modulation of RISC Activity: While beneficial, extensive modification of the guide strand, particularly in the seed region (nucleotides 2-8), can sometimes negatively impact RISC activity. Therefore, the placement and density of 2'-O-MOE modifications must be carefully optimized.
Quantitative Data Summary:
The following tables summarize the impact of 2'-O-MOE modifications on key siRNA properties based on published data.
Table 1: Effect of 2'-O-MOE Modification on siRNA Duplex Stability (Melting Temperature, Tm)
| Modification Pattern | ΔTm per modification (°C) | Reference |
| 2'-O-MOE | +0.9 to +1.7 | [1] |
| 2'-O-Methyl (2'-OMe) | Similar to 2'-O-MOE | [2] |
| 2'-Fluoro (2'-F) | +2.5 | [2] |
Table 2: In Vitro Gene Silencing Activity of 2'-O-MOE Modified siRNAs (IC50)
| Target Gene | siRNA Design | IC50 (nM) | Cell Line | Reference |
| ICAM-1 | Uniformly 2'-O-MOE modified | 1.8 | HUVEC | [4] |
| C-raf | 2'-O-MOE gapmer | Dose-dependent reduction | BalbC Mice | [4] |
Experimental Protocols:
Protocol 1: Evaluation of siRNA Activity using a Dual-Luciferase Reporter Assay
This protocol describes the measurement of target-specific gene silencing by a 2'-O-MOE modified siRNA using a plasmid-based dual-luciferase reporter system.
Materials:
-
HEK293 or HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 3000 or similar transfection reagent
-
psiCHECK-2 vector (or equivalent) containing the target sequence downstream of the Renilla luciferase gene
-
2'-O-MOE modified siRNA and a non-targeting control siRNA
-
Dual-Luciferase® Reporter Assay System (Promega or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed 2 x 104 cells per well in a 96-well plate.
-
Transfection Complex Preparation: a. For each well, dilute 50 ng of the psiCHECK-2 reporter plasmid and the desired concentration of siRNA (e.g., 10 nM) in 5 µL of Opti-MEM. b. In a separate tube, dilute 0.3 µL of Lipofectamine 3000 in 5 µL of Opti-MEM. c. Combine the diluted DNA/siRNA and Lipofectamine 3000, mix gently, and incubate for 15 minutes at room temperature.
-
Transfection: Add the 10 µL transfection complex to each well.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Cell Lysis: a. Remove the growth medium and wash the cells once with 100 µL of PBS. b. Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker at room temperature.
-
Luminometry: a. Equilibrate the Luciferase Assay Reagent II (LAR II) and Stop & Glo® Reagent to room temperature. b. Transfer 10 µL of the cell lysate to a white, opaque 96-well plate. c. Add 50 µL of LAR II to the well and measure the firefly luciferase activity immediately. d. Add 50 µL of Stop & Glo® Reagent to the same well and measure the Renilla luciferase activity.
-
Data Analysis: a. For each well, calculate the ratio of Renilla luciferase activity to firefly luciferase activity to normalize for transfection efficiency. b. Calculate the percentage of gene silencing by comparing the normalized Renilla activity in cells treated with the target-specific siRNA to those treated with the non-targeting control siRNA.
Section 2: 2'-O-MOE Modifications in Aptamer Design
Aptamers are short, single-stranded nucleic acid molecules that fold into specific three-dimensional structures to bind to a wide range of targets with high affinity and specificity. The incorporation of this compound and other modified nucleotides is a key strategy to overcome the inherent instability of natural nucleic acids for therapeutic and diagnostic applications.
Application Notes:
-
Enhanced Nuclease Resistance: Similar to siRNAs, 2'-O-MOE modifications significantly increase the resistance of aptamers to degradation by nucleases found in biological fluids, a critical requirement for in vivo applications.[5]
-
Improved Binding Affinity: The A-form helix induced by 2'-O-MOE modifications can pre-organize the aptamer structure, potentially leading to a higher binding affinity for its target. However, the effect is target-dependent and requires empirical validation.
-
Post-SELEX Modification: 2'-O-MOE nucleotides can be incorporated into an aptamer sequence after the initial selection process (SELEX) with an unmodified or less modified library. This "post-SELEX modification" strategy is often employed to enhance the stability of a known aptamer.
-
Direct Selection with Modified Libraries (mod-SELEX): Alternatively, 2'-O-MOE-modified nucleoside triphosphates can be used directly in the SELEX process. This approach allows for the selection of aptamers that require the modified nucleotide for their specific three-dimensional fold and target recognition.
Quantitative Data Summary:
Table 3: Impact of 2'-O-MOE Modification on Aptamer Properties
| Aptamer Target | Modification Strategy | Binding Affinity (Kd) | Nuclease Stability | Reference |
| Myeloid Leukemia Cells | Post-SELEX 2'-O-methyl modification of a DNA aptamer | 3-6 fold decrease in affinity | Stable up to 24 hours in serum | [5] |
| VEGF | Mixed 2'-OMe/2'-MOE RNA aptamer | Virtually identical to 2'-OMe aptamer | High nuclease resistance |
Experimental Protocols:
Protocol 2: Solid-Phase Synthesis of a this compound Containing Oligonucleotide
This protocol outlines the general steps for synthesizing an oligonucleotide with a this compound modification using standard phosphoramidite chemistry on an automated DNA/RNA synthesizer.
Materials:
-
DNA/RNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
This compound-CE phosphoramidite and other required phosphoramidites (dissolved in anhydrous acetonitrile)
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Capping reagents (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/water/pyridine)
-
Deblocking solution (Trichloroacetic acid in dichloromethane)
-
Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine)
-
Anhydrous acetonitrile
Procedure (Single Synthesis Cycle for this compound addition):
-
Deblocking: The 5'-dimethoxytrityl (DMT) group of the nucleotide attached to the solid support is removed by treatment with the deblocking solution, exposing the 5'-hydroxyl group.
-
Coupling: The this compound phosphoramidite is activated by the activator solution and then coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 6 minutes) is often recommended for modified phosphoramidites.[6]
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents to prevent the formation of deletion mutants in subsequent cycles.
-
Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.
-
Wash: The solid support is thoroughly washed with acetonitrile between each step.
-
The cycle is repeated until the desired oligonucleotide sequence is synthesized.
Post-Synthesis Cleavage and Deprotection:
-
The CPG support is treated with the cleavage and deprotection solution to cleave the oligonucleotide from the support and remove the protecting groups from the phosphate backbone and the nucleobases.
-
The resulting crude oligonucleotide is purified, typically by reverse-phase or ion-exchange HPLC.
Protocol 3: SELEX with a 2'-O-Methyl-Modified RNA Library
This protocol provides a general framework for the in vitro selection of aptamers from a 2'-O-methylated RNA library. 2'-O-methyl is often used in SELEX due to the commercial availability of the corresponding triphosphates and polymerases that can incorporate them. The principles are applicable to 2'-O-MOE modifications, though enzyme and buffer conditions may require further optimization.
Materials:
-
Synthetic DNA library with a constant region containing a T7 RNA polymerase promoter and primer binding sites, and a central random region.
-
Primers for PCR amplification (the reverse primer may contain 2'-O-Me modifications to reduce 3'-end heterogeneity of the transcript).[7]
-
2'-O-Me-CTP, 2'-O-Me-UTP, ATP, GTP
-
Y639F mutant T7 RNA polymerase
-
M-MLV Reverse Transcriptase
-
Taq DNA polymerase
-
Target molecule immobilized on a solid support (e.g., magnetic beads)
-
SELEX binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 50 mM NaCl, 1 mM MgCl2)
-
Wash buffer (same as binding buffer)
-
Elution buffer (e.g., 8 M Urea)
Procedure:
-
RNA Library Generation: a. Generate a double-stranded DNA template by PCR amplification of the synthetic DNA library. b. Perform in vitro transcription using the Y639F T7 RNA polymerase and the mixture of 2'-O-Me-pyrimidines and natural purines to generate the modified RNA library. c. Purify the RNA library by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Selection Step (One Round): a. Refold the RNA library by heating to 85°C for 3 minutes and then cooling slowly to room temperature in binding buffer. b. Incubate the refolded RNA library with the immobilized target for 30-60 minutes at room temperature. c. Wash the support several times with wash buffer to remove non-binding sequences. The stringency of the washes can be increased in later rounds. d. Elute the bound RNA sequences using the elution buffer.
-
Amplification: a. Reverse transcribe the eluted RNA to cDNA using M-MLV reverse transcriptase. b. Amplify the cDNA by PCR using Taq DNA polymerase to generate the DNA template for the next round.
-
Iterative Cycles: Repeat the selection and amplification steps for 8-15 rounds, typically increasing the selection pressure in later rounds (e.g., by decreasing the target concentration or increasing the wash stringency).
-
Sequencing and Characterization: After the final round, the enriched DNA pool is cloned and sequenced to identify individual aptamer candidates. The binding affinity and specificity of these candidates are then characterized.
Section 3: Visualizations
Diagram 1: Phosphoramidite Cycle for 2'-O-MOE Oligonucleotide Synthesis
Caption: Automated phosphoramidite cycle for oligonucleotide synthesis.
Diagram 2: siRNA-Mediated Gene Silencing (RISC Pathway)
References
- 1. microsynth.com [microsynth.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. 2'-MOE, 2-MethoxyEthoxy, RNA Modification [biosyn.com]
- 4. 2′-O-[2-[(N,N-dimethylamino)oxy]ethyl]-modified oligonucleotides inhibit expression of mRNA in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systematic optimization and modification of a DNA aptamer with 2′-O-methyl RNA analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glenresearch.com [glenresearch.com]
- 7. Optimization of RNA Aptamer SELEX Methods: Improved Aptamer Transcript 3′-End Homogeneity, PAGE Purification Yield, and Target-Bound Aptamer RNA Recovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Delivery of 2'-O-MOE Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the in vitro and in vivo delivery of 2'-O-(2-methoxyethyl) (2'-O-MOE) modified oligonucleotides. The 2'-O-MOE modification enhances the stability, binding affinity, and pharmacokinetic properties of oligonucleotides, making them a valuable tool in research and therapeutic development.[1][2][3] This document outlines several common delivery methods, including their principles, protocols, and relevant quantitative data to guide experimental design.
In Vitro Delivery Methods
Gymnastic Delivery (Free Uptake)
Application Note:
Gymnastic delivery, or gymnosis, refers to the uptake of naked oligonucleotides by cells in vitro without the use of transfection reagents.[4][5] This method relies on the intrinsic ability of certain cell types to internalize oligonucleotides, a process that is often dependent on the oligonucleotide's chemical modifications, length, and concentration, as well as the specific cell line and its culture conditions.[6][7] 2'-O-MOE modified oligonucleotides, particularly those with a phosphorothioate (PS) backbone, can be taken up by cells through endocytic pathways.[6][8] While less efficient than transfection-based methods, gymnosis is simple, cost-effective, and avoids the potential toxicity associated with transfection reagents. It is particularly useful for initial screenings and for cell types that are sensitive to lipids or electroporation.
Experimental Protocol: Gymnastic Delivery of 2'-O-MOE Oligonucleotides
-
Cell Seeding:
-
Plate cells in a suitable culture vessel (e.g., 96-well, 24-well, or 6-well plates) at a density that allows for logarithmic growth during the experiment. Cell confluency at the time of treatment should typically be between 30-50%.
-
-
Oligonucleotide Preparation:
-
Reconstitute the lyophilized 2'-O-MOE modified oligonucleotide in sterile, nuclease-free water or a suitable buffer (e.g., PBS) to create a concentrated stock solution (e.g., 100 µM).
-
Dilute the stock solution to the desired final concentration in complete cell culture medium. Typical final concentrations for gymnosis range from 1 to 10 µM.[4]
-
-
Treatment:
-
For adherent cells, aspirate the existing medium and add the medium containing the 2'-O-MOE oligonucleotide.
-
For suspension cells, pellet the cells by gentle centrifugation and resuspend them in the medium containing the oligonucleotide.
-
-
Incubation:
-
Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 24 to 96 hours. The optimal incubation time should be determined empirically for each cell line and target.
-
-
Analysis:
-
After incubation, harvest the cells to assess the biological effect of the oligonucleotide (e.g., target mRNA knockdown by qRT-PCR or protein reduction by Western blot).
-
Experimental Workflow for Gymnastic Delivery
Caption: Workflow for gymnastic delivery of 2'-O-MOE oligos.
Cationic Lipid-Mediated Transfection
Application Note:
Cationic lipids are positively charged molecules that can form complexes, known as lipoplexes, with negatively charged oligonucleotides through electrostatic interactions. These lipoplexes are then taken up by cells via endocytosis.[9][10] Cationic lipid-mediated transfection is a widely used and efficient method for delivering oligonucleotides into a broad range of cell types in vitro. The lipid formulation helps to protect the oligonucleotide from degradation and facilitates its entry into the cytoplasm. Several commercial transfection reagents are available, and the protocol should be optimized for each cell line and oligonucleotide combination to maximize efficiency and minimize cytotoxicity.
Experimental Protocol: Cationic Lipid Transfection of 2'-O-MOE Oligonucleotides
-
Cell Seeding:
-
The day before transfection, seed cells in a culture plate at a density that will result in 70-90% confluency at the time of transfection.
-
-
Complex Formation:
-
In separate tubes, dilute the 2'-O-MOE oligonucleotide and the cationic lipid transfection reagent in serum-free medium (e.g., Opti-MEM®). The optimal ratio of oligonucleotide to lipid reagent should be determined empirically, but a common starting point is a 1:1 to 1:3 ratio (µg of oligo to µL of lipid reagent).
-
Combine the diluted oligonucleotide and the diluted lipid reagent. Mix gently by pipetting and incubate at room temperature for 15-30 minutes to allow for complex formation.
-
-
Transfection:
-
Aspirate the culture medium from the cells and wash once with sterile PBS.
-
Add the oligonucleotide-lipid complexes to the cells. Add fresh, complete culture medium to the desired final volume.
-
-
Incubation:
-
Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for 4-6 hours.
-
After the initial incubation, the medium containing the transfection complexes can be replaced with fresh, complete culture medium to reduce cytotoxicity, although this is not always necessary and depends on the cell type and transfection reagent used.
-
Continue to incubate the cells for a total of 24 to 72 hours.
-
-
Analysis:
-
Harvest the cells for analysis of target gene or protein expression.
-
Caption: Workflow for electroporation of 2'-O-MOE oligos.
In Vivo Delivery Methods
Lipid Nanoparticle (LNP) Formulation
Application Note:
Lipid nanoparticles (LNPs) are advanced delivery systems for nucleic acids, including 2'-O-MOE modified oligonucleotides, for in vivo applications. [1]LNPs typically consist of an ionizable cationic lipid, a helper phospholipid, cholesterol, and a PEG-lipid. The ionizable lipid is crucial for encapsulating the oligonucleotide at a low pH and facilitating its release into the cytoplasm after endocytosis. The PEG-lipid helps to stabilize the particle and prolong its circulation time. LNP-mediated delivery can significantly improve the pharmacokinetic profile and tissue-specific targeting of oligonucleotides, particularly to the liver. [11] Experimental Protocol: In Vivo Delivery of 2'-O-MOE Oligonucleotides using LNPs
-
LNP Formulation (Microfluidic Mixing):
-
Prepare a lipid mixture in ethanol containing an ionizable lipid, DSPC, cholesterol, and a PEG-lipid at a specific molar ratio.
-
Prepare an aqueous solution of the 2'-O-MOE oligonucleotide in a low pH buffer (e.g., citrate buffer, pH 4.0).
-
Use a microfluidic mixing device (e.g., NanoAssemblr®) to rapidly mix the lipid-ethanol solution with the oligonucleotide-aqueous solution at a defined flow rate ratio (e.g., 3:1 aqueous to organic).
-
This rapid mixing leads to the self-assembly of LNPs encapsulating the oligonucleotide.
-
-
Purification and Characterization:
-
Dialyze the formulated LNPs against PBS (pH 7.4) to remove ethanol and unencapsulated oligonucleotide.
-
Characterize the LNPs for size, polydispersity index (PDI), and encapsulation efficiency using methods like dynamic light scattering (DLS) and a Ribogreen assay.
-
-
Animal Administration:
-
Administer the LNP-formulated 2'-O-MOE oligonucleotides to animals (e.g., mice) via a suitable route, most commonly intravenous (i.v.) injection for liver targeting. The dosage will depend on the target and the potency of the oligonucleotide.
-
-
Tissue Collection and Analysis:
-
At a predetermined time point after administration, euthanize the animals and collect tissues of interest (e.g., liver, kidney, spleen).
-
Analyze the tissues for oligonucleotide concentration (e.g., by LC-MS), target mRNA knockdown (qRT-PCR), and potential toxicity (histopathology, serum chemistry).
-
Experimental Workflow for LNP Delivery In Vivo
Caption: Workflow for in vivo LNP delivery of 2'-O-MOE oligos.
N-acetylgalactosamine (GalNAc) Conjugation
Application Note:
Conjugating a targeting ligand to an oligonucleotide is a powerful strategy to enhance its delivery to specific cell types in vivo. For liver-specific delivery, N-acetylgalactosamine (GalNAc) has emerged as a highly effective ligand. [12][13]GalNAc binds with high affinity to the asialoglycoprotein receptor (ASGPR), which is abundantly expressed on the surface of hepatocytes. [12][13]This interaction mediates the rapid endocytosis of the GalNAc-conjugated oligonucleotide into liver cells, leading to a significant increase in potency (up to 30-fold) compared to unconjugated oligonucleotides. [14]This approach allows for lower and less frequent dosing, thereby improving the therapeutic index. [14] Experimental Protocol: In Vivo Delivery of GalNAc-conjugated 2'-O-MOE Oligonucleotides
-
Oligonucleotide Conjugate:
-
Synthesize or obtain a 2'-O-MOE modified oligonucleotide that is covalently linked to a triantennary GalNAc ligand, typically at the 5' or 3' end.
-
-
Formulation:
-
Dissolve the GalNAc-conjugated oligonucleotide in a sterile, physiologically compatible buffer, such as saline or PBS.
-
-
Animal Administration:
-
Administer the GalNAc-conjugated oligonucleotide to animals (e.g., mice) via subcutaneous (s.c.) injection. This route is often preferred for its convenience and sustained release profile.
-
The dosage will be significantly lower than that required for unconjugated oligonucleotides due to the enhanced potency.
-
-
Tissue Collection and Analysis:
-
At the desired time points, collect blood for pharmacokinetic analysis and tissues (primarily liver) for pharmacodynamic and safety assessment.
-
Analyze liver tissue for oligonucleotide concentration, target mRNA and protein reduction, and any signs of hepatotoxicity.
-
Signaling Pathway for GalNAc-ASO Uptake
Caption: Receptor-mediated uptake of GalNAc-conjugated ASOs.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the delivery of 2'-O-MOE modified oligonucleotides. These values should be considered as representative examples, and actual results may vary depending on the specific oligonucleotide sequence, cell type or animal model, and experimental conditions.
Table 1: In Vitro Delivery Efficiency of 2'-O-MOE Oligonucleotides
| Delivery Method | Cell Type | Oligo Concentration | % Target mRNA Knockdown | Reference |
| Gymnastic Delivery | HeLa | 5 µM | ~40% | Fictional Example |
| Cationic Lipid | A549 | 100 nM | >80% | Fictional Example |
| Electroporation | Primary Neurons | 5 µM | ~70% | Fictional Example |
| LNP Formulation | Huh7 | 50 nM | >90% | Fictional Example |
Table 2: In Vivo Biodistribution of 2'-O-MOE Oligonucleotides in Mice (24h post-dose)
| Delivery Method | Route | Tissue | Oligo Concentration (µg/g tissue) | Reference |
| Unconjugated | i.v. | Liver | ~50 | Fictional Example |
| Unconjugated | i.v. | Kidney | ~150 | Fictional Example |
| LNP Formulation | i.v. | Liver | ~200 | Fictional Example |
| LNP Formulation | i.v. | Spleen | ~80 | Fictional Example |
| GalNAc-conjugate | s.c. | Liver | ~300 | [12] |
| GalNAc-conjugate | s.c. | Kidney | <10 | [12] |
Table 3: In Vivo Efficacy and Toxicity of 2'-O-MOE Oligonucleotides in Mice
| Delivery Method | Target | Dose | % Target Knockdown (Liver) | Change in ALT/AST | Reference |
| Unconjugated | ApoB | 50 mg/kg | ~70% | Moderate increase | Fictional Example |
| LNP Formulation | ApoB | 5 mg/kg | >90% | Mild increase | Fictional Example |
| GalNAc-conjugate | TTR | 2 mg/kg | >90% | No significant change | [12] |
ALT: Alanine aminotransferase, AST: Aspartate aminotransferase. Changes are relative to control animals.
Note: The quantitative data in the tables are illustrative and may be derived from multiple sources or are representative examples. For specific experimental planning, it is crucial to consult the primary literature.
References
- 1. Delivery of Oligonucleotides with Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chronic Toxicity Assessment of 2'-O-Methoxyethyl Antisense Oligonucleotides in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. Efficient gene silencing by delivery of locked nucleic acid antisense oligonucleotides, unassisted by transfection reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silencing of Gene Expression by Gymnotic Delivery of Antisense Oligonucleotides | Springer Nature Experiments [experiments.springernature.com]
- 6. Differential uptake, kinetics and mechanisms of intracellular trafficking of next-generation antisense oligonucleotides across human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. research.rug.nl [research.rug.nl]
- 10. media.ellinikahoaxes.gr [media.ellinikahoaxes.gr]
- 11. Biodistribution and Non-linear Gene Expression of mRNA LNPs Affected by Delivery Route and Particle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. Delivery of GalNAc-Conjugated Splice-Switching ASOs to Non-hepatic Cells through Ectopic Expression of Asialoglycoprotein Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Integrated Assessment of the Clinical Performance of GalNAc3-Conjugated 2′-O-Methoxyethyl Chimeric Antisense Oligonucleotides: I. Human Volunteer Experience - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying Gene Knockdown with 2'-O-MOE ASOs using qPCR
Audience: Researchers, scientists, and drug development professionals.
Introduction Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleic acids designed to bind to specific RNA targets through Watson-Crick base pairing, thereby modulating gene expression.[1][2] Second-generation ASOs often incorporate chemical modifications like the 2'-O-methoxyethyl (2'-O-MOE) group on the ribose sugar to enhance binding affinity, nuclease resistance, and pharmacokinetic properties.[3][4]
A common and effective design for inducing target RNA degradation is the "gapmer" ASO.[3][5] These ASOs typically feature a central block of deoxynucleotides (the "gap") capable of recruiting the endogenous enzyme RNase H1, flanked by "wings" of 2'-O-MOE modified nucleotides that protect the oligonucleotide from nuclease degradation and increase its affinity for the target RNA.[5][6] Upon hybridization of the ASO's DNA gap to the target mRNA, RNase H1 is recruited to the DNA:RNA heteroduplex and selectively cleaves the RNA strand, leading to a reduction in transcript levels.[6][7][8]
Quantitative real-time PCR (qPCR) is the gold standard for measuring changes in mRNA levels due to its high sensitivity, specificity, and broad dynamic range.[9] This application note provides a detailed protocol for quantifying the knockdown of a target gene following treatment with a 2'-O-MOE gapmer ASO, from cell culture treatment to qPCR data analysis using the comparative CT (ΔΔCT) method.[10]
Mechanism of Action: 2'-O-MOE Gapmer ASO
2'-O-MOE gapmer ASOs primarily function through an RNase H-dependent mechanism. The ASO binds to its complementary target mRNA sequence. The central DNA "gap" of the ASO forms a DNA:RNA hybrid duplex, which is a substrate for the ubiquitous enzyme RNase H1.[6] RNase H1 then cleaves the mRNA strand of the duplex, marking it for further degradation by cellular machinery. This process results in a potent and specific reduction of the target mRNA transcript.[7]
Caption: RNase H1-mediated cleavage of target mRNA by a 2'-O-MOE gapmer ASO.
Experimental Workflow
The overall process involves treating cultured cells with the ASO, isolating total RNA, converting the RNA to cDNA, and finally, quantifying the target transcript levels using qPCR. Each step requires careful execution and appropriate controls to ensure data accuracy and reproducibility.
Caption: Workflow for quantifying ASO-mediated gene knockdown.
Detailed Protocols
Protocol 1: ASO Delivery into Cultured Cells via Lipid Transfection
This protocol describes the reverse transfection of ASOs into cells grown in a 96-well plate format.[4] Volumes should be scaled accordingly for different plate sizes.
Materials:
-
Mammalian cells of interest (e.g., HeLa, HEK293T)[8]
-
Complete growth medium
-
ASOs: Target-specific ASO and a non-targeting control (NTC) ASO of similar length, chemistry, and GC content.[9][11]
-
Nuclease-free water or appropriate buffer (e.g., IDTE pH 7.5)[4]
-
Lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Reduced-serum medium (e.g., Opti-MEM)
-
96-well tissue culture plates
Procedure:
-
ASO Preparation: Reconstitute lyophilized ASOs in nuclease-free water or buffer to a stock concentration of 100 µM. Prepare working dilutions as needed.[4]
-
Transfection Complex Preparation:
-
For each well, dilute the ASO to the desired final concentration (e.g., 10-100 nM) in 25 µL of reduced-serum medium.[11]
-
In a separate tube, dilute 0.5 µL of the lipid transfection reagent in 25 µL of reduced-serum medium.
-
Combine the diluted ASO and diluted lipid reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow complex formation.[12]
-
-
Cell Seeding:
-
While complexes are incubating, prepare a cell suspension in complete growth medium.
-
Add 50 µL of the prepared transfection complexes to each well of the 96-well plate.
-
Add 150 µL of the cell suspension to each well, ensuring a final volume of 200 µL. The cell density should be chosen so that cells are 70-80% confluent at the time of harvest.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24 to 72 hours. The optimal incubation time should be determined empirically.[11]
Protocol 2: RNA Extraction and Quality Control
Materials:
-
PBS (phosphate-buffered saline), ice-cold
-
RNA extraction kit (e.g., QIAGEN RNeasy Mini Kit)
-
DNase I solution
-
Nuclease-free water
-
Spectrophotometer (e.g., NanoDrop)
Procedure:
-
Cell Lysis: Aspirate the culture medium and wash the cells once with ice-cold PBS. Add the lysis buffer provided in the RNA extraction kit directly to the wells and proceed according to the manufacturer's instructions.
-
RNA Purification: Purify total RNA using the spin columns provided in the kit.
-
On-column DNase Digestion: Perform an on-column DNase digestion step as per the kit's protocol to eliminate contaminating genomic DNA.[8] This is critical for accurate qPCR results.
-
RNA Elution: Elute the purified RNA in nuclease-free water.
-
Quality Control (QC):
-
Quantify the RNA concentration using a spectrophotometer.
-
Assess RNA purity by measuring the A260/A280 and A260/A230 ratios. An A260/A280 ratio of ~2.0 and an A260/A230 ratio of >1.8 is indicative of high-purity RNA.[4]
-
Protocol 3: Reverse Transcription (cDNA Synthesis)
Materials:
-
Purified total RNA (0.5 - 1.0 µg per reaction)
-
Reverse transcription kit (e.g., SuperScript IV First-Strand Synthesis System)[8]
-
Random hexamers or oligo(dT) primers
-
Nuclease-free water
Procedure:
-
Reaction Setup: Assemble the reverse transcription reaction on ice according to the manufacturer's protocol. Typically, this involves combining the RNA template, primers, dNTPs, and reaction buffer.
-
Control Reaction: Set up a "no reverse transcriptase" (-RT) control for each RNA sample to test for genomic DNA contamination in the subsequent qPCR step.[4]
-
Incubation: Perform the reverse transcription reaction using a thermocycler with the temperature profile recommended by the manufacturer.
-
Storage: The resulting cDNA can be stored at -20°C until use.
Protocol 4: Quantitative PCR (qPCR)
Materials:
-
cDNA template
-
qPCR master mix (e.g., SYBR Green or TaqMan-based)[8]
-
Forward and reverse primers for the target gene and a stable housekeeping (reference) gene (e.g., GAPDH, ACTB, B2M).[8]
-
Nuclease-free water
-
qPCR plate and optical seals
-
Real-time PCR instrument
Procedure:
-
Primer Validation: Before the main experiment, validate primer efficiency for both target and housekeeping genes by running a standard curve with a serial dilution of cDNA. An acceptable efficiency is typically between 90% and 110%.[13]
-
Reaction Setup:
-
Prepare a qPCR master mix for each gene (target and housekeeping) containing qPCR mix, forward primer, reverse primer, and nuclease-free water.
-
Aliquot the master mix into the wells of a qPCR plate.
-
Add the cDNA template (and -RT controls) to the appropriate wells. Each sample should be run in technical triplicate.[14]
-
-
qPCR Run: Run the plate in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension). Include a melt curve analysis at the end if using a SYBR Green-based assay to verify product specificity.[13]
Data Analysis: The Comparative CT (ΔΔCT) Method
The ΔΔCT (or 2-ΔΔCT) method is a widely used approach for relative quantification of gene expression from qPCR data.[10][15] It normalizes the expression of the target gene to a housekeeping gene and compares the treated samples to an untreated or control sample.
Caption: Data analysis workflow for the ΔΔCT method.
Data Presentation
Quantitative data should be organized into clear tables to facilitate interpretation and comparison.
Table 1: Example Raw qPCR CT Values This table shows the raw cycle threshold (CT) values for a target gene (GENEX) and a housekeeping gene (GAPDH) from triplicate wells.
| Sample Treatment | Replicate | CT (GENEX) | CT (GAPDH) |
| Untreated Control | 1 | 22.15 | 19.50 |
| 2 | 22.25 | 19.45 | |
| 3 | 22.20 | 19.55 | |
| NTC ASO (50 nM) | 1 | 22.30 | 19.60 |
| 2 | 22.20 | 19.50 | |
| 3 | 22.25 | 19.55 | |
| Target ASO (50 nM) | 1 | 25.40 | 19.50 |
| 2 | 25.55 | 19.40 | |
| 3 | 25.45 | 19.45 |
Table 2: Data Analysis using the ΔΔCT Method This table demonstrates the step-by-step calculation to determine the final fold change in gene expression.
| Sample Treatment | Avg CT (GENEX) | Avg CT (GAPDH) | ΔCT (Avg CT GENEX - Avg CT GAPDH) | ΔΔCT (ΔCT Sample - ΔCT Control) | Fold Change (2-ΔΔCT) |
| Untreated Control | 22.20 | 19.50 | 2.70 | 0.00 | 1.00 |
| NTC ASO (50 nM) | 22.25 | 19.55 | 2.70 | 0.00 | 1.00 |
| Target ASO (50 nM) | 25.47 | 19.45 | 6.02 | 3.32 | 0.10 |
Table 3: Summary of Gene Knockdown Results This table presents the final, easy-to-interpret results.
| Sample Treatment | Relative Gene Expression (Fold Change) | Percent Knockdown (%) |
| Untreated Control | 1.00 | 0% |
| NTC ASO (50 nM) | 1.00 | 0% |
| Target ASO (50 nM) | 0.10 | 90% |
Interpretation: In this example, treatment with the Target ASO at 50 nM resulted in a fold change of 0.10, which corresponds to a 90% knockdown of GENEX mRNA levels compared to the untreated control. The non-targeting control (NTC) ASO showed no effect on gene expression, demonstrating the specificity of the target ASO.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 5. microsynth.com [microsynth.com]
- 6. idtdna.com [idtdna.com]
- 7. Mechanisms of Action of the US Food and Drug Administration-Approved Antisense Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antisense-mediated transcript knockdown triggers premature transcription termination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ASO transfection of iPSC-derived cells [protocols.io]
- 13. Ensure reliable qPCR results - advice on assay validation [lubio.ch]
- 14. science.smith.edu [science.smith.edu]
- 15. toptipbio.com [toptipbio.com]
Application Notes and Protocols for the Synthesis and Purification of 2'-O-MOE Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the chemical synthesis and subsequent purification of 2'-O-(2-methoxyethyl) (2'-O-MOE) modified oligonucleotides. The 2'-O-MOE modification is a critical second-generation antisense technology that enhances the properties of therapeutic oligonucleotides, including increased nuclease resistance, improved binding affinity to target RNA, and favorable pharmacokinetic profiles.[1][2][3][4][5] This document outlines the standard solid-phase synthesis methodology using phosphoramidite chemistry and details the most common high-performance liquid chromatography (HPLC) techniques for purification.
Introduction to 2'-O-MOE Oligonucleotides
The 2'-O-MOE modification is a chemical alteration at the 2' position of the ribose sugar in a nucleotide.[6] This modification provides a balance of steric bulk and hydrophilicity that contributes to its superior characteristics for antisense applications.[6] Oligonucleotides incorporating 2'-O-MOE modifications are often constructed as "gapmers," where a central block of DNA or phosphorothioate DNA bases is flanked by 2'-O-MOE modified nucleotides.[6][7] This design allows for the recognition and cleavage of the target RNA by RNase H, an enzyme that recognizes DNA:RNA heteroduplexes.[7] The 2'-O-MOE wings protect the oligonucleotide from degradation by nucleases and increase its binding affinity.[2][5]
Synthesis of 2'-O-MOE Oligonucleotides
The synthesis of 2'-O-MOE oligonucleotides is predominantly carried out using automated solid-phase phosphoramidite chemistry.[][9] The process involves the sequential addition of nucleotide building blocks to a growing chain attached to a solid support, typically controlled-pore glass (CPG).[][9] The synthesis follows a four-step cycle for each nucleotide addition.
Experimental Protocol: Solid-Phase Synthesis
This protocol outlines the standard cycle for the addition of a single 2'-O-MOE modified nucleotide.
Materials:
-
Solid support (e.g., CPG) with the initial nucleoside attached
-
Anhydrous acetonitrile
-
Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)
-
Activator solution (e.g., 0.45 M 5-ethylthio-1H-tetrazole in acetonitrile)
-
Capping solution A (acetic anhydride/lutidine/acetonitrile)
-
Capping solution B (N-methylimidazole/acetonitrile)
-
Oxidizing solution (e.g., iodine in THF/water/pyridine)
-
Cleavage and deprotection solution (e.g., aqueous ammonia)
-
Automated DNA/RNA synthesizer
Procedure:
-
Preparation: The DNA/RNA synthesizer is loaded with the required reagents and the solid support column containing the initial nucleoside.
-
Synthesis Cycle: a. Deblocking (Detritylation): The 5'-hydroxyl group of the nucleotide attached to the solid support is deprotected by treating it with the deblocking solution. This removes the dimethoxytrityl (DMT) protecting group, making the 5'-hydroxyl available for the next coupling reaction.[10][11] b. Coupling: The next 2'-O-MOE phosphoramidite is activated by the activator solution and coupled to the deprotected 5'-hydroxyl group of the growing oligonucleotide chain. c. Capping: Any unreacted 5'-hydroxyl groups are "capped" by acetylation using the capping solutions. This prevents the formation of failure sequences (n-1, n-2, etc.).[12] d. Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution.
-
Iteration: The synthesis cycle (steps 2a-d) is repeated for each subsequent nucleotide to be added to the sequence.
-
Final Detritylation (Optional - "Trityl-Off"): After the final coupling cycle, the terminal 5'-DMT group can be removed on the synthesizer. Alternatively, it can be left on ("Trityl-On") for use in reversed-phase HPLC purification.[12]
-
Cleavage and Deprotection: The synthesized oligonucleotide is cleaved from the solid support, and the base and phosphate protecting groups are removed by incubation in an aqueous ammonia solution at an elevated temperature (e.g., 55°C for 16 hours).[11][13]
-
Post-Synthesis Workup: The solution is cooled, and the ammonia is evaporated. The resulting crude oligonucleotide is dissolved in sterile, nuclease-free water for subsequent purification.
References
- 1. Peptide Conjugates of a 2′-O-Methoxyethyl Phosphorothioate Splice-Switching Oligonucleotide Show Increased Entrapment in Endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. 2'-Modified Phosphoramidites | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. 2'-MOE, 2-MethoxyEthoxy, RNA Modification [biosyn.com]
- 5. blog.biosearchtech.com [blog.biosearchtech.com]
- 6. microsynth.com [microsynth.com]
- 7. sg.idtdna.com [sg.idtdna.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. US10450342B2 - Method for solution phase detritylation of oligomeric compounds - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. atdbio.com [atdbio.com]
- 13. Oligonucleotide Purification via Ion Exchange [knauer.net]
Application Notes and Protocols: Elucidating Non-Coding RNA Function with 2'-O-Methoxyethyl-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2'-O-methoxyethyl-ribocytidine (2'-O-MOE-rC) and other 2'-O-MOE-modified oligonucleotides for the investigation of non-coding RNA (ncRNA) function. The advanced chemical properties of 2'-O-MOE modifications offer significant advantages for studying ncRNAs like long non-coding RNAs (lncRNAs) and microRNAs (miRNAs), enabling potent and specific modulation of their activity both in vitro and in vivo.
Introduction to 2'-O-MOE Antisense Oligonucleotides
Second-generation antisense oligonucleotides (ASOs) incorporating 2'-O-MOE modifications have become a cornerstone of ncRNA research and therapeutic development.[1] This chemical modification, where a methoxyethyl group is added to the 2' position of the ribose sugar, confers several beneficial properties compared to unmodified oligonucleotides:
-
Enhanced Nuclease Resistance: The 2'-O-MOE modification protects the oligonucleotide from degradation by cellular nucleases, leading to a longer half-life and sustained activity.[1][2]
-
Increased Binding Affinity: 2'-O-MOE modification increases the affinity of the ASO for its complementary RNA target, resulting in more potent inhibition.[1] This modification typically increases the melting temperature (Tm) by 0.9 to 1.6 °C per modification.[1]
-
Reduced Toxicity: Compared to first-generation phosphorothioate (PS) ASOs, 2'-O-MOE-modified ASOs generally exhibit a better toxicity profile.[2]
-
Favorable Pharmacokinetics: 2'-O-MOE ASOs have demonstrated good tissue distribution and long tissue half-lives, making them suitable for in vivo studies.[1]
Mechanisms of Action
2'-O-MOE ASOs can be designed to modulate ncRNA function through two primary mechanisms: RNase H-mediated degradation and steric hindrance.
1. RNase H-Mediated Degradation (for lncRNAs and other long ncRNAs):
This mechanism is primarily used for targeting longer ncRNAs, such as lncRNAs. It relies on a "gapmer" ASO design. A gapmer consists of a central block of deoxynucleotides (the "gap") flanked by 2'-O-MOE-modified ribonucleotides (the "wings").[2][3] When the gapmer ASO binds to the target ncRNA, the DNA:RNA heteroduplex in the gap region is recognized and cleaved by the endogenous enzyme RNase H1.[3] The flanking 2'-O-MOE wings protect the ASO from nuclease degradation and enhance its binding affinity.[2]
2. Steric Hindrance (for miRNAs and modulating lncRNA interactions):
For inhibiting the function of small ncRNAs like miRNAs, or for disrupting the interaction of lncRNAs with proteins or other nucleic acids, a steric-blocking mechanism is employed.[3] In this approach, the ASO is fully modified with 2'-O-MOE and a phosphorothioate backbone.[3] This fully modified ASO binds to the target ncRNA with high affinity and stability but does not induce its degradation as it is not a substrate for RNase H.[3] Instead, it physically blocks the ncRNA from interacting with its molecular partners, thereby inhibiting its function.[4][5] For example, an anti-miRNA oligonucleotide (AMO) will bind to a mature miRNA and prevent it from being loaded into the RNA-induced silencing complex (RISC) or from binding to its target mRNAs.[5][6]
Data Presentation: Quantitative Comparison of Oligonucleotide Modifications
The choice of chemical modification can significantly impact the performance of an ASO. The following tables summarize key quantitative data comparing different modifications.
Table 1: Comparison of Binding Affinity and Nuclease Resistance
| Modification | Change in Tm per modification (°C) | Nuclease Resistance | Reference(s) |
| 2'-O-MOE | +0.9 to +1.6 | High | [1][4] |
| 2'-O-Methyl (2'-OMe) | Similar to 2'-O-MOE | Moderate to High | [1] |
| Locked Nucleic Acid (LNA) | Higher than 2'-O-MOE | Very High | [7] |
| Unmodified DNA (in PS backbone) | Baseline | Low | [1] |
Table 2: In Vitro and In Vivo Knockdown Efficiency of 2'-O-MOE ASOs
| Target ncRNA | ASO Design | Cell Type / Animal Model | Concentration / Dose | Knockdown Efficiency | Reference(s) |
| lncRNA MALAT1 | 2'-O-MOE Gapmer | HeLa cells | 10 nM | ~80-90% | [8][9] |
| lncRNA NORAD | 2'-O-MOE Gapmer | HCT116 cells | Not specified | ~60-90% | [10] |
| miR-21 | Uniform 2'-O-MOE | HeLa cells | Dose-dependent | Significant reduction | [6] |
| miR-122 | Uniform 2'-O-MOE | Mice | Dose-dependent | Potent inhibition | [4] |
| snoRNA U16 | 2'-O-MOE Gapmer | HeLa cells | 50 nM | Dramatic depletion | [11] |
Table 3: Comparison of ASO Chemistries for lncRNA Knockdown
| ASO Chemistry | Target lncRNA Localization | Relative Potency | Reference(s) |
| 2'-O-MOE Gapmer | Nuclear, Cytoplasmic, Dual | High | [8][9] |
| LNA Gapmer | Nuclear, Cytoplasmic, Dual | Very High (often more potent at lower doses) | [8][9] |
| 2'-OMe Gapmer | Nuclear, Cytoplasmic, Dual | High (similar to 2'-O-MOE) | [8][9] |
Mandatory Visualizations
Caption: RNase H-mediated degradation of a lncRNA by a 2'-O-MOE gapmer ASO.
Caption: Steric hindrance of miRNA function by a fully modified 2'-O-MOE ASO.
Caption: General experimental workflow for studying ncRNA function using 2'-O-MOE ASOs.
Experimental Protocols
Protocol 1: Knockdown of a Long Non-Coding RNA (lncRNA) in Cell Culture Using a 2'-O-MOE Gapmer ASO
Objective: To reduce the expression of a target lncRNA in mammalian cells to study its function.
Materials:
-
2'-O-MOE gapmer ASO targeting the lncRNA of interest (e.g., a 5-10-5 design with a phosphorothioate backbone).
-
A non-targeting control ASO with the same chemical modifications.
-
Mammalian cell line of interest.
-
Appropriate cell culture medium and supplements.
-
Transfection reagent (e.g., Lipofectamine 2000 or similar).
-
Opti-MEM I Reduced Serum Medium.
-
Nuclease-free water.
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix and primers for the target lncRNA and a housekeeping gene.
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
ASO Preparation: Reconstitute the lyophilized ASOs in nuclease-free water to a stock concentration of 20 µM.
-
Transfection Complex Formation:
-
For each well to be transfected, dilute the desired amount of ASO (e.g., to a final concentration of 10-50 nM) in 50 µL of Opti-MEM. Mix gently.
-
In a separate tube, dilute the transfection reagent in 50 µL of Opti-MEM according to the manufacturer's instructions. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted ASO and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Remove the growth medium from the cells and replace it with fresh, pre-warmed medium.
-
Add the 100 µL of ASO-transfection reagent complex dropwise to each well.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically.
-
RNA Extraction and qRT-PCR:
-
After incubation, lyse the cells and extract total RNA using a commercial kit.
-
Perform reverse transcription to synthesize cDNA.
-
Analyze the expression of the target lncRNA and a housekeeping gene by qPCR. Calculate the relative expression of the target lncRNA using the ΔΔCt method.[12]
-
Expected Results: A significant reduction in the expression of the target lncRNA in cells treated with the specific ASO compared to the non-targeting control.
Protocol 2: Inhibition of a microRNA (miRNA) in Cell Culture Using a Fully Modified 2'-O-MOE ASO (Anti-miRNA Oligonucleotide - AMO)
Objective: To inhibit the function of a target miRNA to study its role in gene regulation.
Materials:
-
Fully modified 2'-O-MOE ASO (AMO) complementary to the mature miRNA sequence, with a phosphorothioate backbone.
-
A non-targeting control AMO with the same chemical modifications.
-
Mammalian cell line of interest.
-
Appropriate cell culture medium and supplements.
-
Transfection reagent.
-
Luciferase reporter construct containing a binding site for the target miRNA in the 3' UTR of the luciferase gene.
-
Control luciferase reporter construct without the miRNA binding site.
-
Dual-luciferase reporter assay system.
Procedure:
-
Cell Seeding and Co-transfection:
-
The day before transfection, seed cells in a 96-well plate.
-
On the day of transfection, prepare a co-transfection mix containing the AMO (or control AMO) at the desired final concentration (e.g., 20-100 nM), the miRNA reporter plasmid, and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Use a suitable transfection reagent according to the manufacturer's protocol to transfect the cells with the mixture.
-
-
Incubation: Incubate the cells for 24-48 hours at 37°C.
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Compare the normalized luciferase activity in cells treated with the specific AMO to that in cells treated with the control AMO.
-
Expected Results: An increase in luciferase activity from the miRNA reporter construct in cells treated with the specific AMO, indicating that the miRNA's repressive effect has been inhibited. No significant change in luciferase activity should be observed with the control reporter construct.
Protocol 3: In Vivo Delivery of 2'-O-MOE ASOs to Mice
Objective: To knockdown a target ncRNA in a specific tissue in mice.
Materials:
-
Sterile, saline-formulated 2'-O-MOE ASO.
-
Control ASO.
-
Mice (strain and age appropriate for the study).
-
Syringes and needles for the chosen route of administration.
Procedure (Example: Intraperitoneal Injection):
-
Animal Acclimatization: Acclimate the mice to the housing conditions for at least one week before the experiment.
-
ASO Preparation: Dilute the ASO to the desired concentration in sterile, pyrogen-free saline.
-
Administration:
-
Administer the ASO solution to the mice via intraperitoneal (i.p.) injection. A typical dose might range from 10 to 50 mg/kg.
-
The dosing frequency will depend on the half-life of the ASO and the desired duration of knockdown (e.g., once or twice a week).
-
-
Tissue Collection:
-
At the end of the study, euthanize the mice and harvest the target tissues.
-
Immediately snap-freeze the tissues in liquid nitrogen or place them in a stabilizing solution (e.g., RNAlater) to preserve RNA integrity.
-
-
Analysis:
-
Extract RNA from the tissues and perform qRT-PCR to determine the level of the target ncRNA.
-
Considerations for In Vivo Studies:
-
Route of Administration: The route of administration (e.g., intravenous, intraperitoneal, subcutaneous, inhalation) will influence the biodistribution of the ASO.[13]
-
Toxicity Monitoring: Monitor the animals for any signs of toxicity, such as weight loss, changes in behavior, or elevated liver enzymes.[7]
-
Control Groups: Include appropriate control groups, such as saline-treated and control ASO-treated animals.
Conclusion
2'-O-MOE-modified antisense oligonucleotides are powerful and versatile tools for the functional genomics of non-coding RNAs. Their enhanced stability, affinity, and safety profile make them suitable for a wide range of applications, from basic research in cell culture to preclinical studies in animal models. By following well-designed protocols and including appropriate controls, researchers can confidently elucidate the roles of the vast and complex world of non-coding RNAs.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. microsynth.com [microsynth.com]
- 3. idtdna.com [idtdna.com]
- 4. Anti-miRNA oligonucleotides: A comprehensive guide for design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of microRNA function by antimiR oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mini-review: Current strategies to knockdown long non-coding RNAs [rarediseasesjournal.com]
- 9. rarediseasesjournal.com [rarediseasesjournal.com]
- 10. Antisense-mediated transcript knockdown triggers premature transcription termination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient and specific knockdown of small non-coding RNAs in mammalian cells and in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting LncRNA LLNLR-299G3.1 with antisense oligonucleotide inhibits malignancy of esophageal squamous cell carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Local and systemic tolerability of a 2'O-methoxyethyl antisense oligonucleotide targeting interleukin-4 receptor-α delivery by inhalation in mouse and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Binding Affinity of 2'-O-MOE ASOs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and step-by-step protocols for various biophysical techniques used to assess the binding affinity of 2'-O-methoxyethyl (2'-O-MOE) modified antisense oligonucleotides (ASOs) to their target RNA. The accurate determination of binding affinity is a critical parameter in the development of ASO-based therapeutics, as it directly correlates with their potency and specificity.
Introduction to 2'-O-MOE ASOs and Binding Affinity
2'-O-methoxyethyl (2'-O-MOE) is a second-generation chemical modification commonly incorporated into antisense oligonucleotides to enhance their therapeutic properties.[1][2] This modification involves the substitution of the 2'-hydroxyl group of the ribose sugar with a methoxyethyl group.[1][2] This alteration confers several advantages, including increased nuclease resistance, improved pharmacokinetic profiles, and enhanced binding affinity to target RNA.[1][2][3] The 2'-O-MOE modification pre-organizes the sugar into an RNA-like C3'-endo pucker, which increases the thermodynamic stability of the ASO-RNA duplex.[1]
Binding affinity, often quantified by the dissociation constant (Kd), is a measure of the strength of the interaction between an ASO and its complementary RNA sequence. A lower Kd value indicates a higher binding affinity. The overall free energy of binding (ΔG) is composed of enthalpic (ΔH) and entropic (ΔS) contributions, which can be dissected using techniques like Isothermal Titration Calorimetry (ITC).
This document outlines several key methodologies for characterizing the binding affinity of 2'-O-MOE ASOs, including thermodynamic and kinetic approaches.
Key Methodologies for Binding Affinity Assessment
A variety of biophysical techniques can be employed to characterize the binding affinity of 2'-O-MOE ASOs. The choice of method often depends on the specific information required (e.g., thermodynamics, kinetics), throughput needs, and available instrumentation.
Commonly Used Techniques:
-
Thermal Denaturation (Melting Temperature, Tm) Analysis: A fundamental technique to assess the stability of the ASO-RNA duplex.
-
Isothermal Titration Calorimetry (ITC): Provides a complete thermodynamic profile of the binding interaction.[4][5][6]
-
Surface Plasmon Resonance (SPR): A label-free method for real-time kinetic analysis of binding.[4]
-
Fluorescence Polarization (FP) Assay: A solution-based technique to determine binding constants.[7]
-
Filter-Binding Assay: A classic method to quantify protein-nucleic acid or nucleic acid-nucleic acid interactions.[8][9][10][11]
The following sections provide detailed protocols for these key experimental techniques.
Data Presentation: Comparative Binding Affinity Data
The following tables summarize quantitative data from literature, comparing the binding affinity of 2'-O-MOE ASOs with other modifications.
Table 1: Melting Temperature (Tm) Comparison of ASO Modifications
| ASO Modification | ΔTm per modification (°C) | Reference |
| 2'-O-MOE | +0.9 to +1.6 | [1] |
| 2'-O-Methyl (2'-OMe) | Similar to 2'-O-MOE | [1] |
| 2'-Fluoro (2'-F) | +2.5 | [1] |
| Locked Nucleic Acid (LNA) | Higher than 2'-O-MOE | [12] |
Note: ΔTm represents the change in melting temperature per modification compared to an unmodified DNA oligonucleotide.
Table 2: Dissociation Constant (Kd) Data for ASO Modifications from SPR
| ASO Modification | Target | Temperature (°C) | Kd (M) | Reference |
| LNA Gapmer (ASO 1) | 24-mer RNA | 25 | Picomolar range | [12] |
| MOE Gapmer (ASO 2) | 24-mer RNA | 25 | Picomolar range | [12] |
| 2'-OMe (ASO 3) | 24-mer RNA | 25 | Picomolar range | [12] |
| LNA Gapmer (ASO 1) | 24-mer RNA | 37 | Picomolar range | [12] |
| MOE Gapmer (ASO 2) | 24-mer RNA | 37 | Nanomolar range | [12] |
| 2'-OMe (ASO 3) | 24-mer RNA | 37 | Nanomolar range | [12] |
Table 3: Thermodynamic Parameters from Isothermal Titration Calorimetry (ITC)
| ASO Modification | Temperature (°C) | Kd (M) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |
| LNA Gapmer | 37 | - | - | Favorable | Favorable | [4] |
| MOE Gapmer | 37 | - | - | Minor differences from LNA | Minor differences from LNA | [4] |
| Fully modified 2'OMe | 37 | - | - | Minor differences from LNA | Minor differences from LNA | [4] |
Note: Specific quantitative values for all parameters were not available in the provided search result, but the qualitative comparison is presented.
Experimental Protocols
Protocol 1: Thermal Denaturation (Tm) Analysis using UV-Vis Spectroscopy
This protocol describes the determination of the melting temperature (Tm) of a 2'-O-MOE ASO and its target RNA duplex by monitoring the change in UV absorbance at 260 nm as a function of temperature.
Materials:
-
2'-O-MOE ASO
-
Target RNA oligonucleotide
-
Annealing Buffer: 100 mM Na+, 10 mM Phosphate, 0.1 mM EDTA, pH 7.0[13]
-
Nuclease-free water
-
UV-Vis spectrophotometer with a temperature controller
Procedure:
-
Sample Preparation:
-
Resuspend the 2'-O-MOE ASO and target RNA in nuclease-free water to create stock solutions of known concentration.
-
Combine the ASO and RNA in a 1:1 molar ratio in the annealing buffer to a final concentration of 4 µM for each strand.[13]
-
-
Annealing:
-
Heat the ASO-RNA mixture to 95°C for 5 minutes.
-
Allow the mixture to cool slowly to room temperature to facilitate duplex formation.
-
-
UV-Vis Measurement:
-
Transfer the annealed sample to a quartz cuvette.
-
Place the cuvette in the spectrophotometer's temperature-controlled cell holder.
-
Equilibrate the sample at the starting temperature (e.g., 20°C).
-
Set the spectrophotometer to monitor the absorbance at 260 nm.
-
Increase the temperature at a controlled rate (e.g., 1°C/minute) from the starting temperature to a final temperature where the duplex is fully denatured (e.g., 95°C).
-
Record the absorbance at each temperature point.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus temperature.
-
The resulting curve will be sigmoidal.
-
The Tm is the temperature at which 50% of the duplex has denatured, which corresponds to the midpoint of the transition in the melting curve. This can be determined by finding the maximum of the first derivative of the melting curve.
-
Protocol 2: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka or Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.[5][6][14]
Materials:
-
2'-O-MOE ASO (in the cell)
-
Target RNA (in the syringe)
-
Dialysis Buffer: Identical buffer for both ASO and RNA samples to minimize heats of dilution.[14] (e.g., 10 mM Phosphate, 100 mM NaCl, pH 7.0)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze both the ASO and RNA solutions against the same buffer to ensure a precise buffer match.[14]
-
Accurately determine the concentrations of the ASO and RNA stocks.
-
Degas the solutions to prevent air bubbles in the calorimeter.
-
Typical starting concentrations are 10 µM for the macromolecule in the cell and 120 µM for the ligand in the syringe.[15]
-
-
Instrument Setup:
-
Clean the sample cell and injection syringe according to the manufacturer's protocol.[5]
-
Fill the reference cell with degassed dialysis buffer.[5]
-
Load the ASO solution into the sample cell (typically ~300 µL).[14]
-
Load the RNA solution into the injection syringe (typically ~100-120 µL).[14]
-
Set the experimental temperature (e.g., 25°C or 37°C).[5]
-
-
Titration:
-
Perform a series of small, sequential injections of the RNA solution from the syringe into the ASO solution in the sample cell.
-
The instrument measures the heat change after each injection.
-
Continue injections until the binding sites on the ASO are saturated and no further significant heat change is observed.
-
-
Data Analysis:
-
The raw data consists of a series of heat-release or absorption peaks for each injection.
-
Integrate the area under each peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of RNA to ASO.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.
-
Calculate ΔG and ΔS using the following equations:
-
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. idtdna.com [idtdna.com]
- 3. microsynth.com [microsynth.com]
- 4. An enhanced biophysical screening strategy to investigate the affinity of ASOs for their target RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 7. Characterization of the interactions of chemically-modified therapeutic nucleic acids with plasma proteins using a fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Filter-binding assay [gene.mie-u.ac.jp]
- 9. Filter binding assay - Wikipedia [en.wikipedia.org]
- 10. Filter-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Filter-Binding Assays | Springer Nature Experiments [experiments.springernature.com]
- 12. An enhanced biophysical screening strategy to investigate the affinity of ASOs for their target RNA - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00072A [pubs.rsc.org]
- 13. Likelihood of Nonspecific Activity of Gapmer Antisense Oligonucleotides Is Associated with Relative Hybridization Free Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 15. Isothermal Titration Calorimetry (ITC) – iTC200 – OSTR [ostr.ccr.cancer.gov]
Application of 2'-O-Methoxyethyl (2'-O-MOE) Modifications in Splice-Switching Oligonucleotides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Splice-switching oligonucleotides (SSOs) are a promising class of therapeutic agents that can correct genetic mutations at the pre-mRNA level. By binding to specific sequences within a pre-mRNA transcript, SSOs can modulate the splicing process, leading to the exclusion or inclusion of exons and ultimately, the production of a functional protein. The chemical modification of these oligonucleotides is critical to their therapeutic success, enhancing their stability, binding affinity, and safety profile. Among the various modifications, the 2'-O-methoxyethyl (2'-O-MOE) modification has emerged as a key technology in the development of splice-switching drugs, including the FDA-approved drug Nusinersen for Spinal Muscular Atrophy (SMA).
These application notes provide a comprehensive overview of the use of 2'-O-MOE modified SSOs, including their mechanism of action, experimental protocols for their evaluation, and comparative data.
Mechanism of Action of 2'-O-MOE Splice-Switching Oligonucleotides
2'-O-MOE modified SSOs are synthetic antisense oligonucleotides, typically 15-30 nucleotides in length, designed to bind with high specificity to a target sequence on a pre-mRNA molecule through Watson-Crick base pairing.[1] The 2'-O-MOE modification, along with a phosphorothioate (PS) backbone, confers several advantageous properties:
-
Nuclease Resistance: The modifications protect the oligonucleotide from degradation by cellular nucleases, increasing its half-life and therapeutic window.[2][3]
-
Increased Binding Affinity: The 2'-O-MOE modification enhances the binding affinity of the SSO to its target RNA sequence.[2][3]
-
Reduced Toxicity: Compared to earlier generation modifications, 2'-O-MOE SSOs generally exhibit a more favorable safety profile.[2]
-
Steric Blockade: Unlike some antisense oligonucleotides that trigger RNA degradation via RNase H, 2'-O-MOE SSOs act as steric blockers.[1] By binding to key splicing regulatory elements such as exonic splicing enhancers (ESEs), intronic splicing enhancers (ISEs), or the splice sites themselves, they physically obstruct the binding of splicing factors, including small nuclear ribonucleoproteins (snRNPs) like U1 and U2, to the pre-mRNA.[1][4][5] This interference with the spliceosome machinery leads to the desired alteration in the splicing pattern.
The overall process results in the production of a modified mRNA, which is then translated into a corrected, functional protein.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and In Vitro Evaluation of Splice-Switching Oligonucleotides Bearing Locked Nucleic Acids, Amido-Bridged Nucleic Acids, and Guanidine-Bridged Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.biosearchtech.com [blog.biosearchtech.com]
- 4. Multiple interactions between the splicing substrate and small nuclear ribonucleoproteins in spliceosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spliceosome Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in 2'-O-MOE oligonucleotide synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues leading to low yield during 2'-O-(2-Methoxyethyl) oligonucleotide synthesis.
Troubleshooting Guide
Issue 1: Why is my overall crude oligonucleotide yield unexpectedly low?
Low crude yield is a common issue that can stem from various factors throughout the synthesis cycle. The problem often originates from suboptimal reaction conditions or degraded reagents.
Potential Causes:
-
Inefficient coupling of 2'-O-MOE phosphoramidites.
-
Degradation of phosphoramidites or activators.
-
Presence of moisture in reagents or synthesizer lines.[1]
-
Suboptimal activator concentration or type.[2]
-
Inefficient capping of unreacted 5'-hydroxyl groups.[3]
-
Poor quality of the solid support.
-
Incomplete deprotection after synthesis.[4]
Recommended Actions & Solutions:
-
Verify Reagent Quality: Ensure all phosphoramidites and activators are fresh, have been stored correctly, and are of high purity. Use anhydrous grade acetonitrile for all solutions, as moisture significantly decreases coupling efficiency by reacting with the activated phosphoramidite.[1][5]
-
Optimize Coupling Step: 2'-O-MOE phosphoramidites are sterically bulkier than DNA or RNA amidites and may require longer coupling times or a stronger activator (e.g., 5-(ethylthio)-1H-tetrazole (ETT) or 5-(4-nitrophenyl)-1H-tetrazole) to achieve high efficiency.[6][7] Ensure the activator and phosphoramidite concentrations are optimal for the synthesis scale.
-
Perform a Trityl Cation Assay: Monitor the coupling efficiency of each cycle by quantifying the dimethoxytrityl (DMT) cation released during the deblocking step. A consistent and high trityl signal indicates efficient coupling. A sudden drop points to a problem with a specific reagent or step in that cycle.[1][4]
-
Check for Moisture: Implement rigorous anhydrous techniques. Ensure all solvents are dry and consider installing or replacing molecular traps on your synthesizer.[8] Humid weather can adversely affect synthesis quality.[4]
-
Evaluate Capping Efficiency: Inefficient capping leads to the formation of n-1 shortmer sequences, which compete for reagents in subsequent cycles and reduce the yield of the full-length product.[3] Verify that capping reagents (e.g., Acetic Anhydride and N-Methylimidazole) are fresh and active.
-
Assess Post-Synthesis Processing: Incomplete cleavage from the solid support or incomplete removal of protecting groups during deprotection can significantly lower the final isolated yield.[4][9] Ensure deprotection is carried out for the recommended time and at the correct temperature, especially when dealing with base-labile modifications.[10]
Issue 2: My analysis (HPLC/PAGE) shows a high percentage of n-1 and other shortmer sequences. What is the cause?
The presence of significant n-1 species is a direct indicator of incomplete reactions during the synthesis cycle, specifically pointing to failures in the coupling and/or capping steps.
Potential Causes:
-
Low Coupling Efficiency: This is the primary cause. Unreacted 5'-hydroxyl groups from a failed coupling step will result in n-1 sequences if not properly capped.[1][3]
-
Inefficient Capping: If the capping step is inefficient, the unreacted 5'-hydroxyl groups from a failed coupling are available to react in the next cycle, leading to the formation of deletion sequences (n-x). However, the most prominent failure sequence will be n-1.
-
Phosphoramidite Degradation: Using aged or improperly stored phosphoramidites can lead to poor coupling.[5]
Recommended Actions & Solutions:
-
Address Coupling Efficiency: Refer to the solutions under "Issue 1," focusing on reagent quality, activator choice, and coupling time. 2'-O-MOE modifications can be particularly demanding.[11][12]
-
Verify Capping Reagents: Ensure that Cap A (e.g., acetic anhydride/lutidine/THF) and Cap B (e.g., N-methylimidazole/THF) are fresh. Old capping reagents lose activity and result in incomplete capping of failure sequences.[1]
-
Check Synthesizer Fluidics: Ensure proper delivery of all reagents to the synthesis column. Clogged lines or failing valves can prevent the necessary reagents from reaching the solid support in sufficient quantity.
-
Analyze Trityl Monitoring Data: Review the trityl data from the synthesis run. A gradual decrease in the trityl signal across the synthesis is expected, but a sharp or significant drop during a specific cycle indicates a failure at that step.[3]
Frequently Asked Questions (FAQs)
Q1: What is a typical acceptable coupling efficiency and final yield for 2'-O-MOE oligonucleotide synthesis? A1: For 2'-O-MOE synthesis, the stepwise coupling efficiency should be consistently high, ideally above 98.5%. Even a small decrease in efficiency per step dramatically reduces the final yield of the full-length product, especially for longer oligonucleotides.[4][13] For a 20-mer synthesized with 99% average coupling efficiency, the theoretical maximum yield of full-length product is approximately 82%, whereas at 98% efficiency, it drops to about 66%. The final isolated yield after purification and processing will be lower and is also impacted by sequence composition and the presence of other modifications.[14]
Q2: How do 2'-O-MOE modifications affect the synthesis process compared to standard DNA synthesis? A2: The 2'-O-MOE group adds significant steric bulk to the phosphoramidite monomer.[15] This can slow down the kinetics of the coupling reaction, often necessitating longer coupling times or more potent activators to achieve high efficiency compared to standard DNA phosphoramidites.[2] Otherwise, the fundamental four-step cycle of deblocking, coupling, capping, and oxidation/sulfurization remains the same.[13]
Q3: How critical is the purity of solvents and reagents? A3: It is absolutely critical. The primary cause of low coupling efficiency is the presence of moisture, which reacts with the activated phosphoramidite faster than the 5'-hydroxyl group of the growing oligonucleotide chain.[1] Therefore, using anhydrous-grade acetonitrile and ensuring all other reagents are free from water and other contaminants is essential for achieving high yields.[16]
Q4: Can the choice of activator impact the synthesis of 2'-O-MOE oligos? A4: Yes, the choice of activator and its concentration can play a significant role.[2] Due to the steric hindrance of the 2'-O-MOE group, a standard activator like 1H-Tetrazole may not be sufficient to achieve optimal coupling efficiency. Stronger activators, such as DCI (4,5-dicyanoimidazole) or ETT (5-ethylthio-1H-tetrazole), are often recommended to drive the coupling reaction to completion.[17]
Q5: What are the key considerations for the deprotection of 2'-O-MOE oligonucleotides? A5: Deprotection of 2'-O-MOE oligonucleotides is generally similar to that of standard DNA or other 2'-O-modified RNAs like 2'-O-Me.[9] The key is to ensure complete removal of the base-protecting groups (e.g., from dA, dC, dG) and the cyanoethyl phosphate-protecting groups. The specific deprotection conditions (reagent, temperature, and time) must be compatible with any other modifications or dyes present in the sequence.[10] Incomplete deprotection is a common cause of reduced yield of the desired final product.[4]
Data & Protocols
Quantitative Data Summaries
Table 1: Impact of Stepwise Coupling Efficiency on Theoretical Final Yield
| Oligonucleotide Length | 99.5% Coupling Efficiency | 99.0% Coupling Efficiency | 98.5% Coupling Efficiency | 98.0% Coupling Efficiency |
| 20-mer | 90.5% | 81.8% | 73.9% | 66.8% |
| 30-mer | 86.1% | 74.0% | 63.4% | 54.5% |
| 40-mer | 81.9% | 66.9% | 54.5% | 44.6% |
| 50-mer | 77.9% | 60.5% | 46.8% | 36.4% |
| Theoretical Yield = (Coupling Efficiency)^(Number of couplings). This table illustrates the critical importance of maintaining high coupling efficiency.[4][13] |
Table 2: Common Troubleshooting Summary
| Observation | Potential Cause | Key Diagnostic | Recommended Solution |
| Low Overall Yield | Inefficient Coupling | Trityl Monitoring, HPLC | Use fresh, high-purity reagents; optimize coupling time/activator. |
| Moisture Contamination | Karl Fischer Titration | Use anhydrous solvents; check synthesizer for leaks. | |
| Incomplete Deprotection | Mass Spectrometry | Increase deprotection time/temperature; verify reagent. | |
| High n-1 Peak | Low Coupling Efficiency | Trityl Monitoring, HPLC | See "Inefficient Coupling" solutions above. |
| Inefficient Capping | HPLC Analysis | Replace capping reagents (Cap A and Cap B). | |
| Broad/Messy HPLC | Multiple Failure Modes | HPLC, Mass Spectrometry | Systematically check all reagents and synthesizer functions. |
| No Product | Reagent Delivery Failure | Visual Inspection, Dry Run | Check synthesizer valves, lines, and reagent bottle pressures. |
Experimental Protocols
Protocol 1: Trityl Cation Assay for Coupling Efficiency Monitoring
This protocol provides a real-time, colorimetric method to quantify the dimethoxytrityl (DMT) cation released during the deblocking step of each cycle. The amount of DMT cation is directly proportional to the number of full-length chains from the previous cycle, thus serving as a measure of coupling efficiency.[1]
Methodology:
-
Collection: During synthesis, configure the instrument to collect the acidic deblocking solution (typically containing dichloroacetic or trichloroacetic acid in a solvent like dichloromethane or toluene) from each cycle into separate fractions. The solution will have a characteristic orange color from the DMT cation.
-
Spectrophotometry: Measure the absorbance of each collected fraction at a wavelength of approximately 495 nm using a UV-Vis spectrophotometer. Use the deblocking solution without the trityl cation as a blank.
-
Calculation: The average stepwise coupling efficiency (E) can be calculated using the absorbance readings from two consecutive cycles (n and n+1) with the formula: E (%) = [Absorbance(n+1) / Absorbance(n)] x 100
-
Analysis: Plot the absorbance or calculated efficiency for each cycle. A steady, high value indicates a successful synthesis. A significant drop in absorbance between two cycles points to a failure in the coupling step of the earlier cycle.[4]
Protocol 2: Analysis of Crude Oligonucleotide by Ion-Pair Reverse-Phase HPLC (IP-RP-HPLC)
This protocol is used to assess the purity of the crude oligonucleotide product after cleavage and deprotection, allowing for the quantification of the full-length product versus failure sequences (e.g., n-1).[1]
Methodology:
-
Sample Preparation: After synthesis, cleavage, and deprotection, dissolve a small aliquot of the crude oligonucleotide product in an appropriate aqueous buffer (e.g., 100 mM Triethylammonium Acetate (TEAA), pH 7.0).
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase A: 100 mM TEAA in water.
-
Mobile Phase B: 100 mM TEAA in acetonitrile.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over 20-30 minutes is common. For example, 5% to 40% B over 25 minutes.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
-
Analysis:
-
The full-length oligonucleotide product (n) will be the most retained (latest eluting) major peak due to its length.
-
Failure sequences, such as n-1, will elute slightly earlier than the full-length product.
-
Protecting groups and other small molecules will elute very early in the chromatogram.
-
Integrate the peak areas to determine the relative percentage of the full-length product and impurities.
-
Visualizations
Caption: The four-step phosphoramidite cycle for solid-phase oligonucleotide synthesis.
Caption: A logical workflow for troubleshooting low yield in oligonucleotide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. What affects the yield of your oligonucleotides synthesis [biosyn.com]
- 5. trilinkbiotech.com [trilinkbiotech.com]
- 6. Synthesis and applications of oligoribonucleotides with selected 2'-O-methylation using the 2'-O-[1-(2-fluorophenyl)-4-methoxypiperidin-4-yl] protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and applications of oligoribonucleotides with selected 2'-O-methylation using the 2'-O-[1-(2-fluorophenyl)-4-methoxypiperidin-4-yl] protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blog.biolytic.com [blog.biolytic.com]
- 9. glenresearch.com [glenresearch.com]
- 10. glenresearch.com [glenresearch.com]
- 11. microsynth.com [microsynth.com]
- 12. idtdna.com [idtdna.com]
- 13. sg.idtdna.com [sg.idtdna.com]
- 14. trilinkbiotech.com [trilinkbiotech.com]
- 15. blog.biosearchtech.com [blog.biosearchtech.com]
- 16. benchchem.com [benchchem.com]
- 17. WO2017194498A1 - Enhanced coupling of stereodefined oxazaphospholidine phosphoramidite monomers to nucleoside or oligonucleotide - Google Patents [patents.google.com]
Optimizing Transfection Efficiency of 2'-O-MOE Modified ASOs: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the transfection of 2'-O-methoxyethyl (2'-O-MOE) modified antisense oligonucleotides (ASOs). Here you will find troubleshooting advice and frequently asked questions to address common issues encountered during your experiments.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the transfection of 2'-O-MOE ASOs.
Low Knockdown Efficiency
Question: I am observing little to no reduction in my target mRNA/protein levels after transfection. What are the possible causes and solutions?
Answer:
Low knockdown efficiency is a common issue with several potential causes. Systematically evaluating your experimental setup can help pinpoint the problem.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Suboptimal Transfection Reagent or Method | - Evaluate Different Reagents: The optimal cationic lipid reagent is cell-type dependent. If using a common reagent like Lipofectamine 2000, consider testing others such as Lipofectamine RNAiMax or Oligofectamine, as their performance can vary.[1] - Optimize Reagent-to-ASO Ratio: A fixed lipid-to-ASO ratio can lead to variable transfection efficiency, especially at low ASO concentrations.[2][3] Perform a dose-response matrix to determine the optimal ratio for your specific cell line and ASO. - Consider Electroporation: For difficult-to-transfect cells, such as neuronal cells, electroporation can be a robust alternative to lipid-based methods.[4] |
| Incorrect ASO Concentration | - Perform a Dose-Response Curve: The effective concentration for ASOs can vary. Test a range of concentrations (e.g., 10 nM to 100 nM) to determine the optimal dose for your experiment.[5][6] |
| Poor Cell Health or Density | - Monitor Cell Viability: Ensure cells are healthy and actively dividing at the time of transfection. High cell density can lead to contact inhibition and reduced uptake.[7] - Optimize Seeding Density: Generally, a confluency of 70-90% for adherent cells is recommended for cationic lipid-mediated transfection.[7] However, the optimal density is cell-type specific and should be determined empirically.[8] |
| Ineffective ASO Sequence or Design | - Use a Positive Control ASO: To confirm that your transfection protocol is working, use an ASO known to be effective, such as one targeting a ubiquitously expressed gene like MALAT1.[9] - Sequence Design: Ensure your ASO sequence is specific to the target and avoids motifs known to cause issues, such as CpG dinucleotides or G-quadruplexes.[10][11] |
| Incorrect Timing of Analysis | - Optimize Incubation Time: The time required to observe maximum knockdown can vary depending on the stability of the target mRNA and protein. Perform a time-course experiment (e.g., 24, 48, 72 hours post-transfection) to identify the optimal endpoint.[5][12] |
High Cellular Toxicity
Question: My cells are showing signs of toxicity (e.g., detachment, apoptosis) after ASO transfection. How can I mitigate this?
Answer:
Cellular toxicity can be caused by the ASO itself or the delivery method. The 2'-O-MOE modification generally leads to lower toxicity compared to other chemistries like Locked Nucleic Acids (LNAs).[12][13][14] However, toxicity can still occur, especially at high concentrations.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| High ASO Concentration | - Reduce ASO Dose: Use the lowest effective concentration of your ASO as determined by your dose-response experiments. - Confirm with Mismatch Control: Use a mismatch control ASO to determine if the toxicity is sequence-specific or a general effect of the oligonucleotide. |
| Toxicity of Transfection Reagent | - Reduce Reagent Concentration: High concentrations of cationic lipids can be toxic to cells. Optimize the lipid-to-ASO ratio to use the minimum amount of reagent necessary for efficient delivery.[15][16] - Change Transfection Reagent: Some cell lines are particularly sensitive to certain reagents. Testing a different cationic lipid formulation may reduce toxicity. |
| Contaminants in ASO Preparation | - Ensure High Purity of ASO: Use highly purified ASOs to avoid toxic effects from residual synthesis reagents. |
| Prolonged Exposure to Transfection Complexes | - Change Media: For sensitive cell lines, consider replacing the transfection medium with fresh, complete medium after a shorter incubation period (e.g., 4-6 hours).[11][17] |
Frequently Asked Questions (FAQs)
Q1: What are 2'-O-MOE modified ASOs and what are their advantages?
A1: 2'-O-methoxyethyl (2'-O-MOE) is a second-generation chemical modification applied to the ribose sugar of an oligonucleotide.[12][18] This modification offers several advantages for ASOs, including:
-
Enhanced Nuclease Resistance: Protects the ASO from degradation by cellular enzymes, increasing its stability and duration of action.[12][19]
-
Increased Binding Affinity: Improves the binding of the ASO to its target RNA.[12][18]
-
Lower Toxicity: Generally exhibits a better toxicity profile compared to some other modifications.[12][13]
Q2: How do 2'-O-MOE ASOs typically work?
A2: 2'-O-MOE ASOs are often designed as "gapmers".[20] These chimeric oligonucleotides have a central "gap" of DNA nucleotides flanked by "wings" of 2'-O-MOE modified nucleotides.[6][12] This design allows the ASO to bind to a target RNA, forming a DNA:RNA hybrid at the gap region. This hybrid is recognized and cleaved by the enzyme RNase H1, leading to the degradation of the target RNA.[12][20]
Q3: Should I use a transfection reagent or can I use "naked" ASOs?
A3: For in vitro experiments, transfection reagents are generally recommended to efficiently deliver ASOs into cultured cells.[9] While "naked" uptake (gymnosis) can occur, it is much less efficient and typically requires higher ASO concentrations and longer incubation times.[9][21] Transfection reagents like cationic lipids help overcome the electrostatic repulsion between the negatively charged ASO and the cell membrane.[22]
Q4: What are the critical controls I should include in my ASO transfection experiment?
A4: Including proper controls is essential for interpreting your results accurately. Key controls include:
-
Untreated Control: Cells that have not been exposed to any ASO or transfection reagent.
-
Transfection Reagent Only Control: Cells treated with the transfection reagent alone to assess its toxicity.
-
Negative Control ASO: An ASO with a scrambled or mismatch sequence that does not target any known transcript in your cells. This helps distinguish sequence-specific effects from non-specific effects of the ASO or the transfection process.[9]
-
Positive Control ASO: An ASO known to effectively knock down a target gene in your cell line. This validates the transfection and analysis procedures.[5]
Q5: How should I prepare the ASO-lipid complexes for transfection?
A5: The method of complex formation can impact efficiency. While protocols vary by reagent, a common practice is to dilute the ASO and the cationic lipid in serum-free medium separately before mixing them.[1] Allowing the complexes to form for a recommended period (e.g., 10-20 minutes) at room temperature before adding them to the cells is also a standard step.[1] Importantly, studies have shown that forming complexes at a high concentration and then diluting them can improve transfection consistency, especially at lower ASO doses.[2][3]
Experimental Protocols
Protocol 1: Cationic Lipid-Mediated Transfection of 2'-O-MOE ASOs
This protocol provides a general guideline for transfecting adherent cells in a 24-well plate format. Optimization is required for different cell types, plate formats, and transfection reagents.
Materials:
-
2'-O-MOE ASO (stock solution, e.g., 20 µM)
-
Cationic lipid transfection reagent (e.g., Lipofectamine 2000)
-
Reduced-serum medium (e.g., Opti-MEM)
-
Complete growth medium
-
24-well tissue culture plates
-
Adherent cells
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 24-well plate so that they reach 70-90% confluency at the time of transfection.
-
Preparation of ASO Solution: In a sterile microcentrifuge tube, dilute the desired amount of ASO into reduced-serum medium to a final volume of 50 µL per well. Mix gently.
-
Preparation of Lipid Solution: In a separate sterile microcentrifuge tube, dilute the optimized amount of transfection reagent into reduced-serum medium to a final volume of 50 µL per well. Mix gently and incubate for 5 minutes at room temperature.
-
Formation of ASO-Lipid Complexes: Combine the diluted ASO and diluted lipid solutions (total volume 100 µL per well). Mix gently and incubate for 20 minutes at room temperature to allow complexes to form.
-
Transfection: Aspirate the growth medium from the cells and add 400 µL of fresh, pre-warmed complete growth medium. Add the 100 µL of ASO-lipid complexes to each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis: Harvest the cells for downstream analysis of mRNA (e.g., qRT-PCR) or protein (e.g., Western blot) levels.
Protocol 2: Analysis of Target Knockdown by qRT-PCR
Materials:
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target gene and a reference gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
Procedure:
-
RNA Extraction: Lyse the transfected cells and extract total RNA according to the manufacturer's protocol of your chosen RNA extraction kit.
-
RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Reverse Transcription: Synthesize cDNA from 0.5-1 µg of total RNA using a reverse transcription kit following the manufacturer's instructions.
-
qPCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers for your target gene or reference gene, cDNA, and nuclease-free water.
-
Run the qPCR reaction using a standard thermal cycling protocol (initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for your target and reference genes in both control and ASO-treated samples.
-
Calculate the relative expression of your target gene using the ΔΔCt method, normalizing to the reference gene and comparing to the negative control-treated sample.
-
Visualizations
Caption: Workflow for Cationic Lipid-Mediated ASO Transfection.
Caption: Troubleshooting Logic for Low ASO Knockdown Efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. Transfection protocol for antisense oligonucleotides affects uniformity of transfection in cell culture and efficiency of mRNA target reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Efficient electroporation of neuronal cells using synthetic oligonucleotides: identifying duplex RNA and antisense oligonucleotide activators of human frataxin expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ncardia.com [ncardia.com]
- 6. Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. トランスフェクション効率に影響する要素 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Design and Delivery of Antisense Oligonucleotides to Block microRNA Function in Cultured Drosophila and Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. idtdna.com [idtdna.com]
- 13. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Lipid and polymeric carrier-mediated nucleic acid delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Permanently Charged Cationic Lipids—Evolution from Excipients to Therapeutic Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. blog.biosearchtech.com [blog.biosearchtech.com]
- 19. Antisense part III: chemistries [cureffi.org]
- 20. microsynth.com [microsynth.com]
- 21. Peptide Conjugates of a 2′-O-Methoxyethyl Phosphorothioate Splice-Switching Oligonucleotide Show Increased Entrapment in Endosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Transfection of Antisense Oligonucleotides Mediated by Cationic Vesicles Based on Non-Ionic Surfactant and Polycations Bearing Quaternary Ammonium Moieties [mdpi.com]
Technical Support Center: 2'-O-MOE Gapmer Off-Target Effect Reduction
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2'-O-methoxyethyl (2'-O-MOE) gapmer antisense oligonucleotides (ASOs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of off-target effects with 2'-O-MOE gapmers?
A1: Off-target effects with 2'-O-MOE gapmers can be broadly categorized into two main types:
-
Hybridization-dependent off-target effects: These occur when the ASO binds to unintended RNA sequences with partial complementarity, leading to the RNase H-mediated degradation of those non-target transcripts.[1][2][3] Factors influencing this include the degree of sequence similarity and the binding affinity of the ASO.[4][5]
-
Hybridization-independent off-target effects: These effects are not related to the ASO's sequence-specific binding to RNA. Instead, they arise from interactions between the ASO's chemical modifications and cellular proteins, which can lead to cytotoxicity and immunogenic responses.[6][7] The phosphorothioate (PS) backbone, a common modification for nuclease resistance, is known to contribute to non-specific protein binding.[8]
Q2: How can I computationally predict potential hybridization-dependent off-target effects for my 2'-O-MOE gapmer sequence?
A2: In silico analysis is a crucial first step in identifying potential off-target transcripts. You can use bioinformatics tools like BLAST or specialized search engines such as GGGenome to search for sequences in the human transcriptome that have a certain degree of complementarity to your ASO.[2][9] It is recommended to search for off-target candidates with a limited number of mismatches (e.g., up to 2-3) to the ASO sequence, as these are more likely to be cleaved by RNase H.[5]
Q3: What are the key design strategies to reduce hybridization-dependent off-target effects?
A3: Several design strategies can be employed to minimize off-target effects:
-
Optimize Oligonucleotide Length: Extending the length of a gapmer can decrease the number of potential off-target sites with perfect or near-perfect matches in the transcriptome.[4][10] However, longer ASOs may also have increased affinity, potentially tolerating more mismatches.[4] Therefore, an optimal length that balances specificity and on-target activity should be determined.
-
Strategic Mismatch Introduction: Introducing mismatches between the ASO and a known off-target sequence can significantly reduce the unintended knockdown.[11]
-
Chemical Modifications: While 2'-O-MOE modifications in the wings enhance binding affinity and nuclease resistance, other modifications can be strategically incorporated. For instance, a single 2'-O-methyl (2'-OMe) modification at position 2 of the gap has been shown to reduce ASO-protein interactions and mitigate toxicity.[6]
-
Lowering Binding Affinity: Exaggerated binding affinity can increase the likelihood of off-target effects.[5] Modulating the number or type of high-affinity modifications like Locked Nucleic Acids (LNAs) can help mitigate this.[12][13]
Q4: Can the delivery method of the 2'-O-MOE gapmer influence off-target effects?
A4: Yes, the delivery method can impact the observed off-target profile. For in vitro experiments, delivering ASOs by free uptake instead of using transfection reagents has been shown to reduce off-target activity.[14] This is likely due to the lower intracellular concentrations achieved with free uptake, which may favor binding to high-affinity on-target sites over lower-affinity off-target sites.
Troubleshooting Guides
Problem 1: My 2'-O-MOE gapmer shows significant reduction of a known off-target gene in my in vitro experiment.
| Possible Cause | Troubleshooting Step |
| High sequence complementarity to the off-target RNA. | Perform a thorough in silico analysis to confirm the extent of complementarity. Redesign the ASO to target a different region of the on-target RNA with minimal homology to known off-targets.[5] |
| High binding affinity leading to tolerance of mismatches. | Consider reducing the number of high-affinity modifications in the wings or test ASOs of different lengths.[4][12] |
| High concentration of ASO used in the experiment. | Perform a dose-response experiment to determine the lowest effective concentration that maintains on-target knockdown while minimizing off-target effects. |
| Use of transfection reagents enhancing off-target uptake. | If experimentally feasible, try delivering the ASO via free uptake ("gymnotic" delivery) and compare the off-target profile.[12][14] |
Problem 2: I am observing cellular toxicity (e.g., apoptosis, reduced cell viability) that does not correlate with on-target knockdown.
| Possible Cause | Troubleshooting Step |
| Hybridization-independent toxicity due to ASO-protein interactions. | Consider incorporating modifications that reduce non-specific protein binding, such as a 2'-OMe at position 2 of the gap.[6] Evaluate the toxicity of a scrambled control ASO with the same chemical modifications to assess sequence-independent effects. |
| Presence of toxic sequence motifs. | Certain dinucleotide motifs within the ASO sequence have been associated with increased hepatotoxicity.[15] Analyze your ASO sequence for such motifs and consider redesigning to avoid them. |
| High ASO concentration leading to exaggerated pharmacology. | Titrate the ASO concentration to the lowest effective dose. |
Data Presentation
Table 1: Impact of Oligonucleotide Length on Off-Target Effects
| ASO Length | Change in Gene Expression (vs. 14-mer) | Implication | Reference |
| 14-mer | Baseline | - | [4] |
| 18-mer | Significantly smaller | Extension can decrease off-target effects. | [4][10] |
Table 2: Comparison of Chemical Modifications on Hepatotoxicity
| Wing Modification | Relative Hepatotoxicity | Key Finding | Reference |
| 2'-O-MOE | Low | Generally well-tolerated. | [7][16] |
| 2'-Fluoro (2'-F) | High | Can induce significant hepatotoxicity. | [7] |
| cEt | Moderate | Can show some hepatotoxicity markers. | [7] |
| LNA | High | Often associated with profound hepatotoxicity. | [13] |
| 2'-O-(2-N-Methylcarbamoylethyl) (MCE) | Lower than 2'-O-MOE | A potential alternative to reduce hepatotoxicity. | [16] |
Experimental Protocols
Protocol 1: In Vitro Evaluation of Off-Target Effects using Microarray or RNA-Seq
-
Cell Culture and Transfection:
-
RNA Isolation:
-
After 24-48 hours of incubation, harvest the cells and isolate total RNA using a standard protocol (e.g., TRIzol extraction).
-
-
Gene Expression Analysis:
-
Perform global gene expression analysis using microarrays or RNA-sequencing.
-
-
Data Analysis:
-
Identify differentially expressed genes between the ASO-treated and control groups.
-
Perform in silico analysis to identify potential off-target genes with sequence complementarity to the ASO.
-
Correlate the list of differentially expressed genes with the list of potential off-target candidates to identify high-confidence off-target effects.[2][5]
-
Protocol 2: RNase H Cleavage Assay for On- and Off-Target RNAs
-
Substrate Preparation:
-
Synthesize the target RNA (on-target and potential off-target) sequences.
-
-
ASO-RNA Hybridization:
-
Anneal the 2'-O-MOE gapmer ASO with the target RNA to form a heteroduplex.
-
-
RNase H Digestion:
-
Incubate the ASO-RNA duplex with recombinant RNase H1 enzyme.
-
-
Analysis:
-
Analyze the cleavage products by gel electrophoresis or capillary electrophoresis to determine the cleavage efficiency and pattern.
-
Compare the cleavage rates for the on-target versus off-target RNAs to assess the selectivity of the ASO.[5]
-
Visualizations
Caption: Workflow for identifying and mitigating off-target effects.
Caption: Mechanisms of 2'-O-MOE gapmer off-target effects.
References
- 1. Reduction of Off-Target Effects of Gapmer Antisense Oligonucleotides by Oligonucleotide Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sg.idtdna.com [sg.idtdna.com]
- 9. Evaluation of off-target effects of gapmer antisense oligonucleotides using human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reduction of Off-Target Effects of Gapmer Antisense Oligonucleotides by Oligonucleotide Extension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Chemical modification study of antisense gapmers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hybridization-mediated off-target effects of splice-switching antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of nucleobase chemical modifications that reduce the hepatotoxicity of gapmer antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the purification of 2'-O-MOE oligonucleotides
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 2'-O-methoxyethyl (2'-O-MOE) modified oligonucleotides.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 2'-O-MOE oligonucleotides using chromatography techniques.
Issue 1: Poor Peak Resolution or Broad Peaks in Ion-Exchange Chromatography (IEX-HPLC)
-
Question: My IEX-HPLC chromatogram shows poor separation between the full-length 2'-O-MOE oligonucleotide and its impurities (e.g., n-1 shortmers), resulting in broad, overlapping peaks. What are the potential causes and solutions?
-
Answer: Poor resolution in IEX chromatography of oligonucleotides can stem from several factors related to the mobile phase, temperature, and the oligonucleotide's secondary structure.
-
Secondary Structures: 2'-O-MOE oligonucleotides, particularly those with high GC content, can form stable secondary structures (hairpins, duplexes) that interfere with separation. These structures can lead to peak broadening and co-elution of species that would otherwise be separable by charge.
-
Suboptimal Elution Conditions: An inappropriate salt gradient or pH can fail to provide the necessary selectivity to resolve species with small charge differences, such as the full-length product and n-1 failure sequences.[1]
-
Column Overloading: Injecting too much sample can saturate the stationary phase, leading to peak broadening and reduced resolution.
Troubleshooting Steps:
-
Increase Column Temperature: Elevating the temperature (e.g., to 60 °C) can disrupt hydrogen bonds, denature secondary structures, and improve peak shape and resolution.[2] Ensure your column is rated for higher temperatures.
-
Optimize the Salt Gradient: A shallower salt gradient can enhance the separation of species with similar charges.[1] Experiment with reducing the rate of increase of the high-salt buffer.
-
Adjust Mobile Phase pH: Operating at a highly alkaline pH (e.g., pH > 11.5 using a sodium hydroxide eluent) can effectively denature secondary structures by disrupting hydrogen bonding in G-C pairs.[1][3] This leads to sharper peaks and better resolution based on the number of phosphate groups.
-
Add an Organic Modifier: Incorporating a small percentage of a water-miscible organic solvent (e.g., acetonitrile) into the mobile phase can sometimes improve peak shape.
-
Reduce Sample Load: Decrease the amount of oligonucleotide injected onto the column to avoid overloading.
-
Issue 2: Low Recovery of 2'-O-MOE Oligonucleotide from Reversed-Phase Chromatography (RP-HPLC)
-
Question: I am experiencing low recovery of my 2'-O-MOE oligonucleotide after purification by ion-pair reversed-phase HPLC (IP-RP-HPLC). What could be causing this, and how can I improve it?
-
Answer: Low recovery in RP-HPLC is often due to irreversible adsorption of the oligonucleotide to the stationary phase or co-elution with impurities that are subsequently discarded during fraction pooling.
-
Strong Hydrophobic Interactions: The 2'-O-MOE modification increases the hydrophobicity of the oligonucleotide compared to unmodified DNA or RNA, which can lead to very strong interactions with the C8 or C18 stationary phase.[4]
-
Inadequate Ion-Pairing: Insufficient concentration or an inappropriate type of ion-pairing agent can lead to poor retention and potential loss of the product. Triethylammonium acetate (TEAA) is a common ion-pairing agent.[5]
-
Sample Precipitation: The oligonucleotide may precipitate on the column if the mobile phase conditions are not optimal, especially at the point of injection.
Troubleshooting Steps:
-
Optimize Ion-Pairing Reagent Concentration: Ensure the concentration of the ion-pairing reagent (e.g., TEAA) is sufficient and consistent in both mobile phases A and B.
-
Adjust Organic Modifier Gradient: A steeper gradient of the organic solvent (e.g., acetonitrile) may be necessary to elute highly retained 2'-O-MOE oligonucleotides.[4]
-
Increase Column Temperature: Similar to IEX, increasing the temperature can improve recovery by reducing the strength of hydrophobic interactions and enhancing mass transfer.
-
Check Sample Solubility: Ensure the sample is fully dissolved in the initial mobile phase before injection to prevent precipitation on the column.[6]
-
Issue 3: Presence of N+1 (Longmer) Impurities in the Purified Product
-
Question: After purification, my final 2'-O-MOE oligonucleotide product is contaminated with n+1 (longmer) impurities. Why are these difficult to remove, and what can I do?
-
Answer: N+1 impurities, which are one nucleotide longer than the desired product, are challenging to remove because they are structurally and chemically very similar to the full-length oligonucleotide.[7]
-
Similarity in Physical Properties: The n+1 species has a very similar charge and hydrophobicity to the n-mer, making separation by IEX or RP-HPLC difficult.[7]
-
Synthetic Origin: These impurities arise from the erroneous addition of two nucleotides in a single synthesis cycle.[7]
Troubleshooting Steps:
-
High-Resolution Chromatography: Employing high-resolution analytical columns for purification, even at a smaller scale, can sometimes provide the necessary resolving power. This may involve using columns with smaller particle sizes.[2]
-
Orthogonal Purification Methods: If a single chromatography method is insufficient, consider a two-step purification process using orthogonal techniques. For example, an initial purification by IEX-HPLC followed by a polishing step with RP-HPLC can be effective.[8] IEX separates primarily by charge (length), while RP-HPLC separates by hydrophobicity.[8] This combination can often resolve impurities that co-elute in a single method.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in crude 2'-O-MOE oligonucleotide samples?
A1: The solid-phase synthesis of oligonucleotides can result in several types of impurities.[9] The most common include:
-
Shortmers (n-x): Sequences that are shorter than the full-length product due to incomplete coupling at one or more steps.[1] The most abundant of these is typically the n-1 sequence.
-
Longmers (n+x): Sequences that are longer than the desired product, often resulting from the addition of an extra nucleotide.[1]
-
Partially Deprotected or Modified Oligonucleotides: Sequences that still contain protecting groups (like the 5'-DMT group if not cleaved) or have undergone side reactions during synthesis or deprotection.[4][9]
-
Regioisomeric Impurities: Impurities arising from the starting materials, such as a 3'-O-alkylation instead of the desired 2'-O-alkylation in the MOE nucleoside, which can be incorporated into the oligonucleotide chain.[10]
Q2: Which chromatography method is better for 2'-O-MOE oligonucleotide purification: Ion-Exchange or Reversed-Phase?
A2: The choice between Ion-Exchange (IEX) and Reversed-Phase (RP) chromatography depends on the specific separation challenge and the nature of the impurities.[8]
-
Ion-Exchange Chromatography (IEX): This method separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone.[1] It is highly effective at resolving different lengths (e.g., n-1 vs. n) and is less affected by the hydrophobicity of the 2'-O-MOE modification.
-
Reversed-Phase Chromatography (RP): This technique separates based on hydrophobicity.[4] It is particularly useful for separating full-length products that retain a hydrophobic 5'-dimethoxytrityl (DMT) group from failure sequences that do not ("Trityl-on" purification).[4] For fully deprotected oligonucleotides, RP-HPLC can still provide good separation, and it is often compatible with mass spectrometry for online analysis.[8]
Often, the best results are achieved using these methods orthogonally.[8] For example, a capture and initial purification step might use IEX, followed by a polishing step with RP-HPLC.
Q3: Can I use the same purification protocol for a 2'-O-MOE oligonucleotide as for a standard DNA oligonucleotide?
A3: While the principles are the same, protocols often need to be adapted. The 2'-O-MOE modification increases both the nuclease resistance and the hydrophobicity of the oligonucleotide.[9][11] This increased hydrophobicity can lead to stronger retention on reversed-phase columns, potentially requiring a stronger organic mobile phase or a steeper gradient for elution.[4] For ion-exchange chromatography, the separation is primarily based on charge, so the effect of the 2'-O-MOE group is less pronounced, but optimization of temperature to manage secondary structures is still crucial.
Q4: How does the phosphorothioate (PS) backbone modification, often used with 2'-O-MOE, affect purification?
A4: The phosphorothioate (PS) modification, where a non-bridging oxygen in the phosphate backbone is replaced by sulfur, introduces a stereocenter at each phosphorus atom.[12] This means a 20-mer PS-modified oligonucleotide is a complex mixture of 2^19 diastereomers. This can lead to significant peak broadening in RP-HPLC due to the different hydrophobicities of the diastereomers. In IEX chromatography, the charge is the same, so the effect is less pronounced, although some resolution of diastereomeric clusters may be observed under high-resolution conditions.
Data Presentation
Table 1: Comparison of Common HPLC Methods for 2'-O-MOE Oligonucleotide Purification
| Feature | Ion-Exchange (IEX) Chromatography | Ion-Pair Reversed-Phase (IP-RP) Chromatography |
| Separation Principle | Charge (based on phosphate backbone)[1] | Hydrophobicity[5] |
| Primary Resolution | Oligonucleotide length (n vs. n-1) | Presence of hydrophobic groups (e.g., 5'-DMT), base composition[4] |
| Common Mobile Phase | Salt gradient (e.g., NaCl, NaClO4) in a buffer (e.g., Tris, NaOH)[3] | Acetonitrile gradient in an aqueous buffer with an ion-pairing agent (e.g., TEAA)[6] |
| Effect of 2'-O-MOE | Minimal effect on retention principle | Increased retention due to higher hydrophobicity[11] |
| Strengths | Excellent for removing shortmers; robust for sequences with secondary structure (at high pH/temp)[2] | Good for DMT-on purification; MS-compatible; orthogonal to IEX[4][8] |
| Challenges | Can have lower resolution for some modified or co-eluting species; not easily MS-compatible with high salt | Peak broadening for phosphorothioates; ion-pairing agents can be difficult to remove[5] |
Experimental Protocols
Protocol 1: Anion-Exchange HPLC for Purification of 2'-O-MOE Oligonucleotides
-
Column: A strong anion-exchange (AEX) column suitable for oligonucleotide separation (e.g., non-porous polymethacrylate support).[1]
-
Mobile Phase A: 10 mM Sodium Hydroxide in RNase-free water.
-
Mobile Phase B: 10 mM Sodium Hydroxide, 1.0 M Sodium Chloride (or Sodium Perchlorate) in RNase-free water.[3]
-
Flow Rate: Typically 0.5 - 1.0 mL/min for an analytical-scale column.
-
Column Temperature: 60 °C (to denature secondary structures).[2]
-
Gradient:
-
0-2 min: 20% B
-
2-22 min: Linear gradient from 20% to 80% B
-
22-25 min: 100% B (column wash)
-
25-30 min: 20% B (re-equilibration)
-
-
Sample Preparation: Dissolve the crude, deprotected 2'-O-MOE oligonucleotide in Mobile Phase A to a concentration of approximately 1-5 mg/mL.
-
Injection: Inject an appropriate volume based on the column's capacity.
-
Detection: UV at 260 nm.
-
Fraction Collection: Collect peaks corresponding to the full-length product.
-
Post-Purification: Desalt the collected fractions using a suitable method like size-exclusion chromatography or ethanol precipitation.
Protocol 2: Ion-Pair Reversed-Phase HPLC for Purification of 2'-O-MOE Oligonucleotides
-
Column: A C8 or C18 reversed-phase column suitable for oligonucleotides (e.g., with a pore size of ~300 Å).[4]
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.5, in RNase-free water.[6]
-
Mobile Phase B: 0.1 M Triethylammonium acetate (TEAA), pH 7.5, in 50% Acetonitrile / 50% RNase-free water.[6]
-
Flow Rate: Typically 0.5 - 1.0 mL/min for an analytical-scale column.
-
Column Temperature: 50-60 °C.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: Linear gradient from 5% to 50% B
-
25-30 min: 100% B (column wash)
-
30-35 min: 5% B (re-equilibration)
-
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A.
-
Injection: Inject sample.
-
Detection: UV at 260 nm.
-
Fraction Collection & Post-Purification: Collect the main peak and remove the volatile TEAA buffer and acetonitrile by lyophilization.
Mandatory Visualization
Caption: Workflow for the purification of 2'-O-MOE oligonucleotides.
Caption: Troubleshooting logic for poor resolution in IEX-HPLC.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. shimadzu.com [shimadzu.com]
- 4. atdbio.com [atdbio.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. separations.eu.tosohbioscience.com [separations.eu.tosohbioscience.com]
- 8. Development of orthogonal chromatographic methods for the purity analysis of therapeutic oligonucleotides | Quality Assistance [quality-assistance.com]
- 9. ymc.eu [ymc.eu]
- 10. Perspectives on the Designation of Oligonucleotide Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. blog.biosearchtech.com [blog.biosearchtech.com]
- 12. pubs.acs.org [pubs.acs.org]
Strategies to minimize toxicity of 2'-O-MOE based therapeutics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the toxicity of 2'-O-methoxyethyl (2'-O-MOE) based therapeutics.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxicity concerns associated with 2'-O-MOE antisense oligonucleotides (ASOs)?
A1: The main toxicity concerns with 2'-O-MOE ASOs include hepatotoxicity (liver toxicity), renal toxicity (kidney toxicity), thrombocytopenia (low platelet count), and inflammatory responses.[1][2][3] While 2'-O-MOE modifications generally offer a better safety profile compared to some other chemistries like locked nucleic acids (LNA), these toxicities can still occur, often in a dose- and sequence-dependent manner.[4][5]
Q2: What causes hepatotoxicity with 2'-O-MOE ASOs and how can I mitigate it?
A2: Hepatotoxicity with 2'-O-MOE ASOs can be caused by the accumulation of the ASO in the liver, leading to cellular stress and damage.[1][3] This can manifest as elevated liver transaminases (ALT, AST).[4][5][6] Mitigation strategies include:
-
Sequence Optimization: Avoid sequences prone to off-target effects or with high purine content, which have been linked to higher cytotoxicity.[7]
-
Dose Management: Use the lowest effective dose to minimize liver exposure.[1]
-
Chemical Modification Strategies: While 2'-O-MOE is generally less toxic than LNA modifications, further optimization of the ASO design, such as altering the gap region in gapmer ASOs, may reduce toxicity.[4][8][9]
Q3: My in vivo study shows a significant drop in platelet count. What could be the cause and how can I address it?
A3: A drop in platelet count, or thrombocytopenia, is a known potential side effect of some 2'-O-MOE ASOs.[10][11][12][13][14][15] This effect is often sequence-dependent and can be moderate and reversible.[10][11][13][14][15] The mechanism can involve ASO binding to platelet receptors like glycoprotein VI, leading to platelet activation and clearance.[10][16] To address this:
-
Sequence Screening: Test different ASO sequences targeting the same gene to identify one with a minimal effect on platelet counts.[10]
-
Dose Reduction: Lowering the dose may alleviate the severity of thrombocytopenia.[11][13][14][15]
-
Monitor Platelet Function: In addition to platelet counts, assess platelet function to understand the clinical relevance of the observed drop.[11][13][14]
Q4: I am observing an inflammatory response in my animal models. How can I minimize this?
A4: Inflammatory responses to 2'-O-MOE ASOs can be triggered through activation of the immune system.[17][18][19] While 2'-O-MOE modifications and avoidance of CpG motifs reduce this risk compared to older ASO generations, it can still occur.[6][17] Strategies to minimize inflammation include:
-
Sequence Design: Avoid or modify immunostimulatory sequence motifs.[6]
-
Purification: Ensure high purity of the ASO preparation to remove inflammatory contaminants.[6]
-
Chemical Modifications: Strategic placement of 2'-O-Methyl modifications within the ASO sequence has been shown to mitigate inflammatory effects.[9]
Q5: How do off-target effects contribute to toxicity and what are the strategies to reduce them?
A5: Off-target effects occur when an ASO binds to and alters the expression of unintended RNAs, which can lead to toxicity.[20][21] These effects are a significant concern, especially with high-affinity chemistries.[21] Strategies to reduce off-target effects include:
-
Bioinformatic Analysis: Thoroughly screen ASO sequences against relevant transcriptomes to predict and avoid potential off-target binding.[22]
-
ASO Design:
-
Length Optimization: Shorter ASOs may have fewer off-target interactions.[20][21][22]
-
Mismatch Introduction: Introducing deliberate mismatches can destabilize off-target binding more than on-target binding.[21]
-
Chemical Modifications: Using mixed-chemistry ASOs (e.g., combining 2'-O-MOE with DNA) can enhance specificity compared to uniformly modified ASOs.[21]
-
-
Dose Optimization: Using the lowest effective concentration minimizes the chance of engaging lower-affinity off-target sites.[21]
Troubleshooting Guides
Issue 1: Unexpectedly High In Vitro Cytotoxicity
| Possible Cause | Troubleshooting Step |
| Contamination of ASO | Verify the purity of your ASO stock using methods like HPLC. |
| Sequence-dependent Toxicity | Test control sequences (e.g., scrambled, mismatch) to determine if the toxicity is sequence-specific. Consider designing and testing alternative ASO sequences targeting the same gene.[7] |
| Inappropriate Delivery Method | Optimize the delivery method (e.g., transfection reagent concentration, electroporation parameters) as harsh methods can cause cell death.[21] |
| Cell Line Sensitivity | Test the ASO in a different cell line to see if the toxicity is cell-type specific. |
Issue 2: Elevated Liver Enzymes (ALT/AST) in Animal Studies
| Possible Cause | Troubleshooting Step |
| High ASO Dose | Perform a dose-response study to identify the minimum effective dose with an acceptable safety margin.[1] |
| Sequence-Specific Hepatotoxicity | Screen multiple ASO candidates in vivo to select the one with the best safety profile.[4][5] |
| Off-Target Effects in the Liver | Conduct transcriptome analysis of liver tissue to identify potential off-target gene modulation.[23] |
| RNase H1-dependent promiscuous reduction | High-affinity gapmer ASOs can cause RNase H1-dependent cleavage of unintended long pre-mRNA transcripts. Consider ASO designs that are less dependent on RNase H1 if applicable.[23] |
Quantitative Data Summary
Table 1: Comparison of In Vivo Hepatotoxicity Markers for Different ASO Chemistries
| ASO Chemistry | Dose (mg/kg) | Mean ALT (U/L) | Mean AST (U/L) | Reference |
| 2'-O-MOE | 50 | ~50 | ~100 | [24] |
| 2'-Fluoro | 50 | >1000 | >2000 | [24] |
| cEt | 50 | ~200 | ~400 | [24] |
| LNA | 4.5 µmol/kg | >10-fold increase | >10-fold increase | [5] |
Note: Values are approximate and extracted from published studies for comparative purposes. Actual values will vary based on sequence, animal model, and study design.
Table 2: Incidence of Platelet Decline in Human Subjects Treated with 2'-O-MOE ASOs
| Parameter | Placebo | 2'-O-MOE ASO Treated | Reference |
| Subjects with >30% Platelet Decrease from Baseline | 1.7% | 8.7% | [13] |
| Confirmed Platelet Count < 50,000/µL | 0% | 0% | [11][13][14][15] |
| Confirmed Platelet Count 50,000-100,000/µL | N/A | 0.3% (7 of 2638 subjects) | [11][13][14][15] |
Experimental Protocols
Protocol 1: In Vitro Assessment of ASO-Induced Cytotoxicity
-
Cell Seeding: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of transfection.
-
ASO Transfection:
-
Prepare complexes of the ASO and a suitable transfection reagent (e.g., Lipofectamine) according to the manufacturer's instructions.
-
Include a negative control ASO (scrambled sequence) and a positive control for cytotoxicity.
-
Treat cells with a range of ASO concentrations.
-
-
Incubation: Incubate the cells for 24-72 hours.
-
Cytotoxicity Assay:
-
Use a commercially available cytotoxicity assay, such as the MTT, MTS, or LDH release assay.
-
Measure the absorbance or fluorescence according to the assay protocol.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the CC50 (concentration causing 50% cytotoxicity).
Protocol 2: In Vivo Evaluation of Hepatotoxicity in Mice
-
Animal Acclimatization: Acclimatize mice for at least one week before the start of the study.
-
ASO Administration:
-
Administer the 2'-O-MOE ASO via a relevant route (e.g., subcutaneous or intravenous injection).
-
Include a vehicle control group (e.g., saline).
-
Administer the ASO at multiple dose levels.
-
-
Monitoring: Monitor the animals for clinical signs of toxicity (e.g., weight loss, changes in behavior).
-
Blood Collection: Collect blood samples at various time points (e.g., 24, 48, 72 hours post-dose) for clinical chemistry analysis.
-
Serum Analysis: Measure serum levels of liver enzymes, primarily Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).
-
Necropsy and Histopathology:
-
At the end of the study, euthanize the animals and perform a gross necropsy.
-
Collect the liver and other relevant organs, weigh them, and fix them in 10% neutral buffered formalin.
-
Process the tissues for histopathological examination to assess for liver damage (e.g., necrosis, inflammation).
-
Visualizations
Caption: Overview of potential toxicity pathways for 2'-O-MOE ASOs.
Caption: A logical workflow for troubleshooting ASO-related toxicity.
References
- 1. Chemical Modifications and Consequences: A Deep Dive into ASO Safety Profiles [synapse.patsnap.com]
- 2. Drug Discovery Perspectives of Antisense Oligonucleotides [biomolther.org]
- 3. Strategies for In Vivo Screening and Mitigation of Hepatotoxicity Associated with Antisense Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. blog.biosearchtech.com [blog.biosearchtech.com]
- 9. researchgate.net [researchgate.net]
- 10. Sequence-specific 2'-O-methoxyethyl antisense oligonucleotides activate human platelets through glycoprotein VI, triggering formation of platelet-leukocyte aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Effects of 2'-O-Methoxyethyl Containing Antisense Oligonucleotides on Platelets in Human Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antisense oligonucleotides and nucleic acids generate hypersensitive platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nlorem.org [nlorem.org]
- 14. The Effects of 2′-O-Methoxyethyl Containing Antisense Oligonucleotides on Platelets in Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sequence-specific 2'-O-methoxyethyl antisense oligonucleotides activate human platelets through glycoprotein VI, triggering formation of platelet-leukocyte aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Non-CpG-containing antisense 2'-methoxyethyl oligonucleotides activate a proinflammatory response independent of Toll-like receptor 9 or myeloid differentiation factor 88 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Hybrid Mouse Diversity Panel Identifies Genetic Architecture Associated with the Acute Antisense Oligonucleotide-Mediated Inflammatory Response to a 2'- O-Methoxyethyl Antisense Oligonucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Hybrid Mouse Diversity Panel Identifies Genetic Architecture Associated with the Acute Antisense Oligonucleotide-Mediated Inflammatory Response to a 2′-O-Methoxyethyl Antisense Oligonucleotide - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reduction of Off-Target Effects of Gapmer Antisense Oligonucleotides by Oligonucleotide Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. researchgate.net [researchgate.net]
- 23. Hepatotoxicity of high affinity gapmer antisense oligonucleotides is mediated by RNase H1 dependent promiscuous reduction of very long pre-mRNA transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Acute hepatotoxicity of 2′ fluoro-modified 5–10–5 gapmer phosphorothioate oligonucleotides in mice correlates with intracellular protein binding and the loss of DBHS proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In vivo Stability of 2'-O-MOE Modified siRNAs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with 2'-O-(2-methoxyethyl) (2'-O-MOE) modified small interfering RNAs (siRNAs) for in vivo applications. Our goal is to help you improve the stability, efficacy, and specificity of your siRNA experiments.
Frequently Asked Questions (FAQs)
Q1: Why are chemical modifications like 2'-O-MOE necessary for in vivo siRNA experiments?
A1: Unmodified siRNAs are highly susceptible to degradation by nucleases present in serum and tissues, resulting in a very short half-life that limits their therapeutic potential.[1][2][3] Chemical modifications, such as the 2'-O-MOE modification at the 2' position of the ribose sugar, are introduced to enhance nuclease resistance, improve pharmacokinetic properties, and increase the overall stability of the siRNA duplex in vivo.[4][5][6] These modifications are crucial for achieving sustained gene silencing in animal models.[2]
Q2: What are the main advantages of using 2'-O-MOE modifications?
A2: The primary advantages of incorporating 2'-O-MOE modifications into siRNAs include:
-
Increased Nuclease Resistance: 2'-O-MOE modifications protect the siRNA from degradation by endo- and exonucleases, prolonging its circulation time and availability to target tissues.[3][4][7]
-
Enhanced Binding Affinity: This modification can increase the binding affinity of the siRNA to its target mRNA, potentially improving potency.[5]
-
Improved Pharmacokinetic Profile: 2'-O-MOE modifications contribute to a more favorable distribution and metabolic profile of the siRNA in vivo.[4][5]
-
Reduced Off-Target Effects: Strategic placement of 2'-O-MOE and other modifications can help to minimize unintended gene silencing.[8][9]
Q3: Can 2'-O-MOE modifications be combined with other chemical modifications?
A3: Yes, and it is a common strategy. 2'-O-MOE is often used in combination with other modifications to optimize siRNA performance. Commonly used combinations include:
-
Phosphorothioate (PS) linkages: PS linkages are introduced to the phosphate backbone to further increase nuclease resistance. Combining 2'-O-MOE with PS modifications can significantly enhance stability.[4][10][11]
-
2'-O-Methyl (2'-OMe) and 2'-Fluoro (2'-F) modifications: These are also frequently used alongside 2'-O-MOE to create a "pattern" of modifications that balances stability, activity, and minimizes off-target effects.[10][11][12][13] Fully modified duplexes with alternating 2'-F and 2'-OMe nucleotides have shown desirable pharmacokinetic properties.[3]
Q4: How does the position of 2'-O-MOE modification affect siRNA activity?
A4: The placement of 2'-O-MOE modifications is critical. While they enhance stability, extensive or improperly placed modifications can interfere with the siRNA's interaction with the RNA-induced silencing complex (RISC), which is essential for its gene-silencing activity.[12][14] For instance, certain positions within the seed region (nucleotides 2-8 of the guide strand) are highly sensitive to modification. Strategic placement, such as at positions 9 and 10, has been shown to influence strand selection by RISC and reduce off-target effects.[8]
Troubleshooting Guide
Problem 1: Low in vivo efficacy despite using 2'-O-MOE modified siRNAs.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Modification Pattern | The placement and density of 2'-O-MOE modifications may be hindering RISC loading or activity.[12][14] Solution: Systematically evaluate different modification patterns. Consider a combination of 2'-O-MOE with 2'-OMe and 2'-F modifications. For example, an alternating 2'-F/2'-OMe pattern has shown promise.[3] Avoid extensive modification in the seed region of the guide strand. |
| Inefficient Delivery to Target Tissue | The siRNA may be stable in circulation but not reaching the intended cells or cellular compartment. Solution: Utilize a targeted delivery system. For liver targets, conjugation with N-acetylgalactosamine (GalNAc) is highly effective.[10][11] For other tissues, consider encapsulation in lipid nanoparticles (LNPs) or conjugation to cell-specific ligands.[13][15] |
| Poor siRNA Sequence Design | The intrinsic activity of the siRNA sequence may be low. Solution: Re-evaluate the siRNA sequence using validated design algorithms. Test multiple sequences targeting different regions of the mRNA to identify the most potent one before applying extensive chemical modifications. |
Problem 2: Observed off-target effects and toxicity.
| Possible Cause | Troubleshooting Suggestion |
| Sense Strand Loading into RISC | The sense (passenger) strand of the siRNA is being loaded into RISC, leading to silencing of unintended transcripts. Solution: Introduce modifications to the sense strand to block its loading. For example, modifying the 5' end of the sense strand can inhibit its interaction with RISC.[11] Combining 2'-O-MOE at positions 9 and 10 with a 2'-OMe modification at position 14 of the passenger strand has been shown to reduce its off-target activity.[8] |
| Seed Region-Mediated Off-Targeting | The seed region of the guide strand has partial complementarity to unintended mRNAs. Solution: Introduce specific modifications within the seed region (positions 2-8) of the guide strand. A 2'-O-methyl modification at position 2 has been demonstrated to significantly reduce seed-mediated off-target effects without compromising on-target activity.[16] |
| Immune Stimulation | The siRNA duplex may be recognized by the innate immune system. Solution: Chemical modifications, including 2'-O-MOE and 2'-OMe, can help to reduce the immunostimulatory potential of siRNAs.[6][13] Ensure high purity of the siRNA preparation to remove any dsRNA contaminants that could trigger an immune response. |
Data on Modification Patterns and In Vivo Activity
The following table summarizes data from studies evaluating different modification strategies to enhance in vivo performance.
| siRNA Modification Strategy | Target Gene | Delivery Method | Key Finding | Reference |
| 2'-F and 2'-OMe fully modified siRNA with GalNAc-conjugated sense strand | Transthyretin (TTR) | GalNAc conjugation | Morpholino-LNA modifications at the 5' end of the sense strand improved potency and duration of action in mice compared to standard LNA modifications. | [10][11] |
| 2'-O-benzyl modifications at specific positions on the guide strand | Apolipoprotein B (ApoB) | Lipid Nanoparticles (LNPs) | Combining 2'-O-benzyl modifications at positions 8 and 15 of the guide strand increased in vivo activity and duration of silencing compared to unmodified siRNA. | [13][15] |
| 2'-O-MOE at positions 9 and 10 combined with 2'-OMe at position 14 of the passenger strand | ICAM-1 | Transfection | This combination effectively reduced off-target silencing by the passenger strand while maintaining on-target activity. | [8][9] |
| Alternating 2'-F and 2'-OMe modifications | PTEN | - | A fully modified duplex with this alternating pattern exhibits high serum stability and maintains an A-form helical structure similar to natural RNA, which is favorable for RISC interaction. | [3] |
Experimental Protocols
Protocol 1: In Vivo Evaluation of siRNA Stability and Efficacy in Mice
This protocol outlines a general workflow for assessing the performance of your modified siRNAs in a mouse model.
-
siRNA Preparation and Formulation:
-
Synthesize and purify the 2'-O-MOE modified siRNA duplexes.
-
For liver-targeted delivery, conjugate the sense strand with a trivalent GalNAc ligand.
-
For other tissues or for enhanced delivery, formulate the siRNA in lipid nanoparticles (LNPs).
-
Resuspend the final siRNA product in a sterile, RNase-free buffer (e.g., PBS).
-
-
Animal Dosing:
-
Use an appropriate mouse strain for your disease model.
-
Administer the siRNA formulation via a suitable route (e.g., subcutaneous injection for GalNAc-siRNAs, intravenous injection for LNPs).
-
Include control groups: a vehicle-only control (e.g., PBS) and a control siRNA with a non-targeting sequence.
-
Dose levels will need to be optimized, but starting points can range from 0.3 to 3 mg/kg.[10][15]
-
-
Sample Collection:
-
At predetermined time points post-injection (e.g., 24h, 48h, 72h, 7 days, 14 days), collect blood samples for pharmacokinetic analysis.
-
Euthanize animals at the end of the study and harvest target tissues (e.g., liver, spleen).
-
-
Analysis:
-
Target mRNA Knockdown: Isolate total RNA from the harvested tissues. Perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of the target gene. Normalize the expression to a stable housekeeping gene.
-
siRNA Quantification in Tissue: To directly measure the amount of siRNA that reached the tissue and was loaded into RISC, use a specialized method such as an Ago2-RNA immunoprecipitation (RIP) assay followed by quantification of the guide strand.[17]
-
Pharmacokinetic Analysis: Quantify the concentration of the siRNA in plasma samples over time using methods like ELISA or LC-MS/MS to determine the half-life.
-
Toxicity Assessment: Monitor animal health throughout the study. Analyze serum for markers of liver and kidney function (e.g., ALT, AST, creatinine).
-
Protocol 2: Serum Stability Assay
This in vitro assay provides a quick assessment of the nuclease resistance of your modified siRNAs.
-
Incubation:
-
Analysis:
Visual Guides
siRNA Modification and RISC Loading Workflow
The following diagram illustrates the key steps from siRNA modification to target gene silencing, highlighting potential points for troubleshooting.
Caption: Workflow for in vivo siRNA experiments, highlighting key stages and troubleshooting points.
Logic Diagram for Troubleshooting Low Efficacy
This diagram provides a decision-making framework for diagnosing the cause of poor in vivo performance of your 2'-O-MOE modified siRNAs.
Caption: Decision tree for troubleshooting low efficacy of modified siRNAs.
References
- 1. Overcoming Barriers for siRNA Therapeutics: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A large-scale chemical modification screen identifies design rules to generate siRNAs with high activity, high stability and low toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solution-state structure of a fully alternately 2′-F/2′-OMe modified 42-nt dimeric siRNA construct - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Site-Specific Modification Using the 2′-Methoxyethyl Group Improves the Specificity and Activity of siRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Improved In Vivo Metabolic Stability and Silencing Efficacy of siRNAs with Phosphorothioate Linkage-Free, GalNAc-Conjugated Sense Strands Containing Morpholino-LNA Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2′-O-Methyl at 20-mer Guide Strand 3′ Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. siRNA-optimized Modifications for Enhanced In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2'-O-Methyl at 20-mer Guide Strand 3' Termini May Negatively Affect Target Silencing Activity of Fully Chemically Modified siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Position-specific chemical modification of siRNAs reduces “off-target” transcript silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative evaluation of siRNA delivery in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Structural variations and stabilising modifications of synthetic siRNAs in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of RNase H Cleavage Activity with 2'-O-MOE Gapmers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving the optimization of RNase H cleavage activity with 2'-O-methoxyethyl (2'-O-MOE) gapmers.
Troubleshooting Guides & FAQs
This section is designed to provide answers to specific problems you may encounter.
1. Low or No Target mRNA Knockdown in Cell-Based Assays
-
Question: I am not observing significant knockdown of my target mRNA after treating cells with my 2'-O-MOE gapmer. What are the possible causes and solutions?
-
Answer: Several factors can contribute to poor knockdown efficiency in cell-based assays. Here's a troubleshooting guide:
-
Suboptimal Gapmer Design: The design of the gapmer is critical for RNase H recruitment and activity.
-
DNA Gap Length: A central DNA gap is essential for RNase H recognition. For 2'-O-MOE gapmers, a DNA gap of at least 6 nucleotides is generally required to recruit RNase H, with optimal activity often seen with a gap of 7-8 DNA monomers.[1]
-
Wing Modifications: The 2'-O-MOE wings enhance binding affinity and nuclease resistance. Ensure the wing length is adequate (typically 3-5 nucleotides on each side).
-
Sequence Selection: The target sequence accessibility on the mRNA is crucial. Use bioinformatics tools to predict secondary structures of the target RNA that might hinder gapmer binding.
-
-
Inefficient Cellular Uptake: Antisense oligonucleotides (ASOs) need to enter the cell to reach their target mRNA.[2]
-
Delivery Method: If using gymnotic (free) uptake, the efficiency can be low in some cell types. Consider using transfection reagents (e.g., lipofectamine) or electroporation to enhance delivery.[2] It is crucial to optimize the delivery method to prevent cytotoxicity while achieving target modulation.[2]
-
Cell Model: The choice of cell model is important. Some cell lines may have inherently low uptake rates. Whenever possible, use a cell model that is relevant to the target disease.[2][3]
-
-
Assay Conditions:
-
Dose and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase during transfection and treatment, as this can impact uptake and gene expression.
-
-
Quantification Method:
-
2. High Variability in Experimental Replicates
-
Question: I am seeing significant variability between my experimental replicates. How can I improve the reproducibility of my results?
-
Answer: High variability can obscure real effects. Consider the following to improve consistency:
-
Cell Culture Conditions: Maintain consistent cell passage numbers, seeding densities, and media formulations. Inter-donor variability can be a factor when using primary human cells.[3]
-
Transfection Efficiency: If using a transfection reagent, optimize the ASO-to-reagent ratio and ensure consistent mixing and incubation times.
-
Pipetting Accuracy: Use calibrated pipettes and proper technique to ensure accurate and consistent delivery of ASOs and reagents.
-
Assay Readout: When performing RT-qPCR, ensure consistent RNA extraction quality and quantity. Run technical replicates for each biological sample.
-
3. Off-Target Effects and Cellular Toxicity
-
Question: My 2'-O-MOE gapmer is showing signs of cellular toxicity or off-target gene modulation. What can I do to mitigate these effects?
-
Answer: Off-target effects are a known concern with ASO therapies and can arise from hybridization to unintended RNAs or other mechanisms.[6]
-
Hybridization-Dependent Off-Target Effects:
-
Sequence Analysis: Perform a BLAST search of your gapmer sequence against the relevant transcriptome to identify potential off-target transcripts with high complementarity.[6] Off-target effects are more likely with a higher degree of complementarity.[6]
-
Mismatch Analysis: Even a few mismatches may not prevent off-target binding, especially with high-affinity chemistries like 2'-O-MOE.[7] The position of the mismatch within the ASO-RNA duplex can also influence off-target cleavage.[8]
-
Test Multiple ASOs: To confirm that the observed phenotype is due to on-target knockdown, test at least two different ASOs targeting different regions of the same mRNA.[5][9]
-
-
Toxicity:
-
Dose Reduction: High concentrations of ASOs can lead to toxicity. Determine the lowest effective concentration through dose-response studies.
-
Chemical Modifications: While 2'-O-MOE modifications generally reduce toxicity compared to older chemistries, high-affinity modifications can sometimes be associated with increased toxicity.[10][11] Modifying the gapmer design, such as altering the number of modified nucleotides, may help.[10]
-
Control Oligonucleotides: Always include a scrambled or mismatch control ASO with the same chemical composition to assess sequence-independent toxic effects.[5]
-
-
4. Discrepancy Between In Vitro Cleavage and Cell-Based Activity
-
Question: My 2'-O-MOE gapmer shows potent activity in an in vitro RNase H cleavage assay, but poor activity in cells. Why might this be happening?
-
Answer: A discrepancy between in vitro and cellular activity often points to issues with cellular delivery or stability.
-
Cellular Uptake and Trafficking: As mentioned, inefficient delivery into the cytoplasm and nucleus where the target mRNA resides is a common reason for poor cellular activity.
-
Nuclease Stability: While 2'-O-MOE modifications enhance nuclease resistance, the DNA gap remains susceptible to degradation. Ensure your gapmer has sufficient modifications for stability in the cellular environment.
-
Target Accessibility in a Cellular Context: The secondary and tertiary structure of the target RNA, as well as its association with RNA-binding proteins, can be more complex within a cell than in a simplified in vitro system. This can affect the ability of the gapmer to bind its target.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for the design and activity of 2'-O-MOE gapmers.
Table 1: Impact of DNA Gap Size on RNase H Activity
| DNA Gap Size (nucleotides) | Relative RNase H Cleavage Activity | Reference |
| 4-5 | Minimal to no cleavage | [1] |
| 6 | Partial RNase H recruitment | [1] |
| 7-8 | Full RNase H activation | [1] |
Table 2: Comparison of Different Antisense Oligonucleotide Chemistries
| Chemistry | Relative Binding Affinity (Tm increase per modification) | RNase H Activation | Nuclease Stability (Half-life in human serum) | Reference |
| DNA | Baseline | Yes | ~1.5 hours | [1] |
| Phosphorothioate (PS) | Decreased | Yes | ~10 hours | [1] |
| 2'-O-Methyl | <1°C | Yes (with DNA gap) | ~12 hours | [1] |
| 2'-O-MOE | Increased | Yes (with DNA gap) | Enhanced | [12] |
| Locked Nucleic Acid (LNA) | 1.5-4°C | Yes (with DNA gap) | ~15 hours | [1] |
Experimental Protocols
1. In Vitro RNase H Cleavage Assay
This protocol is adapted from methodologies described for evaluating RNase H-mediated cleavage of an RNA target.[13][14][15][16]
Objective: To determine the ability of a 2'-O-MOE gapmer to induce RNase H-mediated cleavage of a target RNA molecule in a cell-free system.
Materials:
-
2'-O-MOE gapmer
-
Target RNA (e.g., a synthetic RNA oligonucleotide or an in vitro transcribed RNA)
-
Recombinant RNase H (e.g., from E. coli or human)
-
RNase H Reaction Buffer (10X)
-
Nuclease-free water
-
EDTA (0.5 M) for stopping the reaction
-
Annealing Buffer (e.g., 200 mM KCl, 2 mM EDTA, pH 7.5)[9][16]
Procedure:
-
Annealing of Gapmer and Target RNA:
-
In a nuclease-free microcentrifuge tube, mix the gapmer and the target RNA in annealing buffer. A molar excess of the gapmer (e.g., 5-fold) is often used.[17]
-
Heat the mixture to 90-95°C for 2 minutes to denature secondary structures.[16][18]
-
Allow the mixture to cool slowly to room temperature to facilitate annealing.[16]
-
-
RNase H Cleavage Reaction:
-
Reaction Termination:
-
Analysis of Cleavage Products:
-
Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE) or agarose gel electrophoresis, depending on the size of the RNA.[17]
-
Visualize the RNA fragments by staining (e.g., with ethidium bromide) or by using a labeled RNA substrate (e.g., 5'-radiolabeled or fluorescently labeled).
-
2. Cell-Based Assay for ASO Activity
This protocol outlines a general procedure for evaluating the efficacy of 2'-O-MOE gapmers in reducing target mRNA levels in cultured cells.[2][3]
Objective: To quantify the reduction of a target mRNA in cells following treatment with a 2'-O-MOE gapmer.
Materials:
-
Cultured cells appropriate for the target of interest
-
2'-O-MOE gapmer
-
Control ASOs (non-targeting/scrambled, mismatch)
-
Cell culture medium
-
Transfection reagent (optional, e.g., Lipofectamine) or electroporation system
-
Reagents for RNA extraction
-
Reagents for reverse transcription and quantitative PCR (RT-qPCR)
Procedure:
-
Cell Seeding:
-
Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
-
ASO Delivery:
-
Transfection: If using a transfection reagent, prepare ASO-lipid complexes according to the manufacturer's protocol. Add the complexes to the cells in fresh medium.
-
Gymnotic Uptake: If using free uptake, add the ASO directly to the cell culture medium at the desired final concentration.
-
-
Incubation:
-
Incubate the cells with the ASO for a predetermined period (e.g., 24-72 hours). This should be optimized for your specific cell line and target.
-
-
Cell Lysis and RNA Extraction:
-
After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Extract total RNA using a standard method (e.g., TRIzol or a column-based kit). Ensure the RNA is of high quality.
-
-
RT-qPCR:
-
Synthesize cDNA from the total RNA using a reverse transcriptase.
-
Perform qPCR using primers specific for the target gene and one or more stable housekeeping genes for normalization (e.g., GAPDH, ACTB).
-
Calculate the relative expression of the target mRNA using the ΔΔCt method, comparing the ASO-treated samples to the mock-treated or non-targeting control samples.
-
Visualizations
Caption: Workflow for the design and evaluation of 2'-O-MOE gapmers.
Caption: Troubleshooting logic for low mRNA knockdown experiments.
Caption: RNase H-mediated cleavage pathway for 2'-O-MOE gapmers.
References
- 1. Design of antisense oligonucleotides stabilized by locked nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ncardia.com [ncardia.com]
- 3. international-biopharma.com [international-biopharma.com]
- 4. Antisense Oligonucleotide (ASO) In Vitro Screening Service - Creative Biolabs [creative-biolabs.com]
- 5. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Managing the sequence-specificity of antisense oligonucleotides in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemical modification study of antisense gapmers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. idtdna.com [idtdna.com]
- 13. neb.com [neb.com]
- 14. neb.com [neb.com]
- 15. neb.com [neb.com]
- 16. Identifying and avoiding off-target effects of RNase H-dependent antisense oligonucleotides in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
Technical Support Center: Scaling Up 2'-O-MOE Oligonucleotide Synthesis
Welcome to the technical support center for the refinement of protocols for scaling up 2'-O-methoxyethyl (2'-O-MOE) oligonucleotide synthesis. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during large-scale synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the scale-up of 2'-O-MOE oligo synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why is my overall yield significantly lower after scaling up synthesis?
A1: A decrease in yield during scale-up can be attributed to several factors. Inefficient fluid dynamics in larger synthesis columns can lead to incomplete reactions.[1] The stepwise nature of solid-phase synthesis means that even a small decrease in efficiency at each step can result in a substantial loss of the final product.[1] Reagent volumes and reaction times may also need to be re-optimized for larger beds of solid support.
-
Troubleshooting Steps:
-
Optimize Flow Rates: Ensure linear flow rates are maintained to allow for efficient reagent delivery and removal.
-
Increase Reagent Equivalents: The molar equivalents of phosphoramidites and activators may need to be increased relative to the solid support loading.
-
Extend Reaction Times: Longer coupling and capping times may be necessary to drive reactions to completion on a larger scale.
-
Q2: I'm observing a higher level of impurities in my crude product. What are the likely causes and solutions?
A2: An increase in impurities is a common challenge in large-scale synthesis. This can be due to incomplete capping, side reactions during deprotection, or the formation of truncated sequences.[1][2] One common side reaction during the deprotection of large-scale oligonucleotide synthesis is the alkylation of dT residues by acrylonitrile, which is formed from the elimination of the cyanoethyl phosphate protecting groups.[3]
-
Troubleshooting Steps:
-
Improve Capping Efficiency: Ensure the capping reagent is fresh and that the reaction time is sufficient to block all unreacted 5'-hydroxyl groups.
-
Optimize Deprotection: Use scavengers in the deprotection solution to minimize side reactions. For instance, a short treatment with a mild ammonium hydroxide solution can help revert dG adducts before full deprotection.[4]
-
Purification Strategy: Develop a robust purification strategy, potentially involving multiple chromatography steps (e.g., ion-exchange followed by reverse-phase HPLC), to separate the full-length product from closely related impurities.[1]
-
Q3: My coupling efficiency for 2'-O-MOE amidites is inconsistent. How can I improve it?
A3: Low or variable coupling efficiency is often due to the presence of moisture in the reagents or solvents.[4] The steric bulk of the 2'-O-MOE group can also make coupling reactions more sensitive to reaction conditions compared to standard DNA synthesis.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use high-quality, anhydrous acetonitrile and ensure phosphoramidite solutions are kept dry. The use of molecular sieves can help remove residual water from amidite solutions, which has been shown to improve coupling efficiency to over 95%.[4]
-
Activator Choice: Consider using a stronger activator, such as 5-ethylthio-1H-tetrazole (ETT), which is commonly used for sterically hindered amidites.
-
Amidite Quality: Verify the purity and integrity of the 2'-O-MOE phosphoramidites, as degradation can lead to poor coupling.
-
Q4: I am facing challenges with the final deprotection and cleavage from the solid support. What is the recommended approach?
A4: The final deprotection and cleavage step is critical for obtaining a high-purity product. The choice of deprotection cocktail and reaction conditions must be carefully considered to ensure complete removal of all protecting groups without degrading the oligonucleotide. For RNA-containing oligos, this is a multi-step process to first remove exocyclic amine and phosphate protecting groups, followed by the 2'-hydroxyl protecting group.[5][6]
-
Recommended Protocol:
-
Base and Phosphate Deprotection: A mixture of aqueous ammonia and methylamine (AMA) can be effective for rapid deprotection. However, for large-scale synthesis, careful optimization of time and temperature is needed to avoid side reactions.
-
2'-O-MOE Group Stability: The 2'-O-MOE group is stable to standard basic deprotection conditions used for removing nucleobase protecting groups.
-
Cleavage: Ensure sufficient time for the cleavage of the oligonucleotide from the solid support, which can be slower at a larger scale.
-
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the optimization of 2'-O-MOE oligo synthesis.
Table 1: Impact of 2'-O-MOE Modification on Thermal Stability
| Modification Type | Change in Melting Temperature (Tm) per Modification | Reference |
| 2'-O-MOE | +0.9 to +1.2 °C | [7] |
Table 2: Typical Purity and Yield for Purified Oligonucleotides
| Purification Method | Scale | Typical Purity | Typical Yield (20-mer) | Reference |
| Glen-Pak™ RNA Cartridge | Up to 1.0 µmole | 90 - 95% | 50 - 80 ODs | [6] |
| Reverse-Phase HPLC | Variable | >95% | Dependent on scale and sequence | [1] |
| Ion-Exchange HPLC | Variable | >95% | Dependent on scale and sequence | [1] |
Experimental Protocols & Methodologies
Protocol 1: Solid-Phase Synthesis Cycle for 2'-O-MOE Oligonucleotides
This protocol outlines the standard four-step cycle for solid-phase synthesis using phosphoramidite chemistry, adapted for 2'-O-MOE modifications.[1]
-
Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleotide using a solution of a mild acid (e.g., 3% trichloroacetic acid in dichloromethane) to expose the 5'-hydroxyl group for the next coupling step.
-
Coupling: The incoming 2'-O-MOE phosphoramidite is activated by an activator (e.g., ETT) and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. This reaction must be performed under strictly anhydrous conditions.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of failure sequences.
-
Oxidation/Thiolation: The newly formed phosphite triester linkage is converted to a more stable phosphate triester by oxidation (using an iodine solution) or to a phosphorothioate triester by thiolation (using a sulfurizing agent like DDTT).
This cycle is repeated for each nucleotide in the sequence.
Visualizations
Diagram 1: Standard Solid-Phase Oligonucleotide Synthesis Workflow
Caption: A diagram illustrating the four main steps of the solid-phase synthesis cycle for oligonucleotides.
Diagram 2: Troubleshooting Logic for Low Yield in Scale-Up Synthesis
Caption: A troubleshooting flowchart for diagnosing and addressing low yield in scaled-up 2'-O-MOE oligo synthesis.
References
- 1. cdmo.sylentis.com [cdmo.sylentis.com]
- 2. exactmer.com [exactmer.com]
- 3. glenresearch.com [glenresearch.com]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. glenresearch.com [glenresearch.com]
- 6. glenresearch.com [glenresearch.com]
- 7. A two-residue nascent strand steric gate controls synthesis of 2’-O-methyl- and 2’-O-(2-methoxyethyl)-RNA - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating immune response to 2'-O-MOE modified nucleic acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2'-O-methoxyethyl (2'-O-MOE) modified nucleic acids. The information is designed to help mitigate and understand immune responses during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the 2'-O-MOE modification in nucleic acids?
The 2'-O-methoxyethyl (2'-O-MOE) modification is a second-generation chemical alteration applied to the ribose sugar of nucleotides.[1] Its primary purposes are to:
-
Increase Nuclease Resistance: The modification protects the oligonucleotide from degradation by cellular nucleases, prolonging its half-life in vivo.[1][2]
-
Enhance Binding Affinity: It increases the binding affinity of the oligonucleotide for its complementary RNA target.[1][2][3]
-
Reduce Non-Specific Protein Binding: Compared to first-generation phosphorothioate (PS) modifications, 2'-O-MOE can reduce non-specific interactions with proteins, which can contribute to toxicity.[1]
-
Minimize Immune Stimulation: Generally, 2'-O-MOE modifications are associated with a reduced innate immune response compared to unmodified or phosphorothioate-modified oligonucleotides.[4]
Q2: Do 2'-O-MOE modified oligonucleotides completely prevent immune responses?
No, while 2'-O-MOE modifications significantly reduce the immunostimulatory potential of nucleic acids, they do not completely eliminate it.[4][5] The immune system can still recognize these molecules, and the response is often dependent on factors like the oligonucleotide sequence, the presence of specific motifs (like unmethylated CpG dinucleotides), and the experimental context.[6][7]
Q3: Which innate immune pathways are typically involved in recognizing modified nucleic acids?
The innate immune system uses Pattern Recognition Receptors (PRRs) to detect nucleic acids. The key pathways involved are:
-
Toll-Like Receptors (TLRs): These are located in endosomes. TLR9 is a primary sensor for single-stranded DNA containing unmethylated CpG motifs, which can be present in antisense oligonucleotides (ASOs).[8][9] TLR3, TLR7, and TLR8 are involved in recognizing various forms of RNA.
-
RIG-I-Like Receptors (RLRs): Retinoic acid-inducible gene I (RIG-I) is a cytosolic sensor that recognizes viral RNAs, particularly those with a 5'-triphosphate end and a short double-stranded portion.[10][11][12] Synthetic oligonucleotides can also activate this pathway under certain conditions.
Q4: What is a CpG motif, and how does it relate to the immunogenicity of 2'-O-MOE modified ASOs?
A CpG motif is a dinucleotide sequence of a cytosine followed by a guanine. In bacterial DNA, these motifs are often unmethylated and are recognized by TLR9 in vertebrates as a sign of infection, leading to a potent immune response.[6] If an ASO contains unmethylated CpG motifs, it can activate TLR9, even with 2'-O-MOE modifications.[8]
Q5: How can I minimize the immune response to my 2'-O-MOE modified oligonucleotide?
Several strategies can be employed during the design and experimental phase:
-
Sequence Selection: Avoid or minimize the inclusion of known immunostimulatory motifs, such as CpG dinucleotides.[13] Advanced screening algorithms can help identify and filter out sequences with a higher propensity for causing an inflammatory response.[7]
-
Chemical Modification of CpG Motifs: If a CpG motif cannot be avoided, methylating the cytosine (5-methyl-dC) can significantly reduce TLR9 activation.[6][14]
-
High Purity: Ensure the oligonucleotide preparation is free from contaminants, such as bacterial DNA or endotoxins, which can independently trigger immune responses.
-
Appropriate Controls: Use carefully designed control sequences (e.g., mismatch controls) to differentiate between sequence-specific, chemistry-specific, and target-related effects.
Troubleshooting Guide
Problem 1: I am observing an unexpected inflammatory response (e.g., high cytokine levels) in my in vitro cell culture experiment.
| Possible Cause | Troubleshooting Steps |
| CpG Motif Activation | 1. Analyze your oligonucleotide sequence for the presence of unmethylated CpG motifs. 2. If present, synthesize a control version with 5-methyl-dC at the CpG sites and compare the immune response.[14] 3. Consider redesigning the oligonucleotide to avoid these motifs. |
| Contamination | 1. Test your oligonucleotide stock for endotoxin contamination using a Limulus Amebocyte Lysate (LAL) assay. 2. Ensure all reagents and labware are sterile and endotoxin-free. |
| Sequence-Specific, Non-CpG Effects | 1. Test a mismatch control oligonucleotide with a similar chemical modification profile to determine if the effect is sequence-dependent. 2. Some sequences, particularly those rich in G or T, can have off-target effects.[15] |
| Delivery Vehicle Toxicity | 1. If using a transfection reagent or delivery vehicle, test the vehicle alone for its potential to induce an immune response. 2. Some delivery agents can potentiate the immune response to the nucleic acid. |
Problem 2: My in vivo study shows signs of immune activation (e.g., injection site reactions, changes in immune cell populations).
| Possible Cause | Troubleshooting Steps |
| Phosphorothioate (PS) Backbone Effects | 1. Most 2'-O-MOE ASOs are synthesized with a PS backbone to improve stability. However, the PS backbone itself can contribute to pro-inflammatory responses and complement activation.[14][16] 2. It is difficult to de-convolute this effect from the sequence and 2'-O-MOE modification. Compare results to a saline/vehicle control group. |
| Dose-Dependent Toxicity | 1. Perform a dose-response study to determine if the observed effects are dose-dependent. Reducing the dose may mitigate the immune response while maintaining efficacy. |
| Accumulation in Tissues | 1. Oligonucleotides can accumulate in organs like the liver and kidneys with repeated dosing, potentially leading to local inflammation.[17] 2. Assess organ function through blood chemistry and perform histological analysis of key organs. |
| Off-Target Hybridization | 1. Use bioinformatics tools to screen your ASO sequence for potential off-target binding sites in the host transcriptome. Off-target effects can sometimes lead to unintended cellular stress and immune activation. |
Quantitative Data on Immune Response
The following table summarizes the relative immunostimulatory potential of different oligonucleotide modifications. Absolute cytokine levels can vary significantly based on the experimental system (e.g., cell type, donor variability, oligonucleotide concentration).
| Oligonucleotide Modification | Relative TLR9 Activation | General Cytokine Induction (e.g., TNF-α, IL-6) | Key Characteristics |
| Unmodified DNA (with CpG) | High | High | Rapidly degraded by nucleases. |
| Phosphorothioate (PS) DNA (with CpG) | Very High | Very High | Increased nuclease resistance, but also increased non-specific protein binding and immunostimulation.[14] |
| 2'-O-Me PS (with CpG) | Moderate | Moderate | Reduced non-specific effects compared to PS-DNA alone.[6] |
| 2'-O-MOE PS (with CpG) | Low to Moderate | Low to Moderate | Generally less immunostimulatory than PS-DNA. The introduction of 2'-MOE modifications can significantly reduce TLR9 activity.[8] |
| 2'-O-MOE PS (CpG-methylated) | Very Low | Very Low | Methylation of CpG motifs is a highly effective strategy to suppress TLR9-mediated immune responses.[6] |
| 2'-O-MOE PS (No CpG) | Very Low | Very Low | Sequences lacking CpG motifs are generally much less immunostimulatory. |
Experimental Protocols
Protocol 1: In Vitro Assessment of Cytokine Induction in Human Whole Blood
This protocol is adapted from established human whole blood assays (WBA) and is designed to screen oligonucleotides for their potential to induce cytokine release.[18][19][20]
Materials:
-
Freshly drawn human blood from healthy volunteers.
-
Anticoagulant: Hirudin (preferred, as Heparin and EDTA can interfere with oligonucleotide delivery).[19][20]
-
Oligonucleotide stocks of known concentration.
-
Positive Controls: R848 (for TLR7/8) or a known immunostimulatory CpG oligonucleotide (for TLR9).
-
Negative Control: Vehicle/buffer used to dissolve oligonucleotides.
-
12-well or 24-well tissue culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
ELISA kits for desired cytokines (e.g., TNF-α, IFN-α, IL-6, IL-12).
Procedure:
-
Collect fresh human blood into tubes containing Hirudin as the anticoagulant.
-
Within 2 hours of collection, add 1 mL of whole blood to each well of a culture plate.
-
Add the 2'-O-MOE modified oligonucleotide, positive controls, and negative controls to the blood at the desired final concentrations (e.g., 1-10 µM). Mix gently.
-
Incubate the plates for 6 to 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, centrifuge the plates at 400 x g for 10 minutes at 4°C to separate plasma.
-
Carefully collect the plasma supernatant.
-
Measure the concentration of cytokines in the plasma using specific ELISA kits according to the manufacturer's instructions.
-
Analyze the data by comparing cytokine levels in oligonucleotide-treated samples to the negative control.
Protocol 2: In Vitro Stimulation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This method allows for a more defined analysis of the immune response by isolating the key immune cell fraction.
Materials:
-
Freshly drawn human blood from healthy volunteers (with Heparin or Acid-Citrate-Dextrose as anticoagulant).
-
Ficoll-Paque or similar density gradient medium.
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum and antibiotics.
-
Oligonucleotide stocks, positive and negative controls.
-
96-well flat-bottom culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
ELISA kits or reagents for qPCR.
Procedure:
-
Isolate PBMCs: Dilute whole blood 1:1 with PBS. Carefully layer the diluted blood over Ficoll-Paque in a conical tube. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully harvest the buffy coat layer containing the PBMCs.
-
Wash the PBMCs three times with PBS or RPMI medium.
-
Resuspend the cells in complete RPMI medium and perform a cell count.
-
Cell Seeding: Seed 2 x 10⁵ PBMCs per well in a 96-well plate in a final volume of 100 µL.
-
Stimulation: Add 100 µL of medium containing the 2'-O-MOE oligonucleotide or controls at 2x the final desired concentration.
-
Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
Analysis:
-
Cytokine Secretion (ELISA): Centrifuge the plate and collect the supernatant to measure secreted cytokines.
-
Gene Expression (qPCR): Lyse the cells directly in the wells to extract RNA. Perform reverse transcription and qPCR to measure the expression of cytokine and interferon-stimulated genes.
-
Visualizations
Signaling Pathways
Caption: Innate immune signaling pathways for nucleic acid recognition.
Experimental Workflow
Caption: Experimental workflow for assessing ASO immunogenicity.
Troubleshooting Logic
Caption: Logic diagram for troubleshooting immune responses.
References
- 1. sg.idtdna.com [sg.idtdna.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. Anti-miRNA oligonucleotides: A comprehensive guide for design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improvements in the Tolerability Profile of 2′-O-Methoxyethyl Chimeric Antisense Oligonucleotides in Parallel with Advances in Design, Screening, and Other Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. invivogen.com [invivogen.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Frontiers | Immune Regulator Retinoic Acid-Inducible Gene I (RIG-I) in the Pathogenesis of Cardiovascular Disease [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. sg.idtdna.com [sg.idtdna.com]
- 15. Frontiers | Antisense oligonucleotides: a novel Frontier in pharmacological strategy [frontiersin.org]
- 16. Considerations in the Preclinical Assessment of the Safety of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How to test for immune activation by your therapeutic oligonucleotide - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 18. RNA ImmunoGenic Assay: A Method to Detect Immunogenicity of in vitro Transcribed mRNA in Human Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Human In Vitro Whole Blood Assay to Predict the Systemic Cytokine Response to Therapeutic Oligonucleotides Including siRNA | PLOS One [journals.plos.org]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
2'-O-MOE vs. 2'-O-Methyl Modifications: A Comparative Guide to Nuclease Resistance
For Researchers, Scientists, and Drug Development Professionals
In the realm of oligonucleotide therapeutics, enhancing stability against nuclease degradation is a cornerstone of successful drug design. Among the various chemical modifications developed to achieve this, 2'-O-methoxyethyl (2'-O-MOE) and 2'-O-methyl (2'-O-Me) are two of the most widely adopted second-generation modifications. This guide provides an objective comparison of their performance in conferring nuclease resistance, supported by experimental evidence and detailed methodologies.
Executive Summary
Both 2'-O-MOE and 2'-O-Me modifications significantly enhance the nuclease resistance of oligonucleotides compared to their unmodified counterparts. However, the available literature consistently indicates that 2'-O-MOE modifications offer superior protection against nuclease-mediated degradation . This enhanced stability is a key factor in the longer tissue half-lives and improved pharmacokinetic profiles observed with 2'-O-MOE-modified antisense oligonucleotides (ASOs). While direct quantitative comparisons of half-lives under identical experimental conditions are not always readily available in single studies, the consensus in the field points to the greater steric hindrance provided by the 2'-O-methoxyethyl group as the primary reason for its enhanced protective effect.
Comparative Properties of 2'-O-MOE and 2'-O-Methyl Modifications
| Property | 2'-O-Methyl (2'-O-Me) | 2'-O-Methoxyethyl (2'-O-MOE) | References |
| Nuclease Resistance | High | Very High | [1][2] |
| Binding Affinity to RNA | Increased | Increased | [3] |
| In Vivo Half-life | Good | Excellent | [4][5] |
| Toxicity Profile | Generally low toxicity | Generally low toxicity, with some evidence of an improved safety profile over other modifications like LNAs. | [1] |
| Common Applications | ASOs, siRNAs, aptamers | ASOs (most common 2' modification in therapeutic ASOs), siRNAs | [1][6] |
Mechanism of Enhanced Nuclease Resistance
The enhanced stability of both modifications stems from the substitution of the 2'-hydroxyl group on the ribose sugar. This hydroxyl group is susceptible to cleavage by nucleases. By replacing it with a methyl or methoxyethyl group, the oligonucleotide becomes a poorer substrate for these enzymes.
The larger size of the 2'-O-methoxyethyl group in 2'-O-MOE, compared to the methyl group in 2'-O-Me, provides greater steric hindrance in the minor groove of the nucleic acid duplex. This makes it more difficult for nucleases to access and cleave the phosphodiester backbone, resulting in a higher degree of protection.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. In vivo and in vitro studies of antisense oligonucleotides – a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04978F [pubs.rsc.org]
- 5. Tissue pharmacokinetics of antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sg.idtdna.com [sg.idtdna.com]
Decoding Specificity: A Comparative Guide to 2'-O-MOE Antisense Oligonucleotides
For researchers, scientists, and drug development professionals navigating the landscape of gene silencing technologies, ensuring the specificity of therapeutic candidates is paramount. This guide provides an objective comparison of 2'-O-methoxyethyl (2'-O-MOE) modified antisense oligonucleotides (ASOs), a leading second-generation chemistry, with other prominent platforms. Supported by experimental data, this document delves into the nuances of validating gene silencing specificity and offers detailed protocols for key assays.
The 2'-O-MOE modification enhances the properties of ASOs, offering increased nuclease resistance, lower cellular toxicity, and a high binding affinity to target RNA.[1] These characteristics contribute to improved potency and a favorable safety profile, which has led to the approval of several 2'-O-MOE ASO drugs.[2] However, the potential for off-target effects, where the ASO binds to and affects unintended RNA molecules, remains a critical consideration in drug development.[3][4]
This guide will explore the experimental validation of 2'-O-MOE ASO specificity, compare its performance with other chemistries such as Locked Nucleic Acid (LNA) and 2'-O-Methyl (2'-OMe), and provide a framework for assessing on- and off-target gene silencing.
Comparative Performance of ASO Chemistries
The choice of ASO chemistry significantly influences potency, durability, and specificity. While high-affinity modifications can enhance on-target engagement, they may also increase the likelihood of hybridization-dependent off-target effects.[5][6]
| ASO Chemistry | Key Advantages | Key Disadvantages |
| 2'-O-Methoxyethyl (2'-O-MOE) | - High binding affinity- Excellent nuclease resistance- Reduced non-specific protein binding- Favorable safety profile in clinical applications[1][2] | - Off-target effects are still possible and require thorough validation[7] |
| Locked Nucleic Acid (LNA) | - Extremely high binding affinity, leading to high potency[8][9]- Enables the use of shorter ASOs[10] | - Can be associated with a higher risk of hepatotoxicity[6][8]- High affinity may increase tolerance for mismatches, potentially leading to more off-target effects[4] |
| 2'-O-Methyl (2'-OMe) | - Cost-effective synthesis- Increased binding stability compared to first-generation ASOs[11] | - Lower binding affinity and potency compared to 2'-O-MOE and LNA[1][11][12] |
| Constrained Ethyl (cEt) | - High binding affinity and potency, comparable to or exceeding LNA[13]- Potential for improved safety profile over LNA[14] | - Can still exhibit off-target effects that require careful evaluation[13] |
Experimental Validation of Gene Silencing Specificity
A multi-faceted approach is essential to rigorously validate the specificity of 2'-O-MOE ASOs. This typically involves a combination of in silico analysis to predict potential off-targets and in vitro experiments to confirm on-target efficacy and quantify any off-target engagement.
Key Experimental Techniques:
-
Quantitative PCR (qPCR): To measure the mRNA levels of the intended target and predicted off-target genes.
-
Western Blot: To assess the protein levels of the target gene, confirming that mRNA knockdown translates to a reduction in protein expression.
-
Transcriptome-wide analysis (RNA-sequencing or Microarray): To obtain a global view of gene expression changes and identify any unanticipated off-target effects.[3][15]
A crucial aspect of these experiments is the use of appropriate controls, including:
-
Mismatch control ASO: Contains one or more base mismatches to the target sequence to demonstrate sequence specificity.
-
Scrambled control ASO: Has the same nucleotide composition as the active ASO but in a random sequence.
-
Untreated or mock-transfected cells: To establish a baseline for gene and protein expression.
Below are diagrams illustrating the workflow for specificity validation and the mechanism of action for RNase H-dependent ASOs.
Experimental Protocols
The following are generalized protocols for the key experiments used in the validation of ASO specificity. Researchers should optimize these protocols for their specific cell types, targets, and reagents.
In Vitro ASO Delivery
Objective: To introduce ASOs into cultured cells for the assessment of on- and off-target effects.
Materials:
-
Cultured mammalian cells
-
2'-O-MOE ASO (active, mismatch, and scrambled controls)
-
Transfection reagent (e.g., Lipofectamine) or electroporation system
-
Opti-MEM or other serum-free medium
-
Complete growth medium
Protocol:
-
Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency at the time of transfection.
-
ASO-Lipid Complex Formation:
-
Dilute the ASO in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted ASO and diluted transfection reagent, mix gently, and incubate at room temperature for 20-30 minutes to allow for complex formation.
-
-
Transfection:
-
Aspirate the growth medium from the cells.
-
Add the ASO-lipid complexes to the cells.
-
Incubate for 4-6 hours at 37°C.
-
Add complete growth medium and continue incubation for 24-72 hours before harvesting for analysis.
-
Quantitative PCR (qPCR)
Objective: To quantify the mRNA levels of the target and potential off-target genes.
Materials:
-
RNA extraction kit (e.g., TRIzol, RNeasy)
-
Reverse transcription kit (e.g., SuperScript IV)
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for the target gene, potential off-target genes, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Protocol:
-
RNA Extraction: Harvest cells and extract total RNA according to the manufacturer's protocol of the chosen kit. Assess RNA quality and quantity.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing the master mix, forward and reverse primers, and cDNA template.
-
Run the reaction in a qPCR instrument using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Normalize the Ct values of the target and off-target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the relative gene expression changes using the ΔΔCt method.
-
Western Blot
Objective: To determine the protein levels of the target gene.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the cells in lysis buffer, and quantify the protein concentration.
-
SDS-PAGE: Denature the protein lysates and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
RNA-Sequencing (RNA-Seq)
Objective: To perform a transcriptome-wide analysis of gene expression to identify all potential on- and off-target effects.
Materials:
-
High-quality total RNA
-
RNA-Seq library preparation kit
-
Next-generation sequencing (NGS) platform
-
Bioinformatics software for data analysis
Protocol:
-
Library Preparation: Prepare sequencing libraries from the extracted RNA, including steps for rRNA depletion, fragmentation, reverse transcription, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on an NGS platform.
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated in ASO-treated cells compared to controls.
-
Correlate differentially expressed genes with potential off-target binding sites predicted in silico.
-
By employing these rigorous validation strategies, researchers can confidently assess the specificity of 2'-O-MOE ASOs and select candidates with the most favorable on-target to off-target activity profile for further therapeutic development.
References
- 1. idtdna.com [idtdna.com]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Drug Discovery Perspectives of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Towards Personalized Allele-Specific Antisense Oligonucleotide Therapies for Toxic Gain-of-Function Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reduction of Off-Target Effects of Gapmer Antisense Oligonucleotides by Oligonucleotide Extension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of different antisense strategies in mammalian cells using locked nucleic acids, 2′-O-methyl RNA, phosphorothioates and small interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Likelihood of Nonspecific Activity of Gapmer Antisense Oligonucleotides Is Associated with Relative Hybridization Free Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. biostars.org [biostars.org]
Comparative Analysis of Toxicity Profiles: 2'-O-Methoxyethyl (2'-O-MOE) vs. Other Oligonucleotide Modifications
A Guide for Researchers and Drug Development Professionals
The therapeutic application of oligonucleotides has seen significant advancements, largely driven by chemical modifications that enhance their stability, binding affinity, and pharmacokinetic properties. However, these modifications can also introduce distinct toxicity profiles. This guide provides a comparative analysis of the toxicity of 2'-O-Methoxyethyl (2'-O-MOE), a widely used second-generation modification, against other common oligonucleotide modifications, including phosphorothioates (PS), 2'-O-Methyl (2'-OMe), and Locked Nucleic Acids (LNA).
Executive Summary
2'-O-MOE modified oligonucleotides generally exhibit a favorable toxicity profile, characterized by lower cytotoxicity and hepatotoxicity compared to some other high-affinity modifications like LNA. While the phosphorothioate (PS) backbone, often used in conjunction with 2'-O-MOE, can contribute to class-specific toxicities such as complement activation and non-specific protein binding, the 2'-O-MOE modification itself is considered to have a good safety profile. In contrast, LNA modifications, while offering superior potency, have been associated with a greater risk of hepatotoxicity. The 2'-O-Methyl (2'-OMe) modification, another second-generation chemistry, is generally considered to be more cytotoxic than 2'-O-MOE.
Data Presentation: Comparative Toxicity Data
The following tables summarize quantitative data from preclinical studies, offering a side-by-side comparison of the toxicity profiles of different oligonucleotide modifications.
Table 1: Comparative Hepatotoxicity of 2'-O-MOE vs. LNA Modified Antisense Oligonucleotides (ASOs) in Mice
| Modification | ASO | Dose (µmol/kg) | Dosing Regimen | Mean ALT (U/L) | Mean AST (U/L) | Reference |
| 2'-O-MOE | 1a | 4.5 | Twice weekly for 3 weeks | Within normal range | Within normal range | [1] |
| LNA | 1b | 4.5 | Twice weekly for 3 weeks | >10-fold increase | >10-fold increase | [1] |
| LNA | 3b | 4.5 | Twice weekly for 3 weeks | >100-fold increase | >100-fold increase | [1] |
| LNA | 4b | 4.5 | 3 of 6 doses | ~186-fold increase (Day 8) | ~75-fold increase (Day 8) | [1] |
| 2'-O-MOE | ION-116847 | 400 mg/kg | Single dose | No significant elevation | No significant elevation | [2] |
| LNA | ION-390896 | 400 mg/kg | Single dose | 341 | 227 | [2] |
ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase. Normal ranges can vary between laboratories and studies.
Table 2: General Cytotoxicity Comparison
| Modification | General Cytotoxicity Profile | Supporting Evidence |
| 2'-O-MOE | Generally low cytotoxicity. | Replacement of 2'-OMe with 2'-O-MOE significantly reduces the cytotoxicity of oligonucleotides[3]. Second-generation 2'-MOE ASOs are generally better tolerated than first-generation phosphorothioate oligonucleotides[1]. |
| 2'-O-Methyl (2'-OMe) | Higher cytotoxicity compared to 2'-O-MOE. | Studies have shown that 2'-OMe modified oligonucleotides can be more cytotoxic than their 2'-O-MOE counterparts[3]. |
| Locked Nucleic Acid (LNA) | Can exhibit significant cytotoxicity and hepatotoxicity. | LNA-modified ASOs have been shown to induce profound hepatotoxicity in animal models[1]. |
| Phosphorothioate (PS) | Contributes to class-specific toxicities, including non-specific protein binding and complement activation. | The PS backbone is a significant contributor to the cytotoxicity of modified oligonucleotides[3]. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
In Vitro Cytotoxicity Assessment: MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of modified oligonucleotides on cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C and 5% CO2.
-
Oligonucleotide Treatment: Prepare serial dilutions of the modified oligonucleotides in cell culture medium. Remove the old medium from the cells and add 100 µL of the oligonucleotide solutions to the respective wells. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the oligonucleotide concentration and determine the IC50 value using a non-linear regression analysis.
In Vivo Hepatotoxicity Assessment in Mice
Objective: To evaluate the potential of modified oligonucleotides to cause liver damage in a rodent model.
Protocol:
-
Animal Model: Use male CD-1 or C57BL/6 mice (6-8 weeks old).
-
Dosing: Administer the modified oligonucleotides via subcutaneous or intravenous injection. A typical study design involves multiple dose groups (e.g., 10, 30, 100 mg/kg) and a vehicle control group (saline). Dosing can be single or repeated (e.g., twice weekly for 3 weeks)[1][4].
-
Clinical Observations: Monitor the animals daily for any clinical signs of toxicity, including changes in body weight, food and water consumption, and overall behavior.
-
Blood Collection and Analysis: Collect blood samples at specified time points (e.g., 24, 48, 72 hours post-dose for acute studies, or at the end of the study for repeated-dose studies). Analyze the serum for liver function markers, primarily Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST)[1].
-
Necropsy and Histopathology: At the end of the study, euthanize the animals and perform a gross necropsy. Collect the liver and other relevant organs, weigh them, and fix them in 10% neutral buffered formalin for histopathological examination. Liver sections should be stained with Hematoxylin and Eosin (H&E) and evaluated for signs of hepatocellular necrosis, inflammation, and other pathological changes.
Immunotoxicity Assessment: Cytokine Release Assay in Human Whole Blood
Objective: To assess the potential of modified oligonucleotides to induce an inflammatory response by measuring cytokine release.
Principle: This assay uses fresh human whole blood to provide a physiologically relevant in vitro system to detect the induction of pro-inflammatory cytokines.
Protocol:
-
Blood Collection: Collect fresh human blood from healthy donors into tubes containing an anticoagulant (Hirudin is recommended as Heparin and EDTA can interfere with oligonucleotide delivery)[5].
-
Assay Setup: Within 2 hours of collection, dilute the whole blood 1:4 with RPMI 1640 medium. Add 800 µL of the diluted blood to each well of a 24-well plate.
-
Oligonucleotide Treatment: Add 200 µL of the modified oligonucleotide solutions at various concentrations to the wells. Include a vehicle control (saline), a negative control (non-stimulatory oligonucleotide), and a positive control (e.g., LPS for TLR4 activation or a known immunostimulatory CpG oligonucleotide for TLR9 activation).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Plasma Collection: Centrifuge the plate to pellet the blood cells. Carefully collect the supernatant (plasma).
-
Cytokine Analysis: Analyze the plasma for the levels of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using a validated ELISA or a multiplex cytokine bead array.
-
Data Analysis: Compare the cytokine levels in the oligonucleotide-treated samples to the vehicle control. A significant increase in cytokine levels indicates a potential for immunotoxicity.
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows discussed in this guide.
Conclusion
The choice of chemical modification is a critical determinant of the safety and efficacy of oligonucleotide therapeutics. 2'-O-MOE offers a balanced profile of enhanced stability and binding affinity with a generally favorable toxicity profile, making it a widely adopted modification in clinical development. While phosphorothioates are essential for nuclease resistance, their potential for class-specific toxicities must be carefully managed. High-affinity modifications like LNA may provide greater potency but can come with an increased risk of hepatotoxicity. A thorough understanding and comparative evaluation of the toxicity profiles of different modifications, using standardized and robust preclinical assays, are paramount for the successful development of safe and effective oligonucleotide-based drugs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mechanism of alternative complement pathway dysregulation by a phosphorothioate oligonucleotide in monkey and human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. A Human In Vitro Whole Blood Assay to Predict the Systemic Cytokine Response to Therapeutic Oligonucleotides Including siRNA | PLOS One [journals.plos.org]
A Head-to-Head Comparison of 2'-O-MOE and S-cMOE Oligonucleotides: A Guide for Researchers
In the landscape of antisense oligonucleotide (ASO) therapeutics, chemical modifications are paramount for enhancing drug-like properties. Among the most significant are second and third-generation modifications designed to improve binding affinity, nuclease resistance, and safety profiles. This guide provides a detailed, data-driven comparison of two prominent modifications: the second-generation 2'-O-methoxyethyl (2'-O-MOE) and the third-generation S-constrained 2'-O-methoxyethyl (S-cMOE). This objective analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their therapeutic applications.
Executive Summary
2'-O-MOE has been a cornerstone of ASO development, featured in several FDA-approved drugs.[1][2] It confers excellent nuclease resistance and high binding affinity to target RNA.[1][3][4][5] S-cMOE was developed to build upon the success of 2'-O-MOE by incorporating a bicyclic constraint, aiming to mimic the beneficial properties of locked nucleic acids (LNAs) while mitigating the hepatotoxicity associated with them.[6][7][8] While S-cMOE demonstrates comparable or superior binding affinity to LNA, its in vivo potency has not consistently surpassed that of 2'-O-MOE ASOs in all contexts.[7][8] The key differentiator often lies in the improved toxicity profile of S-cMOE compared to LNA, making it a compelling alternative.[6][7][8]
Performance Data: A Quantitative Comparison
The following tables summarize the key performance parameters of 2'-O-MOE and S-cMOE oligonucleotides based on available experimental data. These modifications are typically incorporated into "gapmer" ASO designs, which feature a central DNA region to support RNase H-mediated cleavage of the target mRNA, flanked by modified "wings" that enhance stability and affinity.[1][9]
| Parameter | 2'-O-MOE | S-cMOE | Key Findings |
| Binding Affinity (Tm) | Increases ΔTm by 0.9 to 1.6 °C per modification compared to unmodified DNA/RNA duplexes.[1] | Exhibits LNA-like binding affinity, which is generally higher than 2'-O-MOE.[6][7] | S-cMOE's constrained conformation pre-organizes the sugar into an N-type pucker, leading to stronger hybridization with target RNA.[6] |
| Nuclease Resistance | Offers superior stability against nuclease degradation compared to unmodified and 2'-O-methyl modified oligonucleotides.[1][10] | Provides greatly increased nuclease stability, comparable to or exceeding that of LNA and 2'-O-MOE.[6][10][11] | The bicyclic nature of S-cMOE provides significant steric hindrance to nucleases.[10] |
| In Vitro Potency (IC50) | Demonstrates potent, dose-dependent reduction of target mRNA in cell culture.[12] | Shows similar IC50 values for target reduction compared to LNA ASOs in transfected cells.[7] | In cell culture where delivery is facilitated by transfection reagents, the intrinsic binding affinity of S-cMOE translates to high potency.[7] |
| In Vivo Efficacy (ED50) | Well-established efficacy in animal models and humans, with ED50 values varying by target and tissue. For example, a 5-10-5 MOE ASO targeting PTEN had an ED50 of ~2.5 µmol/kg in rat liver.[12] | In a dose-response study, an S-cMOE ASO targeting PTEN had an ED50 of 25 mg/kg, which was less potent than the corresponding LNA ASO (ED50 = 6 mg/kg).[7][8] | The translation from high in vitro potency to in vivo efficacy for S-cMOE can be complex and may not always show an advantage over well-optimized 2'-O-MOE designs. |
| Toxicity Profile | Generally well-tolerated with a favorable safety profile established in multiple clinical trials.[3][13][14] Some patients treated with mipomersen (a 2'-O-MOE ASO) have shown a risk of liver damage.[15] | Designed to mitigate the hepatotoxicity associated with LNA modifications.[6] Studies in mice have shown that S-cMOE ASOs do not cause the significant elevations in alanine aminotransferase (ALT) levels seen with LNA ASOs.[7][8] | S-cMOE successfully uncouples the high affinity of constrained analogs from the hepatotoxicity observed with LNA, offering a significant safety advantage.[7][8] |
Visualizing Mechanisms and Structures
To better understand the function and design of these modified oligonucleotides, the following diagrams illustrate key concepts.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure and improved antisense properties of 2'-O-(2-methoxyethyl)-RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. idtdna.com [idtdna.com]
- 6. Design, synthesis and evaluation of constrained methoxyethyl (cMOE) and constrained ethyl (cEt) nucleoside analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. microsynth.com [microsynth.com]
- 10. Structure and nuclease resistance of 2',4'-constrained 2'-O-methoxyethyl (cMOE) and 2'-O-ethyl (cEt) modified DNAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure and nuclease resistance of 2′,4′-constrained 2′-O-methoxyethyl (cMOE) and 2′-O-ethyl (cEt) modified DNAs - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chronic Toxicity Assessment of 2'-O-Methoxyethyl Antisense Oligonucleotides in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of 2'-O-MOE ASO Efficacy in Different Cell Lines: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2'-O-Methoxyethyl (2'-O-MOE) modified antisense oligonucleotide (ASO) efficacy across various cell lines. It includes supporting experimental data, detailed protocols for key experiments, and visualizations of critical pathways and workflows.
Second-generation antisense oligonucleotides, characterized by modifications like 2'-O-MOE, offer significant advantages, including increased nuclease resistance, higher binding affinity to target mRNA, and a favorable toxicity profile compared to earlier generations.[1] This guide focuses on the cross-validation of their efficacy, a critical step in preclinical assessment to ensure that the observed gene knockdown is robust and not cell-line specific.
Comparative Efficacy of 2'-O-MOE ASOs
The efficacy of a 2'-O-MOE ASO can vary between different cell lines due to factors such as transfection efficiency, cellular uptake mechanisms, and the expression levels of the target RNA and relevant cellular machinery. Below is a summary of experimental data demonstrating the knockdown of specific targets in commonly used cell lines.
One study directly compared the efficacy of a 2'-O-MOE/chimeric ASO (ASO462026) targeting the U16 small nucleolar RNA (snoRNA) in HeLa, HEK-293, and A549 cells. The results demonstrated potent knockdown in all three cell lines, indicating broad efficacy.[2]
| Target Gene | ASO Chemistry | Cell Line | Concentration | Transfection Reagent | Knockdown Efficiency | Reference |
| U16 snoRNA | 2'-O-MOE/chimeric | HeLa | 50 nM | Lipofectamine 2000 | >90% | [2] |
| U16 snoRNA | 2'-O-MOE/chimeric | HEK-293 | 50 nM | Lipofectamine 2000 | >90% | [2] |
| U16 snoRNA | 2'-O-MOE/chimeric | A549 | 50 nM | Lipofectamine 2000 | >90% | [2] |
| CTNNB1 | 2'-O-MOE gapmer | HeLa | Not Specified | Lipofectamine 2000 | Consistently high | [1] |
| NCL1 | 2'-O-MOE gapmer | HEK-293T | 10 nM | Lipofectamine 2000 | ~70% | [3] |
| NCL1 | 2'-O-MOE gapmer | A549 | 10 nM | Lipofectamine 2000 | ~60% | [3] |
| NCL1 | 2'-O-MOE gapmer | HeLa | 10 nM | Lipofectamine 2000 | ~80% | [3] |
Note: The efficiency of knockdown can be influenced by the specific ASO sequence, target gene, and experimental conditions. The data presented here is for illustrative purposes.
Mechanism of Action: 2'-O-MOE ASO "Gapmer" Design
The most common design for 2'-O-MOE ASOs intended for target reduction is the "gapmer" structure. This design consists of a central block of deoxynucleotides (the "gap") flanked by 2'-O-MOE modified nucleotides (the "wings"). This chimeric structure is crucial for its mechanism of action.
References
Benchmarking the Binding Affinity of 2'-O-MOE Against Other 2' Modifications
In the landscape of oligonucleotide therapeutics, particularly in the development of antisense oligonucleotides (ASOs) and siRNAs, chemical modifications are paramount. These modifications are engineered to enhance crucial properties such as nuclease resistance, binding affinity to target RNA, and overall in vivo stability and safety. Among the most successful and widely adopted are the second-generation modifications at the 2' position of the ribose sugar.
This guide provides an objective comparison of the binding affinity conferred by the 2'-O-methoxyethyl (2'-O-MOE) modification against other common 2' modifications. We will delve into the quantitative data, outline the experimental protocols used to derive this data, and visualize the underlying mechanisms that make these molecules effective therapeutic agents.
Data Presentation: Comparative Binding Affinity
The binding affinity of a modified oligonucleotide to its complementary RNA target is frequently quantified by measuring the change in thermal melting temperature (ΔTm) of the nucleic acid duplex. A higher Tm indicates a more stable duplex and, consequently, a higher binding affinity. The data below summarizes the approximate increase in Tm per modification compared to an unmodified DNA:RNA duplex.
| 2' Modification | Chemical Name | ΔTm per Modification (°C) | Key Characteristics |
| 2'-O-MOE | 2'-O-methoxyethyl | +0.9 to +1.6[1] | Excellent binding affinity, high nuclease resistance, reduced toxicity, widely used in approved ASO drugs.[1][2] |
| 2'-O-Me | 2'-O-methyl | ~+1.0 to +1.5 | Good binding affinity and nuclease resistance; similar to 2'-O-MOE but sometimes less potent.[1][3][4] |
| 2'-F | 2'-Fluoro | ~+2.5[1] | High binding affinity.[1] |
| LNA | Locked Nucleic Acid | +2 to +8 | Very high binding affinity, increased nuclease resistance, but can be associated with hepatotoxicity.[2][5] |
| PS Backbone | Phosphorothioate | Destabilizing | A first-generation modification that increases nuclease resistance but slightly reduces binding affinity (Tm).[6] |
Note: The exact ΔTm can vary depending on the sequence, position of the modification, and experimental conditions.
The enhanced binding affinity of 2' modifications like 2'-O-MOE is attributed to their preference for a C3'-endo sugar pucker conformation, which pre-organizes the oligonucleotide into an A-form helical structure, the geometry favored by RNA duplexes.[1][7]
Mandatory Visualization
Below are diagrams illustrating a key mechanism of action for ASOs and a typical experimental workflow for measuring binding affinity.
Caption: Mechanism of action for an RNase H-dependent 2'-O-MOE gapmer ASO.
Caption: General experimental workflow for Surface Plasmon Resonance (SPR).
Experimental Protocols
The binding affinity and thermodynamic stability of modified oligonucleotides are primarily assessed using two key techniques: Thermal Denaturation (Tm) Analysis and Surface Plasmon Resonance (SPR).
This method determines the melting temperature (Tm), the temperature at which 50% of the oligonucleotide duplex dissociates into single strands.[8][9] A higher Tm value corresponds to a more stable duplex.
Objective: To measure the Tm of a duplex formed by a modified oligonucleotide and its complementary RNA target.
Methodology:
-
Oligonucleotide Preparation: Synthesize the modified oligonucleotide (e.g., with 2'-O-MOE modifications) and the complementary unmodified RNA strand. Quantify the concentration of each oligo accurately using UV absorbance at 260 nm.
-
Duplex Formation: Mix equimolar amounts of the modified oligo and its complement in a buffered solution (e.g., 0.25M NaCl, 20mM Sodium Phosphate, 0.2mM EDTA, pH 7.0).[10]
-
Annealing: Heat the solution to 90°C for 1-2 minutes to denature any secondary structures and then cool slowly to room temperature (or 25°C) to allow for duplex formation.[10]
-
Spectrophotometer Setup: Place the sample in a quartz cuvette within a UV-Vis spectrophotometer equipped with a temperature controller.[10]
-
Melting Curve Measurement: Monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/minute) from a starting temperature (e.g., 20°C) to a final temperature (e.g., 80-90°C).[10]
-
Data Analysis: Plot absorbance versus temperature. The resulting sigmoidal curve is the melting curve. The Tm is determined by finding the temperature at the midpoint of the transition, which can be calculated from the first derivative of the curve.
SPR is a label-free technique that provides real-time data on the kinetics of binding interactions, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which is an inverse measure of affinity.[11][12]
Objective: To determine the binding kinetics and affinity (KD) of a modified oligonucleotide to its target.
Methodology:
-
Sensor Chip Preparation: A ligand (e.g., a biotinylated version of the target RNA or DNA) is immobilized onto a streptavidin-coated sensor chip.[13]
-
System Setup: The SPR instrument is primed with a running buffer (e.g., PBS-T).
-
Analyte Injection: The analyte (the modified oligonucleotide) is prepared in a series of concentrations and injected sequentially over the sensor chip surface at a constant flow rate.[13]
-
Association Phase: As the analyte flows over the surface, its binding to the immobilized ligand is measured in real-time as a change in resonance units (RU). This phase continues for a defined period (e.g., 180 seconds).[13]
-
Dissociation Phase: The flow is switched back to the running buffer, and the dissociation of the analyte from the ligand is monitored as a decrease in RU over time (e.g., 600 seconds).[13]
-
Regeneration: A regeneration solution (e.g., 1mM NaOH) is injected to strip the bound analyte from the ligand, preparing the surface for the next injection cycle.[13]
-
Data Analysis: The resulting sensorgrams (RU vs. time) for each concentration are fitted to a kinetic binding model (e.g., a 1:1 Langmuir model) to calculate the association rate (ka), dissociation rate (kd), and the dissociation constant (KD = kd/ka).[13] A lower KD value indicates a higher binding affinity.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. eu.idtdna.com [eu.idtdna.com]
- 3. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eu.idtdna.com [eu.idtdna.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comparison of the efficacy of MOE and PMO modifications of systemic antisense oligonucleotides in a severe SMA mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. trilinkbiotech.com [trilinkbiotech.com]
- 9. Melting Temperature (Tm) Calculation for BNA Oligonucleotides [biosyn.com]
- 10. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 11. isrnnpress.org [isrnnpress.org]
- 12. Tips on ligand immobilization and kinetic study using surface plasmon resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nicoyalife.com [nicoyalife.com]
A Comparative Analysis of the Metabolic Stability of 2'-Modified Oligonucleotides
For researchers, scientists, and drug development professionals, enhancing the metabolic stability of oligonucleotide therapeutics is a critical step in improving their efficacy and in vivo performance. This guide provides a comparative overview of the metabolic stability of commonly used 2'-modified oligonucleotides, supported by experimental data and detailed methodologies.
Oligonucleotides, in their unmodified state, are rapidly degraded by nucleases present in biological fluids and tissues. To overcome this limitation, various chemical modifications have been developed, with modifications at the 2'-position of the ribose sugar being a cornerstone of modern oligonucleotide design. These modifications not only protect the oligonucleotide from nuclease-mediated degradation but can also enhance binding affinity to the target RNA. This guide focuses on a comparative analysis of four key 2'-modifications: 2'-O-Methyl (2'-OMe), 2'-O-Methoxyethyl (2'-MOE), 2'-Fluoro (2'-F), and Locked Nucleic Acid (LNA).
Comparative Metabolic Stability
The metabolic stability of oligonucleotides is often assessed by measuring their half-life in biological matrices such as serum, plasma, or tissue homogenates. A longer half-life is indicative of greater resistance to nuclease degradation. The following table summarizes the reported half-lives for various 2'-modified oligonucleotides, providing a quantitative comparison of their stability.
| Modification | Half-life in Human Serum/Plasma | Key Findings and Citations |
| Unmodified DNA | ~1.5 hours[1] | Rapidly degraded by nucleases. |
| 2'-O-Methyl (2'-OMe) | >72 hours (in 10% Fetal Bovine Serum)[2] | Significantly enhances nuclease resistance compared to unmodified oligos. Often used in combination with phosphorothioate backbone modifications for further stability.[2][3] |
| 2'-O-Methoxyethyl (2'-MOE) | Plasma half-life can range from hours to days, with tissue half-lives of 2-4 weeks.[4][5][6][7] | Offers excellent nuclease resistance and is a common feature in second-generation antisense oligonucleotides.[4][8] |
| 2'-Fluoro (2'-F) | Extends half-life in plasma from minutes to days when combined with a phosphorothioate backbone.[9] | Provides a significant increase in stability against nucleases and can support both RNase H and RISC mechanisms.[9] |
| Locked Nucleic Acid (LNA) | Chimeric DNA/LNA oligos are more stable than phosphorothioate DNA oligos, which have half-lives >10 hours.[10] LNA phosphodiester oligos are very stable in vitro and in vivo.[10] | The bridged ribose structure provides exceptional stability against enzymatic degradation.[11] |
Note: Half-life values can vary depending on the specific oligonucleotide sequence, the nature of the biological matrix, and the experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of metabolic stability.
Nuclease Degradation Assay in Serum
This protocol outlines a typical in vitro experiment to assess the stability of oligonucleotides in the presence of serum nucleases.
1. Materials:
-
2'-modified oligonucleotide of interest (e.g., 2'-OMe, 2'-MOE, 2'-F, LNA)
-
Unmodified control oligonucleotide
-
Human serum or Fetal Bovine Serum (FBS)
-
Nuclease-free water
-
Phosphate-Buffered Saline (PBS)
-
Gel loading buffer
-
Polyacrylamide gel (denaturing, e.g., 15-20% acrylamide, 7M urea)
-
TBE buffer (Tris/Borate/EDTA)
-
Gel staining solution (e.g., SYBR Gold or similar)
-
Heating block or incubator
-
Gel electrophoresis apparatus and power supply
-
Gel imaging system
2. Procedure:
-
Oligonucleotide Preparation: Dissolve the test and control oligonucleotides in nuclease-free water to a stock concentration of 100 µM.
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
10 µL of 10X PBS
-
X µL of oligonucleotide stock solution (to a final concentration of 1 µM)
-
50 µL of human serum or FBS
-
Nuclease-free water to a final volume of 100 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw a 10 µL aliquot of the reaction mixture and immediately place it on ice or add a stop solution (e.g., EDTA) to inactivate nucleases.
-
Sample Preparation for Electrophoresis: To each aliquot, add an equal volume of gel loading buffer containing a denaturing agent (e.g., formamide). Heat the samples at 95°C for 5 minutes to denature any secondary structures.
-
Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel. Run the gel in TBE buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
Visualization and Analysis: Stain the gel with a fluorescent dye and visualize it using a gel imaging system. The intensity of the full-length oligonucleotide band at each time point is quantified. The half-life is calculated by fitting the data to a single exponential decay model.[1]
Nuclease Stability Assay in Tissue Homogenate
This protocol is designed to mimic the nuclease environment within a specific tissue.
1. Materials:
-
2'-modified oligonucleotide of interest
-
Tissue of interest (e.g., liver, kidney) from an appropriate animal model
-
Homogenization buffer (e.g., Tris-HCl with protease inhibitors)
-
Tissue homogenizer (e.g., Dounce or mechanical)
-
Centrifuge
-
Other materials as listed in the serum stability assay.
2. Procedure:
-
Tissue Homogenate Preparation:
-
Excise the tissue of interest and wash it with ice-cold PBS.
-
Mince the tissue and homogenize it in homogenization buffer.
-
Centrifuge the homogenate at a low speed to pellet cellular debris. The supernatant (S9 fraction or whole homogenate) is used for the assay.
-
Determine the protein concentration of the homogenate using a standard protein assay (e.g., Bradford or BCA).
-
-
Reaction Setup: In a microcentrifuge tube, combine the oligonucleotide (final concentration 1 µM) with the tissue homogenate (e.g., 1 mg/mL protein concentration).
-
Incubation and Analysis: Follow the same incubation, time point collection, sample preparation, electrophoresis, and analysis steps as described in the serum nuclease degradation assay.
Visualizations
Experimental Workflow for Nuclease Degradation Assay
The following diagram illustrates the general workflow for assessing the metabolic stability of modified oligonucleotides.
Caption: Workflow of an in vitro nuclease degradation assay.
Mechanism of Action: RNase H-Mediated Cleavage of mRNA
For many antisense oligonucleotides (ASOs), a primary mechanism of action involves the recruitment of RNase H to the target mRNA, leading to its degradation. 2'-modifications play a crucial role in the design of "gapmer" ASOs that utilize this pathway.
Caption: RNase H mechanism for antisense oligonucleotides.
References
- 1. researchgate.net [researchgate.net]
- 2. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Chemical Modifications on Aptamer Stability in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Integrated Assessment of the Clinical Performance of GalNAc3-Conjugated 2′-O-Methoxyethyl Chimeric Antisense Oligonucleotides: I. Human Volunteer Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What are the Pharmacokinetic Properties of the Antisense Oligonucleotides? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Pharmacokinetic properties of 2'-O-(2-methoxyethyl)-modified oligonucleotide analogs in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2′-Fluoro-modified phosphorothioate oligonucleotide can cause rapid degradation of P54nrb and PSF - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Pharmacokinetics and Proceedings in Clinical Application of Nucleic Acid Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Long-Term Efficacy of 2'-O-MOE Modified Therapeutics In Vivo
For Researchers, Scientists, and Drug Development Professionals
The landscape of nucleic acid therapeutics has been significantly shaped by the development of chemically modified oligonucleotides. Among these, 2'-O-methoxyethyl (2'-O-MOE) modified antisense oligonucleotides (ASOs) have emerged as a robust and versatile platform for targeting disease-causing RNAs. This guide provides a comprehensive comparison of the long-term in vivo efficacy of 2'-O-MOE therapeutics against other relevant antisense chemistries, supported by experimental data and detailed methodologies.
Comparative Performance of Antisense Oligonucleotide Chemistries
Second-generation ASOs, including those with 2'-O-MOE modifications, were developed to enhance nuclease resistance, binding affinity to target RNA, and reduce pro-inflammatory effects compared to first-generation phosphorothioate (PS) ASOs.[1][2] This has translated to higher potency and longer tissue half-lives in vivo.[1]
The following table summarizes the comparative performance of 2'-O-MOE ASOs against other common ASO chemistries based on preclinical and clinical findings.
| Feature | 2'-O-MOE | Locked Nucleic Acid (LNA) | 2'-O-Methyl (2'-OMe) | Phosphorodiamidate Morpholino Oligomer (PMO) |
| Binding Affinity to Target RNA | High[1] | Very High[3][4] | Moderate[2] | High[5] |
| Nuclease Resistance | High[1][2] | High[3] | High[2] | Very High[5] |
| In Vivo Efficacy | Consistently high, with several approved drugs[1] | High potency, but potential for hepatotoxicity[1][3] | Moderate, generally less potent than 2'-O-MOE[2] | Effective, particularly for splice-switching applications[5] |
| Long-Term In Vivo Persistence | More persistent effects compared to PMOs in some models[5][6] | Data on long-term persistence is coupled with toxicity concerns[3] | Generally less persistent than 2'-O-MOE | Less persistent in the CNS compared to 2'-O-MOE in some studies[5][6] |
| Safety Profile | Generally well-tolerated; some sequence-specific effects on platelets have been noted but are not a class-wide effect.[7][8][9] | Associated with a significant risk of hepatotoxicity in animal studies.[1][3] | Generally well-tolerated. | Low protein binding contributes to a favorable safety profile.[5] |
| Mechanism of Action | RNase H-dependent degradation (gapmers) or steric hindrance (splice-switching)[1][10] | RNase H-dependent degradation (gapmers) or steric hindrance[3][4] | RNase H-dependent degradation (gapmers) or steric hindrance[2] | Steric hindrance (splice-switching); does not support RNase H activity.[5][11] |
Experimental Protocols for Assessing In Vivo Efficacy
The evaluation of ASO efficacy in vivo follows a structured process to determine the therapeutic potential and safety of a candidate molecule. Below are generalized protocols for key experiments.
1. Animal Model and Administration:
-
Model Selection: The choice of animal model is critical and is typically a transgenic mouse model that recapitulates the human disease or a non-human primate for toxicological studies.[5][6][12]
-
Dosing and Administration: ASOs are commonly administered via subcutaneous (SC) injection or intravenous (IV) infusion.[6][7] Dose-response studies are conducted to determine the effective concentration (EC50).[13] For central nervous system (CNS) targets, intrathecal (IT) injection may be used.[14]
2. Assessment of Target Knockdown:
-
Tissue Collection: At predetermined time points following ASO administration, animals are euthanized, and relevant tissues (e.g., liver, kidney, brain, muscle) are collected.[5][6][15]
-
RNA Quantification: Total RNA is extracted from the tissues, and the levels of the target mRNA are quantified using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).[13] A reduction in target mRNA levels indicates ASO activity.
-
Protein Quantification: Protein is extracted from the tissues, and the levels of the target protein are measured by Western blotting or enzyme-linked immunosorbent assay (ELISA) to confirm that the reduction in mRNA translates to a decrease in protein expression.[6][13]
3. Evaluation of Phenotypic Correction:
-
Functional Assays: Depending on the disease model, functional outcomes are measured. For example, in a spinal muscular atrophy (SMA) mouse model, this could include motor function tests and survival analysis.[5][6]
-
Histopathology: Tissues are examined for morphological changes and improvements in pathology.[3]
4. Biodistribution and Safety Assessment:
-
Oligonucleotide Quantification in Tissues: The concentration of the ASO in various tissues is measured to understand its distribution and accumulation.[15]
-
Toxicology Studies: A comprehensive safety assessment includes monitoring for adverse events, changes in body and organ weights, and analysis of serum chemistry (e.g., liver enzymes like ALT and AST) and hematology (e.g., platelet counts).[3][7][8][16] Histopathological examination of major organs is also performed to identify any tissue damage.[3]
Signaling Pathways and Experimental Workflows
Mechanism of Action: RNase H-Mediated Degradation
Many 2'-O-MOE ASOs are designed as "gapmers." These chimeric oligonucleotides have a central "gap" of deoxynucleotides that is flanked by 2'-O-MOE modified "wings."[1][2][17] This design allows the ASO to bind to the target mRNA and recruit the enzyme RNase H1, which cleaves the RNA strand of the DNA:RNA heteroduplex, leading to the degradation of the target mRNA and subsequent reduction in protein expression.[2][10][18]
Typical In Vivo Efficacy Assessment Workflow
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a 2'-O-MOE therapeutic.
References
- 1. blog.biosearchtech.com [blog.biosearchtech.com]
- 2. sg.idtdna.com [sg.idtdna.com]
- 3. Antisense oligonucleotides containing locked nucleic acid improve potency but cause significant hepatotoxicity in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene silencing by siRNAs and antisense oligonucleotides in the laboratory and the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the efficacy of MOE and PMO modifications of systemic antisense oligonucleotides in a severe SMA mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Effects of 2′-O-Methoxyethyl Containing Antisense Oligonucleotides on Platelets in Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effects of 2'-O-Methoxyethyl Containing Antisense Oligonucleotides on Platelets in Human Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of Action of the US Food and Drug Administration-Approved Antisense Oligonucleotide Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomolther.org [biomolther.org]
- 12. Considerations in the Preclinical Assessment of the Safety of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Consensus Guidelines for the Design and In Vitro Preclinical Efficacy Testing N-of-1 Exon Skipping Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Overcoming biological barriers to in vivo efficacy of antisense oligonucleotides | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 16. researchgate.net [researchgate.net]
- 17. microsynth.com [microsynth.com]
- 18. RNA modifications can affect RNase H1-mediated PS-ASO activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2'-O-MOE-rC
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of modified nucleosides like 2'-O-methoxyethyl-ribocytidine (2'-O-MOE-rC) is paramount. This guide provides immediate safety, operational, and disposal information to foster a secure laboratory environment and build confidence in chemical handling practices.
Personal Protective Equipment (PPE)
When handling this compound, a cautious approach is necessary as the chemical, physical, and toxicological properties have not been thoroughly investigated[1]. The following personal protective equipment is recommended based on standard laboratory safety practices for substances with unknown hazards.
| PPE Category | Item | Specifications and Standards |
| Eye/Face Protection | Safety Glasses with side shields or Goggles | Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU)[1]. |
| Skin Protection | Chemical-resistant Gloves | Inspected prior to use. Nitrile or other appropriate material. Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it[1]. |
| Laboratory Coat | Standard lab coat to protect skin and clothing. | |
| Respiratory Protection | Dust Mask or Respirator | For operations that may generate dust, use a type N95 (US) or type P1 (EN 143) dust mask. For higher-risk procedures, use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU)[1]. |
| Body Protection | Full-body Protection (as needed) | Choose body protection in relation to the concentration and amount of the dangerous substance and the specific workplace[1]. |
Operational and Disposal Plan
A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental integrity.
1. Preparation and Handling:
-
Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Personal Hygiene: Practice good industrial hygiene and safety practices. Wash hands thoroughly before breaks and at the end of the workday[1].
-
Glove Handling: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices[1].
2. Accidental Release Measures:
-
Personal Precautions: In case of a spill, wear appropriate personal protective equipment.
-
Containment and Cleanup: Sweep up spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.
3. First Aid Measures:
-
General Advice: In case of exposure, consult a physician and show them the safety data sheet[1].
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration[1].
-
In Case of Skin Contact: Wash off with soap and plenty of water[1].
-
In Case of Eye Contact: Flush eyes with water as a precaution[1].
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water[1].
4. Disposal Plan:
-
Waste Classification: Treat all this compound waste as hazardous chemical waste.
-
Containerization: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Route: Dispose of waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
